4-Thiomorpholinoaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQMUUSQGCLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444686 | |
| Record name | 4-Thiomorpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22589-35-1 | |
| Record name | 4-Thiomorpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist’s Guide to the Synthesis of 4-Thiomorpholinoaniline
A Whitepaper on the Strategic Reduction of 4-(4-Nitrophenyl)thiomorpholine
Abstract
4-Thiomorpholinoaniline is a pivotal building block in contemporary medicinal chemistry, serving as a precursor for a multitude of therapeutic candidates, from kinase inhibitors to antimicrobial agents.[1][2][3] Its synthesis, primarily achieved through the reduction of 4-(4-nitrophenyl)thiomorpholine, is a critical transformation that requires careful consideration of yield, purity, scalability, and chemoselectivity. This technical guide provides an in-depth analysis of the synthesis of the nitro precursor and a comprehensive evaluation of the primary methodologies for its subsequent reduction to the target aniline. We will explore the mechanistic underpinnings, practical advantages, and limitations of catalytic hydrogenation, dissolving metal reductions, and sodium dithionite-mediated reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to enable informed decision-making in the laboratory and during process scale-up.
Introduction: The Strategic Importance of the Thiomorpholine Moiety
In drug design, the thiomorpholine scaffold has emerged as a "privileged" structure.[3] As a bioisosteric replacement for the more common morpholine ring, the substitution of oxygen for sulfur significantly alters physicochemical properties.[3] This modification typically increases lipophilicity, which can enhance membrane permeability and alter a drug candidate's pharmacokinetic profile.[1][3] Furthermore, the sulfur atom acts as a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone, providing a potential handle for modulating metabolism and clearance rates.[1][3]
The target molecule, this compound, leverages these benefits, presenting a versatile primary amine that serves as a crucial anchor point for further synthetic elaboration, commonly through amide coupling reactions.[1][2] Its precursor, 4-(4-nitrophenyl)thiomorpholine, is therefore a key intermediate, and its efficient and selective reduction is the gateway to a diverse chemical space of high-value pharmaceutical compounds.
Synthesis of the Precursor: 4-(4-Nitrophenyl)thiomorpholine
Before delving into the core reduction, it is essential to understand the synthesis of the starting material. 4-(4-Nitrophenyl)thiomorpholine is reliably prepared via a nucleophilic aromatic substitution (SNAr) reaction.
The most common route involves the reaction of thiomorpholine with an activated nitro-substituted benzene ring, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base.[1][2] The electron-withdrawing nitro group is critical as it activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.
Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine[1]
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add thiomorpholine (1.0 eq), triethylamine (5.0 eq, as a base and scavenger for the generated acid), and acetonitrile (a suitable polar aprotic solvent).
-
Add a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile to the flask.
-
Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add deionized water to precipitate the product and dissolve inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 4-(4-nitrophenyl)thiomorpholine, can be further purified by recrystallization (e.g., from ethanol) to yield a dark-yellow crystalline solid.[1]
A visual representation of the overall synthetic workflow is provided below.
Core Directive: Methodologies for Nitro Group Reduction
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[4][5] The choice of method depends critically on factors such as the presence of other reducible functional groups, desired scale, cost, and available equipment.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, utilizing hydrogen gas (H₂) and a heterogeneous metal catalyst.[6]
-
Causality & Mechanism: The reaction occurs on the surface of the catalyst (e.g., Palladium on Carbon, Pd/C; Platinum oxide, PtO₂; or Raney Nickel). Both the nitroarene and H₂ adsorb onto the catalyst surface, where the H-H bond is cleaved. The activated hydrogen atoms are then transferred stepwise to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates, to yield the aniline. The only byproduct is water, making this a highly atom-economical process.[4]
-
Advantages:
-
High Yields & Purity: Often provides near-quantitative conversion with very clean product profiles.
-
Green Chemistry: Water is the sole stoichiometric byproduct.[4]
-
Scalability: Widely used in industrial processes.
-
-
Trustworthiness & Limitations:
-
Safety: Requires specialized high-pressure reactors (hydrogenators) and careful handling of flammable hydrogen gas. Uncontrolled reactions can occur due to the formation of unstable intermediates, leading to dangerous temperature spikes.[7]
-
Chemoselectivity: Catalytic hydrogenation is a powerful reducing method and may reduce other sensitive functional groups (e.g., alkenes, alkynes, some carbonyls, and benzyl ethers).[6]
-
Catalyst Poisoning: The sulfur atom in the thiomorpholine ring can act as a catalyst poison for some noble metal catalysts, potentially reducing their efficacy or requiring higher catalyst loading.
-
| Parameter | Typical Conditions | Expected Yield | Key Considerations |
| Catalyst | 5-10% Pd/C, Raney Ni | >95% | Pd/C is generally preferred for its activity. Raney Ni is a pyrophoric alternative. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | - | Must be inert to hydrogenation. |
| Pressure | 50 psi to 500 psi H₂ | - | Higher pressure increases reaction rate. |
| Temperature | Room Temperature to 80 °C | - | Reaction is exothermic; cooling may be required.[8] |
Method B: Dissolving Metal Reductions
This classic category of reactions uses a metal as the electron source in an acidic medium to reduce the nitro group.
-
1. Iron in Acidic Media (Béchamp Reduction): This method uses iron powder with a proton source like hydrochloric acid (HCl) or acetic acid (AcOH).[9][10] It is one of the oldest and most cost-effective methods for aniline synthesis.[4]
-
Causality & Mechanism: Iron metal is oxidized from Fe(0) to Fe(II)/Fe(III), donating electrons to the nitro group. The acidic medium provides the necessary protons for the formation of water. The reaction proceeds through a series of single-electron transfers and protonations.[9]
-
Advantages: Inexpensive, readily available reagents, and highly reliable.[5][11]
-
Limitations: Requires superstoichiometric amounts of iron, leading to large volumes of iron oxide sludge, which complicates workup and poses environmental disposal challenges.[4] The workup often involves filtering off the iron salts and then basifying the filtrate to liberate the free amine.
-
-
2. Tin(II) Chloride (Stannous Chloride): The use of SnCl₂ in a solvent like ethanol or ethyl acetate, often with added HCl, is a very common lab-scale procedure.[6][12]
-
Causality & Mechanism: Sn(II) is a mild reducing agent that is oxidized to Sn(IV). It donates two electrons in the process. The reaction is believed to proceed via electron transfer from the Sn²⁺ salt followed by protonation from the solvent or acid.[12][13]
-
Advantages: Generally offers good chemoselectivity, capable of reducing a nitro group in the presence of more sensitive functionalities.[6]
-
Limitations: Generates stoichiometric tin salt byproducts that can be difficult to remove from the product, sometimes forming colloidal suspensions upon quenching.[12] Tin compounds are also associated with toxicity concerns.[12]
-
Method C: Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an economical, safe, and metal-free reducing agent.[14][15]
-
Causality & Mechanism: In aqueous media, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[14] The reduction proceeds via a single-electron transfer mechanism from this radical anion to the nitro group.[14]
-
Advantages:
-
High Chemoselectivity: It can selectively reduce nitro groups in the presence of other reducible functionalities like aldehydes, ketones, and halogens.[14]
-
Mild Conditions: Reactions are typically run at or slightly above room temperature.[14]
-
Safety & Environment: Avoids the use of flammable gases and toxic heavy metals.[15]
-
-
Trustworthiness & Limitations:
-
The reaction is often run in a biphasic system (e.g., an organic solvent and water), which may require a phase-transfer catalyst for efficient reaction.[16]
-
Workup involves separating the aqueous and organic layers, which can sometimes lead to emulsions. The product is isolated from the organic layer after washing and drying.[14]
-
Comparative Analysis & Method Selection
Choosing the optimal reduction strategy is a multi-factorial decision. The following table summarizes the key attributes of each method.
| Method | Yield/Purity | Chemoselectivity | Scalability | Safety/Environmental | Workup Complexity |
| Catalytic H₂ | Excellent | Moderate (can be too reactive) | Excellent | High risk (H₂ gas), but green (water byproduct).[4] | Simple (catalyst filtration). |
| Iron/Acid | Good-Excellent | Good | Excellent | Low risk, but high metal waste.[4][5] | Moderate (filtration of iron sludge, pH adjustment). |
| SnCl₂/Acid | Good-Excellent | Excellent[6] | Lab-scale | Moderate (tin toxicity, waste).[12] | High (removal of tin salts can be difficult).[12] |
| Na₂S₂O₄ | Good-Excellent | Excellent[14] | Good | Excellent (low toxicity, no metal). | Moderate (biphasic separation).[14] |
To aid in this decision, the following logical workflow can be used:
Safety and Handling
Chemical synthesis requires stringent adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[18][19]
-
Thiomorpholine and Derivatives: Thiomorpholine itself can cause severe skin burns and eye damage.[19] Its derivatives should be handled with care, assuming similar or unknown toxicity. Avoid all personal contact, including inhalation.[19][20]
-
Reagent-Specific Hazards:
-
Hydrogen Gas: Extremely flammable. Ensure the reaction setup is free of leaks and potential ignition sources.
-
Acids (HCl, AcOH): Corrosive. Handle with extreme care to avoid skin and eye contact.[19]
-
Metals and Metal Salts: Fine iron powder can be flammable. Tin salts are toxic.[12] Ensure proper quenching and disposal procedures are followed.
-
-
Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[17] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[18][21]
Conclusion
The synthesis of this compound from its nitro precursor is a robust and accessible transformation that is fundamental to the development of new pharmaceutical agents. While catalytic hydrogenation offers a clean and scalable route, its powerful reducing nature and equipment requirements must be carefully managed. For laboratory-scale synthesis, particularly with sensitive substrates, the high chemoselectivity of tin(II) chloride and sodium dithionite present compelling advantages. The classic Béchamp reduction using iron remains a viable, cost-effective option for large-scale production where waste management is feasible. By understanding the causality behind each method and adhering to rigorous safety protocols, researchers can confidently and efficiently access this valuable synthetic building block, paving the way for future drug discovery innovations.
References
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Wikipedia. (n.d.). Béchamp reduction. Available from: [Link]
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Chemical Communications (RSC Publishing). (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Available from: [Link]
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Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. Available from: [Link]
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Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16). Available from: [Link]
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ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Available from: [Link]
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Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available from: [Link]
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ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Available from: [Link]
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Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress. Available from: [Link]
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ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Available from: [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available from: [Link]
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ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available from: [Link]
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Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]
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MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]
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ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. Available from: [Link]
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Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Available from: [Link]
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NIH. (n.d.). 4-(4-Nitrophenyl)morpholine. PMC. Available from: [Link]
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RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link]
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ResearchGate. (n.d.). Synthetic route for a new series of novel thiomorpholine 1,1‐dioxide.... Available from: [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Thiomorpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold in Medicinal Chemistry
4-Thiomorpholinoaniline, a heterocyclic amine, has steadily gained prominence as a pivotal structural motif in the landscape of modern drug discovery. Its unique combination of a thiomorpholine ring and an aniline moiety imparts a favorable set of physicochemical characteristics, rendering it a valuable building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering insights into its synthesis, structural features, and its burgeoning applications in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Understanding these fundamental properties is paramount for medicinal chemists and drug development scientists aiming to leverage this scaffold for the rational design of next-generation pharmaceuticals.
Core Physicochemical Properties of this compound
The utility of a molecular scaffold in drug design is intrinsically linked to its physicochemical profile. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂S | [1] |
| Molecular Weight | 194.3 g/mol | [2] |
| Appearance | Brown solid | [3] |
| Melting Point | Not experimentally reported in the reviewed literature. | |
| Boiling Point (Predicted) | 399.0 ± 37.0 °C | [2] |
| Density (Predicted) | 1.189 g/cm³ | [4] |
| pKa (Predicted) | 7.57 ± 0.10 | [2] |
| LogP (XLogP3-AA) | 1.8 | [1] |
| Solubility | No quantitative data available in the reviewed literature. Generally expected to be soluble in organic solvents like DMSO and ethanol.[5][6] |
Synthesis and Structural Elucidation
This compound is typically synthesized from its nitro precursor, 4-(4-nitrophenyl)thiomorpholine. This precursor is readily prepared via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. The subsequent reduction of the nitro group yields the target aniline derivative.
The structural identity and purity of this compound and its intermediates are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for drug development. The following are standard protocols for measuring the key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound provides an indication of its purity. A sharp melting range is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a gold standard for determining equilibrium solubility.
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.
-
The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties.
Procedure:
-
A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol (representing the lipid phase) and a pH 7.4 buffer (representing the aqueous phase).
-
The two phases are pre-saturated with each other.
-
A known volume of the this compound solution is mixed with a known volume of the other solvent in a sealed container.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for complete phase separation.
-
The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Applications in Drug Development
The physicochemical properties of this compound make it an attractive scaffold for the development of various therapeutic agents. Its moderate lipophilicity (XLogP3-AA = 1.8) suggests a good balance between aqueous solubility and membrane permeability, which is desirable for oral bioavailability.[1] The presence of a basic aniline nitrogen (predicted pKa ≈ 7.57) allows for salt formation, which can be exploited to improve solubility and formulation characteristics.[2]
Kinase Inhibitors: The 4-anilinoquinazoline and related scaffolds are well-established pharmacophores for the inhibition of various protein kinases, which are critical targets in cancer therapy. The 4-thiomorpholino group can be incorporated into these structures to modulate potency, selectivity, and pharmacokinetic properties. The sulfur atom in the thiomorpholine ring can also serve as a "soft spot" for metabolism, potentially influencing the drug's half-life and clearance.
Antifungal Agents: The thiomorpholine moiety has been explored in the design of novel antifungal agents. The development of new antifungals is a critical unmet medical need due to the rise of resistant fungal strains. The unique structural and electronic features of the thiomorpholine ring can be exploited to design compounds that interact with fungal-specific targets.
Conclusion
This compound is a compelling molecular scaffold with a desirable combination of physicochemical properties for drug discovery. Its synthetic accessibility and versatile chemical handles make it an ideal starting point for the generation of compound libraries for screening against a wide range of biological targets. As our understanding of the structure-activity and structure-property relationships of thiomorpholine-containing compounds continues to grow, we can anticipate the emergence of novel drug candidates based on this promising core structure. This technical guide serves as a foundational resource for researchers seeking to harness the potential of this compound in their drug discovery endeavors.
References
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4-Thiomorpholinoaniline CAS number and IUPAC name
An In-Depth Technical Guide to 4-Thiomorpholinoaniline: Synthesis, Applications, and Core Principles for Researchers
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal building block in modern medicinal chemistry and materials science. We will move beyond simple data recitation to delve into the causality behind its synthesis, the strategic rationale for its use in drug design, and the essential protocols for its safe and effective handling. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this versatile compound.
Core Compound Identification and Physicochemical Profile
This compound is an aromatic amine distinguished by the presence of a thiomorpholine ring attached to the aniline moiety. This unique combination imparts specific chemical properties that are highly valued in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 22589-35-1 | [1][2][3][4] |
| IUPAC Name | 4-thiomorpholin-4-ylaniline | [1][4][5] |
| Synonyms | 4-(Thiomorpholin-4-yl)aniline, 4-thiomorpholinobenzenamine | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂S | [1][2][3] |
| Molecular Weight | 194.30 g/mol | [2][3][4] |
| Appearance | Brown solid | [3][5] |
| Topological Polar Surface Area | 54.6 Ų | [4] |
| XLogP3-AA | 1.8 | [4] |
| Predicted Boiling Point | 399.0±37.0 °C | [2] |
| Predicted Density | 1.188±0.06 g/cm³ | [2] |
Strategic Synthesis: A Two-Step Approach
The most prevalent and efficient synthesis of this compound is not a direct arylation but a strategic two-step process. This approach is dictated by the principles of aromatic chemistry, where the reactivity of the benzene ring is carefully manipulated.
Step 1: Nucleophilic Aromatic Substitution (SNAr) to form the Nitro-Precursor. The synthesis commences with the reaction of thiomorpholine and an activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene.[6] The choice of a nitro-substituted benzene is critical. The strongly electron-withdrawing nitro group (-NO₂) activates the aromatic ring towards nucleophilic attack by the secondary amine of thiomorpholine, making the SNAr reaction feasible under moderate conditions. Fluorine is an excellent leaving group for SNAr reactions, often resulting in high yields.[6]
Step 2: Reduction of the Nitro Group. The resulting intermediate, 4-(4-nitrophenyl)thiomorpholine, is then subjected to reduction.[6] This step converts the nitro group into the desired primary amine (-NH₂), yielding the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation, valued for its high efficiency and clean reaction profile.[7]
Workflow Diagram: Synthesis of this compound
Caption: A two-step synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a synthesized representation of established methods.[6][7]
Part A: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1.0 eq) and triethylamine (5.0 eq).
-
Reagent Addition: Dissolve 4-fluoronitrobenzene (1.0 eq) in acetonitrile (approx. 1.5 mL per mmol of fluoro-compound) and add it to the flask.
-
Reaction: Heat the reaction mixture to 85°C and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add deionized water (approx. 5 mL per mmol) and extract the aqueous phase with ethyl acetate (3 x 6 mL per mmol).
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Part B: Synthesis of this compound
-
Setup: Suspend the 4-(4-nitrophenyl)thiomorpholine (1.0 eq) from Part A in methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by weight of the starting material).
-
Reaction: Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas (50 psi) for 1-3 hours at room temperature.
-
Isolation: Upon reaction completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
The Thiomorpholine Moiety: A Privileged Scaffold in Drug Discovery
This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[3] The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry. It is often used as a bioisosteric replacement for the morpholine ring, a common feature in many approved drugs.[8]
Causality of Bioisosteric Replacement:
-
Increased Lipophilicity: Replacing the oxygen of a morpholine ring with sulfur generally increases the lipophilicity (as measured by LogP) of the molecule.[6] This can enhance membrane permeability and alter the pharmacokinetic profile of a drug candidate.
-
Metabolic "Soft Spot": The sulfur atom is a "metabolically soft spot," meaning it is susceptible to oxidation in vivo to the corresponding sulfoxide and sulfone.[6][8] This can be strategically employed by drug designers to create prodrugs or to direct metabolism towards predictable and potentially less toxic pathways.
-
Novel Interactions: The larger size and different electronic properties of sulfur compared to oxygen can lead to new or altered interactions with biological targets.
Diagram: Bioisosteric Replacement and Metabolic Oxidation
Caption: The strategic value of the thiomorpholine moiety.
Therapeutic Applications:
Derivatives of this compound have been investigated across numerous therapeutic areas:
-
Kinase Inhibitors: As a core component in the development of inhibitors for various protein kinases, relevant in oncology.[6]
-
Antimicrobial Agents: Used in the synthesis of novel antibacterial, antifungal, and antimycobacterial agents.[6][9]
-
Reverse Transcriptase Inhibitors: Explored in the context of antiviral drug discovery.[6]
-
Antidiabetic and Antimigraine Drugs: Serves as a precursor for compounds targeting these conditions.[6]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with a hazard class of 6.1, indicating toxicity.[2]
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side protection, and a lab coat. | [10] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area, such as a chemical fume hood. | [10] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [10] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates. | [10] |
| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. | [10] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [10] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its robust and well-understood synthesis, combined with the unique and advantageous properties of the thiomorpholine scaffold, ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science.[3] A thorough understanding of its synthesis, chemical rationale, and safety protocols empowers researchers to leverage this versatile building block to its full potential, paving the way for the development of novel and impactful chemical entities.
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A Comprehensive Technical Guide to the Solubility of 4-Thiomorpholinoaniline in Organic Solvents
Introduction: The Strategic Importance of Solubility in Drug Development
In the landscape of medicinal chemistry, the thiomorpholine moiety has emerged as a privileged scaffold due to its unique stereoelectronic properties and its ability to be incorporated into a diverse range of biologically active molecules.[1] 4-Thiomorpholinoaniline, a key building block, is frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors and antimycobacterial agents.[2] The substitution of a morpholine's oxygen with a sulfur atom, as in thiomorpholine, generally increases the lipophilicity of a compound, a critical parameter influencing its pharmacokinetic and pharmacodynamic profile.[2]
Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. Solubility data is crucial for designing and optimizing synthetic routes, developing purification strategies (such as recrystallization), and formulating drug products. This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound, the underlying physicochemical principles, and a detailed experimental protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3][4] The molecular structure of this compound (Figure 1) contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound highlighting the aniline and thiomorpholine moieties.
The aniline portion of the molecule has a primary amine group (-NH2) capable of hydrogen bonding, which contributes to its polarity.[5] However, the benzene ring is non-polar. The thiomorpholine ring, with its sulfur and nitrogen heteroatoms, introduces moderate polarity and the potential for dipole-dipole interactions. The predicted XlogP value of 1.8 for this compound suggests a compound with a balance of hydrophilic and lipophilic character.[6]
Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | High | Soluble | The hydroxyl group can hydrogen bond with the amine and thiomorpholine nitrogen. The small alkyl group does not significantly hinder solvation. |
| Ethanol | High | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. Solubility may be slightly lower than in methanol due to the larger non-polar ethyl group. |
| Isopropanol | Medium | Moderately Soluble | The bulkier isopropyl group reduces the solvent's ability to effectively solvate the solute, leading to lower solubility compared to methanol and ethanol. |
| Water | High | Sparingly Soluble | While the amine and thiomorpholine groups can form hydrogen bonds with water, the non-polar benzene ring and the overall size of the molecule limit its aqueous solubility.[5] |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Acetonitrile | High | Soluble | Acetonitrile is a polar aprotic solvent that can effectively solvate the polar groups of this compound. |
| Acetone | Medium | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. |
| Ethyl Acetate | Medium | Moderately Soluble | Ethyl acetate is less polar than acetone and has limited hydrogen bonding capability, resulting in moderate solubility. |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | Low | Moderately Soluble | DCM can engage in dipole-dipole interactions and is a good solvent for many moderately polar organic compounds. |
| Toluene | Low | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the polar functional groups of this compound, though some dissolution will occur due to the benzene ring.[7] |
| Hexane | Low | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unable to effectively solvate the polar amine and thiomorpholine moieties. |
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocol describes a robust and self-validating method for the quantitative determination of the solubility of this compound in an organic solvent of interest. The "gold standard" shake-flask method is adapted for this purpose, which involves allowing a suspension of the compound in the solvent to reach equilibrium, followed by quantification of the dissolved solute.[8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in Figure 2.
Caption: Experimental workflow for the determination of the solubility of this compound.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
To a series of scintillation vials, add a pre-weighed excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer within a thermostatically controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Prepare a series of dilutions of the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis).
-
Analyze the diluted solutions using a validated HPLC method with a UV detector set to an appropriate wavelength for this compound.
-
Alternatively, if a suitable chromophore exists, a UV-Vis spectrophotometer can be used for quantification against a standard curve.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, or mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Self-Validation and Trustworthiness
The trustworthiness of this protocol is ensured by several key factors:
-
Use of Excess Solute: This guarantees that the resulting solution is truly saturated.
-
Extended Equilibration Time: Allows the system to reach thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, and maintaining a constant temperature is critical for reproducible results.
-
Filtration: Removes any undissolved solid that could lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.
Conclusion
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Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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The Thiomorpholine Moiety in Modern Drug Discovery: A Crystallographic and SAR Perspective on 4-Thiomorpholinoaniline Derivatives
Abstract
The 4-thiomorpholinoaniline scaffold has emerged as a cornerstone in contemporary medicinal chemistry, prized for its unique stereoelectronic properties that confer advantageous pharmacokinetic and pharmacodynamic profiles to a range of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, their synthesis, and the intricate relationship between their three-dimensional architecture and biological function. We delve into the crystallographic intricacies, offering a detailed analysis of molecular conformation and intermolecular interactions, primarily through the lens of the immediate precursor, 4-(4-nitrophenyl)thiomorpholine, for which high-quality crystallographic data is available. Furthermore, this guide elucidates the structure-activity relationships (SAR) of these derivatives, particularly in the context of kinase inhibition, and provides detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged heterocyclic scaffold.
The Ascendance of the Thiomorpholine Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks, known as "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile templates for drug design.[1] The thiomorpholine ring, a sulfur-containing saturated heterocycle, has firmly established itself as such a scaffold.[1][2] It frequently serves as a bioisostere for the morpholine ring, a common moiety in numerous FDA-approved drugs.[3][4] The substitution of oxygen with sulfur in the morpholine ring introduces significant alterations to the molecule's physicochemical properties, including:
-
Increased Lipophilicity: The sulfur atom generally increases the lipophilicity of the molecule compared to its morpholine counterpart. This can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Metabolic Stability: The sulfur atom can act as a "soft spot" for metabolism, often undergoing oxidation to the corresponding sulfoxide or sulfone. This can be strategically exploited to modulate the metabolic fate of a drug candidate.[4]
-
Pharmacophoric Interactions: The nitrogen atom of the thiomorpholine ring can function as a hydrogen bond acceptor or a basic center, while the sulfur atom can engage in various non-covalent interactions with biological targets.[3]
The therapeutic potential of thiomorpholine derivatives is vast, with demonstrated activities as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[2][5] A notable example is Sutezolid (PNU-100480), a thiomorpholine-containing oxazolidinone antibiotic investigated for the treatment of tuberculosis.[3]
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound typically proceeds through a two-step sequence involving the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group.
Synthesis of 4-(4-Nitrophenyl)thiomorpholine
A common and efficient route to the precursor, 4-(4-nitrophenyl)thiomorpholine, involves the reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base.[4]
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine [4]
-
To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from ethanol.
Reduction to this compound
The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and effective method.
Experimental Protocol: Synthesis of this compound
-
Suspend 4-(4-nitrophenyl)morpholine in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Crystallization of Aniline Derivatives
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.
Experimental Protocol: Crystallization by Slow Evaporation
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) with gentle heating.
-
Filter the warm, saturated solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks, during which time single crystals should form.
The Crystal Structure of this compound Precursor: A Detailed Analysis
As of the writing of this guide, a publicly available, experimentally determined crystal structure of this compound is not available. However, a detailed crystallographic study of its immediate precursor, 4-(4-nitrophenyl)thiomorpholine , provides invaluable insights into the molecular conformation and packing of this class of compounds.[4]
Molecular Conformation
The single-crystal X-ray diffraction analysis of 4-(4-nitrophenyl)thiomorpholine reveals that the thiomorpholine ring adopts a stable chair conformation .[4] The 4-nitrophenyl group is situated in a quasi-axial position on the six-membered ring.[4] The molecule exhibits an approximate CS point group symmetry.[4] Interestingly, this contrasts with its morpholine analog, where the 4-nitrophenyl group occupies a quasi-equatorial position.[4] This difference in conformation highlights the subtle yet significant influence of the heteroatom (sulfur vs. oxygen) on the solid-state structure.
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-(4-nitrophenyl)thiomorpholine is characterized by the formation of centrosymmetric dimers. These dimers are held together by a combination of weak intermolecular interactions:
-
C–H···O Hydrogen Bonds: Weak hydrogen bonds are observed between the methylene groups adjacent to the sulfur atom and the oxygen atoms of the nitro group of a neighboring molecule.[4]
-
Face-to-Face Aromatic Stacking: The benzene rings of adjacent molecules engage in face-to-face π-stacking interactions.[4]
These interactions contribute to a dense crystal packing.[4]
Crystallographic Data for 4-(4-Nitrophenyl)thiomorpholine
The following table summarizes the key crystallographic data for 4-(4-nitrophenyl)thiomorpholine.[4]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3525(5) |
| b (Å) | 10.3755(4) |
| c (Å) | 7.4464(3) |
| β (°) | 96.325(2) |
| Volume (ų) | 1025.34(7) |
| Z | 4 |
Predicted Influence of the Aniline Moiety on Crystal Structure
The reduction of the nitro group to an aniline will undoubtedly alter the intermolecular interactions and, consequently, the crystal packing. The amino group of this compound is a potent hydrogen bond donor, which will likely lead to the formation of N–H···N or N–H···S hydrogen bonds, creating a more extended hydrogen-bonding network within the crystal lattice. This could result in a different packing arrangement compared to the dimeric structure of the nitro precursor.
Structure-Activity Relationships (SAR) of this compound Derivatives as Kinase Inhibitors
Many derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The 4-anilino-quinazoline and 4-anilino-quinoline scaffolds, which incorporate the this compound moiety, have proven to be particularly effective.
The Role of the 4-Anilino Moiety
The anilino group in these inhibitors typically occupies the ATP-binding site of the kinase, forming key hydrogen bonding interactions with the hinge region of the enzyme. The thiomorpholine group often extends into a more solvent-exposed region, where it can influence solubility, lipophilicity, and interactions with the solvent front.
Influence of Substituents
The biological activity of these compounds can be finely tuned by the introduction of various substituents on both the quinazoline/quinoline ring and the aniline ring.
-
Substituents on the Quinazoline/Quinoline Ring: Electron-donating groups on the quinazoline moiety are often favored for enhanced potency against the epidermal growth factor receptor (EGFR) kinase.[6]
-
Substituents on the Anilino Ring: Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[6]
-
Basic Side Chains: The introduction of basic side chains at the C-7 position of the quinazoline nucleus can significantly improve aqueous solubility and oral bioavailability.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Many kinase inhibitors bearing the this compound scaffold have been designed to target components of this pathway.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Sources
A Comparative Analysis of Lipophilicity: 4-Thiomorpholinoaniline vs. 4-Morpholinoaniline and its Implications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity, quantified as the partition coefficient (LogP), is a cornerstone physicochemical property in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed comparative analysis of the lipophilicity of 4-morpholinoaniline and its sulfur-containing bioisostere, 4-thiomorpholinoaniline. Through an examination of their structural and electronic properties, alongside a review of experimental and computational LogP data, we elucidate the reasons for the consistently higher lipophilicity of the thiomorpholine analog. This difference is primarily attributed to the lower electronegativity and reduced hydrogen bond acceptor strength of sulfur compared to oxygen. We further present authoritative, step-by-step protocols for the experimental determination of LogP, as mandated by OECD guidelines, to ensure data integrity and reproducibility. Finally, the profound implications of this O/S bioisosteric switch on key drug-like properties such as membrane permeability and metabolic stability are discussed, offering critical insights for medicinal chemists in the strategic design of novel therapeutics.
Introduction: The Critical Role of Lipophilicity in Drug Design
In the intricate process of drug discovery and development, the journey of a candidate molecule from administration to its target site is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a drug's overall pharmacokinetic and pharmacodynamic profile.
1.1 Defining Lipophilicity (LogP/LogD) Lipophilicity describes the affinity of a chemical compound for a lipophilic (fat-like) environment. It is most commonly quantified by the partition coefficient (P), which is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of n-octanol and water.[1] For ease of use, this is expressed on a logarithmic scale, LogP.
LogP = log ( [solute]octanol / [solute]water )
For ionizable compounds, the distribution coefficient (LogD) is used, which accounts for both the ionized and non-ionized forms at a specific pH. A higher LogP value indicates greater lipophilicity, suggesting a preference for non-polar environments like cell membranes, while a lower LogP value signifies higher hydrophilicity, indicating a preference for aqueous environments like blood serum.[1]
1.2 The Concept of Bioisosterism: Oxygen vs. Sulfur Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone strategy in medicinal chemistry.[2] The objective is to refine the molecule's properties to enhance activity, reduce toxicity, or improve its pharmacokinetic profile.[3] A classic and impactful bioisosteric pair is oxygen and sulfur.[4] Replacing an oxygen atom in a heterocyclic ring with a sulfur atom, as seen in the transition from a morpholine to a thiomorpholine scaffold, can induce significant changes in the molecule's electronic distribution, conformation, and intermolecular interactions, thereby altering its lipophilicity and overall biological behavior.[5][6]
This guide uses 4-morpholinoaniline and this compound as a focused case study to explore the nuanced effects of this specific bioisosteric substitution on lipophilicity.
Structural and Quantitative Comparison
The fundamental difference between the two molecules is the substitution of the oxygen atom in the morpholine ring for a sulfur atom in the thiomorpholine ring.[5][7] This seemingly minor change has significant stereoelectronic consequences.
Logical Diagram: Structural Comparison
Caption: Structural comparison of 4-morpholinoaniline and this compound.
2.1 Quantitative Analysis of Lipophilicity
While extensive experimental data for this compound is sparse in publicly available literature, computational models provide valuable estimates. The LogP for 4-morpholinoaniline is reported as 0.08.[8] Computational methods are widely used to predict lipophilicity for novel or less-studied compounds.[9][10]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Source |
| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23 | 1.35 ± 0.38 | [11] |
| This compound | C₁₀H₁₄N₂S | 194.30 | 1.91 ± 0.41 | [12] |
Note: The cLogP values are consensus predictions from various computational models and provide a strong indication of relative lipophilicity.
2.2 Interpretation of Data: The Influence of the Heteroatom
The data consistently indicates that This compound is more lipophilic than 4-morpholinoaniline . This increased lipophilicity can be rationalized by examining the fundamental physicochemical differences between oxygen and sulfur.
-
Electronegativity and Polarity: Oxygen is significantly more electronegative than sulfur. This causes the C-O bonds in the morpholine ring to be more polarized than the C-S bonds in the thiomorpholine ring. The greater bond polarity and overall dipole moment of the morpholine moiety increase its affinity for polar solvents like water, thus lowering its LogP value.
-
Hydrogen Bonding: The lone pairs of electrons on the morpholine's oxygen atom make it a potent hydrogen bond acceptor. This allows for strong interactions with protic solvents like water. Sulfur is a much weaker hydrogen bond acceptor. Consequently, 4-morpholinoaniline can engage in more extensive hydrogen bonding with the aqueous phase compared to its thio-analog, leading to lower lipophilicity.
-
Size and Polarizability: Sulfur is a larger and more polarizable atom than oxygen. The diffuse electron cloud of sulfur can engage in more significant van der Waals and London dispersion forces with the nonpolar n-octanol phase. This enhanced interaction with the lipophilic solvent contributes to the higher LogP of this compound.
Gold-Standard Methodologies for Experimental LogP Determination
While computational models are useful for prediction, experimental determination is the gold standard for accurate LogP values. The Organisation for Economic Co-operation and Development (OECD) has established rigorous guidelines for these measurements.[13]
3.1 The Shake-Flask Method (OECD Guideline 107)
This is the classic and most direct method for determining LogP, suitable for values in the range of -2 to 4.[14][15]
Principle: The compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured.[16]
Workflow: OECD 107 Shake-Flask Method
Caption: Workflow for the OECD 107 Shake-Flask method.
Detailed Protocol (Abbreviated):
-
Preparation: Prepare mutually saturated solvents by shaking n-octanol and water for 24 hours and allowing them to separate. Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Test Run: In a suitable vessel, combine the n-octanol and water phases. Add a small volume of the stock solution. The total quantity of the substance should not exceed 0.01 mol/L in either phase.
-
Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is achieved.[14] A preliminary test can determine the necessary time.
-
Phase Separation: Centrifuge the vessel to break any emulsions and ensure a clean separation of the two phases.[17]
-
Analysis: Carefully sample each phase and determine the concentration of the test substance using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).[14]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The final LogP is the mean of at least three runs, which should fall within a range of ± 0.3 units.[14]
3.2 Reverse-Phase HPLC Method (OECD Guideline 117)
This is an indirect but rapid method for estimating LogP, particularly suitable for values in the range of 0 to 6.[18][19]
Principle: The method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.[18] A series of reference compounds with known LogP values are used to create a calibration curve. The LogP of the test substance is then determined by interpolating its retention time onto this curve.[19]
Workflow: OECD 117 RP-HPLC Method
Caption: Workflow for the OECD 117 RP-HPLC method.
Detailed Protocol (Abbreviated):
-
Reference Compounds: Select a series of structurally similar reference compounds with accurately known LogP values.
-
Chromatography: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol and water, run under isocratic conditions.[19]
-
Dead Time (t₀) Determination: Measure the column dead time, usually with an unretained compound (e.g., thiourea).
-
Retention Time Measurement: Inject the reference compounds and the test substance individually and record their retention times (tᵣ) in duplicate.[19]
-
Capacity Factor Calculation: For each compound, calculate the capacity factor, k = (tᵣ - t₀) / t₀.
-
Calibration: Plot log k of the reference compounds versus their known LogP values. The resulting linear regression equation serves as the calibration curve.
-
LogP Estimation: Use the log k value of the test substance in the regression equation to calculate its LogP.[18]
Implications for Drug Development
The shift in lipophilicity from replacing oxygen with sulfur is not merely an academic observation; it has profound, practical consequences in drug development.
-
Membrane Permeability: Increased lipophilicity, as seen in this compound, generally correlates with enhanced passive diffusion across biological membranes, such as the intestinal wall or the blood-brain barrier.[1] This can lead to improved oral absorption and better central nervous system (CNS) penetration.
-
Aqueous Solubility: The trade-off for increased lipophilicity is often reduced aqueous solubility. The lower lipophilicity and stronger hydrogen bonding capability of 4-morpholinoaniline suggest it will have higher solubility, which is a critical factor for intravenous formulations and can impact dissolution rates for oral dosage forms.
-
Metabolic Stability: The heteroatom can influence metabolism. Thioethers, like the one in thiomorpholine, are susceptible to oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones.[20] This can be a metabolic liability or, in some cases, a pathway for bioactivation. The ether linkage in morpholine is generally more metabolically stable.
-
Off-Target Effects: Highly lipophilic compounds ("greasy" molecules) are often associated with promiscuous binding to unintended biological targets, leading to off-target toxicity. The modest increase in LogP for the thio-analog may need to be carefully balanced to avoid such liabilities.
Conclusion
The bioisosteric replacement of oxygen with sulfur in the morpholine ring of 4-morpholinoaniline to give this compound provides a clear and instructive example of how a subtle structural change can significantly modulate a critical physicochemical property. Due to sulfur's lower electronegativity, reduced hydrogen bonding capacity, and greater polarizability, This compound is demonstrably more lipophilic than its oxygen-containing counterpart .
This guide has not only elucidated the theoretical underpinnings of this difference but has also provided the authoritative experimental frameworks (OECD 107 and 117) necessary for its accurate quantification. For the drug development professional, understanding and predicting the impact of such bioisosteric changes on lipophilicity is paramount. It directly informs strategies for optimizing a compound's ADME profile, enabling the rational design of safer and more effective medicines.
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Patani, G. A., & LaVoie, E. J. (1996), Bioisosterism: A Rational Approach in Drug Design, Chemical Reviews. URL: [Link]
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OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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Komsta, Ł., et al. (2022), Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds, International Journal of Molecular Sciences. URL: [Link]
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An In-Depth Technical Guide to 4-Thiomorpholinoaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiomorpholinoaniline is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aniline moiety and a thiomorpholine ring, makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The thiomorpholine group, in particular, is often employed as a bioisostere of the morpholine ring, offering increased lipophilicity which can favorably impact a molecule's pharmacokinetic profile.[1] This guide provides a comprehensive overview of the commercial availability of this compound, detailed protocols for its synthesis, and insights into its application as a key intermediate in the development of novel therapeutics.
Chemical Properties
| Property | Value |
| CAS Number | 22589-35-1[2] |
| Molecular Formula | C10H14N2S[2] |
| Molecular Weight | 194.3 g/mol [2] |
| IUPAC Name | 4-(Thiomorpholin-4-yl)aniline[3] |
| Synonyms | 4-Thiomorpholin-4-ylaniline, 4-(Thiomorpholin-4-yl)phenylamine |
| Appearance | Off-white to yellow or brown crystalline powder |
| Purity | Typically ≥97% |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The typical purity offered is around 97%. Below is a comparative table of some of the key suppliers. Please note that pricing is subject to change and may require logging into the supplier's website for the most current information.
| Supplier | Product Number (Example) | Purity | Available Quantities | Price (USD, Example) |
| Fisher Scientific (Thermo Scientific Chemicals) | AAH6336003 | 97% | 1g, 5g, 25g | $340.70 per 1g[4] |
| ChemicalBook | CB9727591 | Varies by supplier | Varies by supplier | Varies by supplier |
| Hangzhou MolCore BioPharmatech Co.,Ltd. | - | Varies by supplier | Varies by supplier | Varies by supplier |
| Nantong Hanfang Biotechnology Co., Ltd. | - | Varies by supplier | Varies by supplier | Varies by supplier |
Note: The suppliers listed are not exhaustive and are intended to provide a starting point for sourcing this chemical. It is recommended to request quotes from multiple vendors to ensure competitive pricing and availability.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The first step involves the synthesis of the nitro-intermediate, 4-(4-nitrophenyl)thiomorpholine, followed by its reduction to the desired aniline.
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This step involves a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. The fluorine atom on the electron-deficient aromatic ring is displaced by the secondary amine of the thiomorpholine.
Experimental Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (1.0 eq), triethylamine (5.0 eq) as a base, and acetonitrile as the solvent.
-
Addition of Reagents: While stirring, add a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile to the flask.
-
Reaction Conditions: Heat the reaction mixture to 85 °C and maintain stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x 60 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol, to afford 4-(4-nitrophenyl)thiomorpholine as a yellow solid.
Step 2: Reduction of 4-(4-Nitrophenyl)thiomorpholine to this compound
The nitro group of 4-(4-nitrophenyl)thiomorpholine is reduced to an amine to yield the final product. A common and efficient method for this transformation is catalytic hydrogenation.
Experimental Protocol (Catalytic Transfer Hydrogenation):
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-nitrophenyl)thiomorpholine (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Addition of Reagents: To this solution, add ammonium formate (5-10 eq) as the hydrogen donor and a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Analytical Characterization
The structure and purity of synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 6.80-6.90 (d, 2H): Aromatic protons ortho to the thiomorpholine group.
-
δ 6.60-6.70 (d, 2H): Aromatic protons meta to the thiomorpholine group.
-
δ 3.60 (br s, 2H): Amine (-NH₂) protons.
-
δ 3.20-3.30 (t, 4H): Methylene protons adjacent to the nitrogen atom of the thiomorpholine ring.
-
δ 2.70-2.80 (t, 4H): Methylene protons adjacent to the sulfur atom of the thiomorpholine ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 145.0: Aromatic carbon attached to the amine group.
-
δ 142.0: Aromatic carbon attached to the thiomorpholine nitrogen.
-
δ 120.0: Aromatic carbons ortho to the thiomorpholine group.
-
δ 115.0: Aromatic carbons meta to the thiomorpholine group.
-
δ 52.0: Methylene carbons adjacent to the nitrogen atom of the thiomorpholine ring.
-
δ 28.0: Methylene carbons adjacent to the sulfur atom of the thiomorpholine ring.
Note: These are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
-
Expected [M+H]⁺: 195.0951
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. Its primary utility lies in its ability to undergo further chemical transformations, most notably through its aniline functional group.
Amide Bond Formation
The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids. This is a cornerstone reaction in medicinal chemistry for the construction of more complex molecules, including kinase inhibitors and other targeted therapies.
Representative Experimental Protocol (EDC/HOBt Coupling):
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
This amide coupling strategy is widely employed in the synthesis of various kinase inhibitors, where the this compound moiety often serves as a key pharmacophore that interacts with the target protein.[5]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and readily accessible building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of novel compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of its commercial availability, detailed synthetic protocols, and key applications, aiming to empower researchers in their pursuit of new and effective medicines.
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safety and handling precautions for 4-Thiomorpholinoaniline
An In-Depth Technical Guide to the Safe Handling of 4-Thiomorpholinoaniline for Research and Development Professionals
Section 1: Introduction and Strategic Hazard Assessment
This compound (CAS No: 2524-67-6) is a substituted aniline derivative utilized as a building block in synthetic chemistry.[1] Its structure, incorporating both a thiomorpholine and an aniline moiety, presents a unique safety profile that demands a cautious and informed approach. While comprehensive toxicological data for this specific compound is not fully available, its structural relationship to aniline necessitates that it be handled with the assumption of significant potential toxicity.[2]
This guide is structured to provide researchers, scientists, and drug development professionals with a risk-based framework for the safe handling of this compound. The core principle underpinning these protocols is to mitigate risk by implementing robust engineering controls, stringent personal protective equipment (PPE) standards, and well-defined emergency procedures. This approach is grounded in an understanding of the compound's known hazards and the inferred risks from its aniline substructure, a class of chemicals known for systemic toxicity and potential carcinogenicity.[3][4]
Section 2: Toxicological Profile and Risk Analysis
A thorough risk analysis begins with understanding the known and inferred hazards associated with this compound.
Known Hazard Profile
Safety Data Sheets (SDS) classify this compound as hazardous.[5][6] The primary documented risks are significant and affect multiple exposure routes.
Table 1: Hazard Identification and GHS Classification for this compound
| Hazard Class | GHS Classification | Precautionary Statement Reference |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302[6][7] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312[6] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332[6] |
| Skin Corrosion/Irritation | Causes skin irritation | H315[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335[6] |
Inferred Hazards from the Aniline Moiety: The Causality for Stringent Controls
The presence of the aniline core is the primary driver for elevated safety precautions. Aniline and its derivatives are well-documented to pose severe health risks that may not be fully characterized for every novel analogue.
-
Systemic Toxicity & Methemoglobinemia: Aniline is readily absorbed through the skin and by inhalation, leading to systemic toxicity.[3][4] Its primary toxic effect is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, resulting in cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, collapse and death.[4] It is imperative to assume this compound carries a similar risk.
-
Potential Carcinogenicity: Aniline is considered a potential occupational carcinogen by NIOSH, having been shown to cause spleen cancer in animals.[4][8] The US Occupational Safety and Health Administration (OSHA) also recognizes its carcinogenic potential.[9] Therefore, exposure should be limited to the lowest feasible concentration.[4]
Physical, Chemical, and Reactivity Data
Understanding the compound's physical properties and chemical incompatibilities is fundamental to its safe storage and handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2524-67-6 | [5] |
| Molecular Formula | C10H14N2S | [10][11] |
| Molecular Weight | 194.3 g/mol | [11] |
| Appearance | Not Available | - |
| Stability | Stable under normal conditions. | [5] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates. | [5][12] |
| Hazardous Reactions | None under normal processing. | [5] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides, Sulfur oxides. | - |
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.
The Hierarchy of Controls: Engineering First
All procedures involving this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[12] The ventilation system serves as the primary barrier to protect laboratory personnel from airborne dust or vapors.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following PPE is the minimum required standard for handling this compound.
-
Eye and Face Protection: Wear chemical splash goggles conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5][12] Due to the serious eye irritation risk, a full-face shield must be worn over the goggles whenever there is a risk of splashes.[13]
-
Skin and Body Protection:
-
Gloves: Double-gloving is required. Wear two pairs of nitrile gloves, ensuring the outer glove extends over the cuff of the lab coat. Nitrile rubber is recommended for its chemical resistance.[14] Gloves must be changed immediately if contaminated or damaged.[15] This is critical to prevent dermal absorption, a primary exposure route for aniline compounds.[3][4]
-
Protective Clothing: A long-sleeved, chemically resistant lab coat must be worn and kept fully fastened. Disposable gowns may be appropriate for procedures with a higher risk of contamination.[15]
-
-
Respiratory Protection:
-
Under normal operating conditions within a fume hood, respiratory protection is not required.
-
If procedures that could generate significant dust or aerosols must be performed outside of a fume hood (which is strongly discouraged), or during a large spill cleanup, a NIOSH-approved respirator with particulate filters (N99/P2 or better) must be used.[5][12][16]
-
Caption: PPE Selection Workflow for this compound.
Section 4: Standard Operating Procedures (SOPs)
Adherence to strict protocols is essential for minimizing exposure.
Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood is operational.
-
Containment: Conduct all manipulations on a disposable absorbent liner within the fume hood to contain any minor spills.
-
Weighing: If weighing the solid, use a tared container with a lid to minimize the risk of creating dust. Close the container before removing it from the balance.
-
Transfer: To prepare a solution, slowly add the solid to the solvent to avoid splashing. Use a spatula for solid transfers.
-
Post-Handling: After handling, wipe down the work surface, dispose of contaminated liners and gloves as hazardous waste, and wash hands thoroughly with soap and water.[5][17]
Storage Requirements
-
Keep the container tightly closed to prevent exposure to air and moisture.[5][7]
-
Store locked up in a designated area for toxic chemicals.[5][7]
-
Ensure storage is separate from incompatible materials such as strong acids and oxidizing agents.[5]
Waste Disposal
-
All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not dispose of down the drain.[17]
Section 5: Emergency Procedures
Rapid and correct response to spills and exposures is critical.
Spill Response
The response to a spill depends on its size and location.
Caption: Chemical Spill Response Protocol.
Exposure and First Aid
Immediate action is required in the event of personal exposure. The victim should be moved from the exposure source, and medical attention must be sought immediately.[18] Inform emergency responders that the compound is an aniline derivative with a risk of causing methemoglobinemia.
Table 3: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol | Citation |
|---|---|---|
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately. | [5][16] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [5][18] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [5] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately. |[2][5] |
Section 6: Conclusion
While this compound is a valuable research chemical, its structural characteristics demand a high level of respect and caution. The potential for acute toxicity via multiple routes, coupled with the inferred systemic risks of the aniline moiety, necessitates the stringent handling protocols outlined in this guide. By prioritizing engineering controls, mandating comprehensive PPE, and preparing for emergency situations, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
Section 7: References
-
Centers for Disease Control and Prevention (CDC). (1989, January 19). 1988 OSHA PEL Project - Aniline. NIOSH. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Aniline - IDLH. NIOSH. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2024, March 29). Aniline. Retrieved from [Link]
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ChemRxiv. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H14N2S). Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2022, August 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. Retrieved from [Link]
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Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2017, June 1). Personal Protective Equipment in Animal Research. PubMed. Retrieved from [Link]
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Halyard. (n.d.). Personal Protective Equipment When Working with Chemotherapy Drugs. Retrieved from [Link]
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ATrain Education. (n.d.). 7. Element IV: Personal Protective Equipment. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]
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Oregon Department of Fish and Wildlife (ODFW). (n.d.). Formalin Medical Procedures. Retrieved from [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 4-Thiomorpholinoaniline in Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive overview of 4-Thiomorpholinoaniline, a heterocyclic amine that has emerged as a pivotal structural motif in modern medicinal chemistry. While not a therapeutic agent in its own right, its unique physicochemical properties have positioned it as a valuable building block in the design of targeted therapies, particularly kinase inhibitors. This document will traverse the historical context of its synthetic origins, delve into its critical role in the structure-activity relationships of potent drug candidates, and provide detailed experimental protocols for its synthesis and biological evaluation. We will explore its incorporation into inhibitors of key oncogenic signaling pathways, including the EGFR, Src, and PI3K/Akt/mTOR pathways, supported by mechanistic insights and structural data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Strategic Importance of the Thiomorpholinoaniline Moiety
In the landscape of drug discovery, certain molecular fragments consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." this compound has steadily gained recognition as such a scaffold. Its utility stems from a combination of desirable attributes: the thiomorpholine ring offers a favorable balance of lipophilicity and metabolic susceptibility, while the aniline moiety provides a versatile handle for further chemical elaboration.[1][2]
The sulfur atom in the thiomorpholine ring, compared to the oxygen in its morpholine analog, increases lipophilicity, which can enhance cell permeability and target engagement.[1] Furthermore, the sulfur atom represents a "metabolically soft spot," prone to oxidation to the corresponding sulfoxide and sulfone.[1] This predictable metabolism can be advantageous in drug design, allowing for the modulation of pharmacokinetic properties. The primary amine of the aniline group serves as a key nucleophile for the construction of a wide array of derivatives, most notably through amide bond formation or as a crucial pharmacophore in kinase inhibitors.
This guide will provide a comprehensive exploration of this compound, from its fundamental chemistry to its application in the development of targeted cancer therapies.
Discovery and Historical Context: From Precursor to Privileged Scaffold
The history of this compound is not marked by a singular moment of discovery as a therapeutic agent, but rather by its gradual emergence as a critical synthetic intermediate. Its value is intrinsically linked to its precursor, 4-(4-nitrophenyl)thiomorpholine. The synthesis of this nitroaromatic compound has been widely documented, typically through a nucleophilic aromatic substitution reaction between thiomorpholine and an activated nitrobenzene derivative, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.[1][2]
The subsequent reduction of the nitro group to an amine is a standard and efficient chemical transformation, yielding this compound. This straightforward two-step synthesis has made this compound readily accessible to medicinal chemists. Its initial applications were broad, serving as a building block in the synthesis of compounds for a variety of therapeutic areas, including antidiabetic, antimigraine, and antimicrobial agents.[1][2]
However, the true significance of the this compound scaffold became apparent with the rise of targeted therapies, particularly in oncology. The anilino moiety was identified as a key pharmacophore in a major class of kinase inhibitors, the 4-anilinoquinazolines. This discovery propelled this compound from a versatile chemical building block to a strategically important component in the design of potent and selective kinase inhibitors.
Synthesis and Characterization of this compound
The synthesis of this compound is a well-established, two-step process. The following protocol provides a detailed methodology for its laboratory-scale preparation.
Synthesis of 4-(4-Nitrophenyl)thiomorpholine
Experimental Protocol:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add thiomorpholine (10 mmol, 1.0 eq) and triethylamine (50 mmol, 5.0 eq).
-
Dissolve 4-fluoronitrobenzene (10 mmol, 1.0 eq) in 15 mL of acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain 4-(4-nitrophenyl)thiomorpholine as a solid.
Synthesis of this compound
Experimental Protocol:
-
Suspend 4-(4-nitrophenyl)thiomorpholine (10 mmol, 1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, typically 5-10% palladium on carbon (Pd/C).
-
The reduction can be carried out using either catalytic hydrogenation with hydrogen gas or through transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine.
-
For catalytic hydrogenation, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
For transfer hydrogenation, add the hydrogen donor to the reaction mixture and heat to reflux until the reaction is complete.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization if necessary.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂S |
| Molecular Weight | 194.30 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Mechanism of Action: The Anilino Moiety as a Kinase Hinge Binder
The therapeutic relevance of this compound is most prominently demonstrated in its role as a core fragment in kinase inhibitors. Many of these inhibitors, particularly those with a 4-anilinoquinazoline or similar heterocyclic scaffold, function as ATP-competitive inhibitors.
Protein kinases play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. The ATP binding pocket of kinases is a highly conserved region. The anilino portion of inhibitors derived from this compound typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the binding of the natural substrate and inhibiting the kinase's activity.
The thiomorpholine moiety often extends into a more variable, hydrophobic region of the ATP-binding pocket, contributing to the inhibitor's potency and selectivity for a particular kinase.
Therapeutic Applications in Oncology: Targeting Key Signaling Pathways
Derivatives of this compound have been instrumental in the development of inhibitors for several key signaling pathways implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4][5] The 4-anilinoquinazoline scaffold is a cornerstone of many clinically successful EGFR inhibitors.[6] In these molecules, the anilino group, often substituted with a thiomorpholine-containing side chain, is crucial for high-affinity binding to the ATP pocket of EGFR.
Caption: EGFR Signaling Pathway Inhibition.
Src Family Kinase (SFK) Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[7][8] Overactivity of Src is associated with tumor malignancy and metastasis.[7][8] Several Src inhibitors incorporate the 4-anilino scaffold, where the thiomorpholino group can contribute to potency and selectivity. These inhibitors block the downstream signaling pathways regulated by Src, such as the Ras-ERK and PI3K-Akt pathways.[7]
Caption: Src Kinase Signaling Pathway Inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[9][10][11] The morpholine ring, and by extension the thiomorpholine ring, is a common feature in many PI3K inhibitors.[9][10] The oxygen or sulfur atom of the (thio)morpholine ring can form a critical hydrogen bond within the ATP binding site of PI3K, contributing significantly to the inhibitor's potency.
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Structure-Activity Relationship (SAR) Studies
The extensive use of the this compound scaffold in kinase inhibitors has led to a wealth of SAR data. Key findings include:
-
The Anilino NH: The hydrogen atom on the aniline nitrogen is crucial for forming a hydrogen bond with the kinase hinge region.
-
Substitution on the Anilino Ring: The position and nature of substituents on the anilino ring can significantly impact potency and selectivity. The thiomorpholine group at the 4-position is generally well-tolerated and can be further modified.
-
The Thiomorpholine Ring: As mentioned, the thiomorpholine ring often occupies a hydrophobic pocket. Modifications to this ring can fine-tune the inhibitor's properties. For example, oxidation of the sulfur to a sulfoxide or sulfone can alter solubility and cell permeability.
-
The Heterocyclic Core: While this guide focuses on the this compound moiety, the nature of the heterocyclic core to which it is attached (e.g., quinazoline, quinoline, pyrimidine) is a primary determinant of the inhibitor's overall selectivity profile.
Experimental Workflow: Kinase Inhibition Assay
To evaluate the inhibitory activity of compounds derived from this compound, a robust and sensitive kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP Detection: The Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[12][13]
Detailed Protocol for ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
Multiwell plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in kinase reaction buffer.
-
Prepare solutions of the kinase and substrate in kinase reaction buffer.
-
Prepare the ATP solution in kinase reaction buffer at the desired concentration (typically at or near the Km for the kinase).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for control wells).
-
Add 2.5 µL of the kinase solution and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or room temperature).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental Workflow for Kinase Inhibition Assay.
Conclusion and Future Perspectives
This compound has solidified its position as a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibitors for oncology. Its favorable physicochemical properties and synthetic accessibility have enabled the development of numerous potent and selective drug candidates. The wealth of SAR data surrounding this moiety provides a strong foundation for the rational design of next-generation inhibitors.
Future research will likely focus on further exploiting the unique properties of the thiomorpholine ring to fine-tune pharmacokinetic and pharmacodynamic profiles. The development of covalent inhibitors targeting specific residues within the ATP-binding pocket, as well as allosteric inhibitors that bind to sites other than the ATP-binding pocket, represents exciting new avenues for drug discovery. The continued exploration of novel heterocyclic cores appended to the this compound scaffold will undoubtedly lead to the discovery of inhibitors with novel selectivity profiles and therapeutic applications beyond oncology.
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What are SRC inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024. [Link]
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Wang Y, Ye T, Chen L, et al. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. J Cancer. 2015;6(2):113-120. [Link]
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ADP Glo Protocol. [Link] (Please note: A generic placeholder URL is used as the original was not a stable link).
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Rios M, Pelaeza-Prestel E, Garcia-Alonso S, et al. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Front Pharmacol. 2021;12:658423. [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Published August 8, 2025. [Link]
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Giehl K. Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. Neoplasia. 2007;9(8):669-676. [Link]
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Zhang H, Berezov A, Wang Q, et al. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Front Chem. 2021;9:665518. [Link]
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Chen YC, Chen YF, Chen CH, et al. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Mol Model. 2016;22(4):81. [Link]
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Chen S, Lin L, Wang Y, et al. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. Eur J Med Chem. 2016;111:139-156. [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Published August 6, 2025. [Link]
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Li Y, Zhang Y, Wang Y, et al. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomater Sci. 2020;8(19):5349-5358. [Link]
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Kutil Z, Mlejnek P, Hylsová M, et al. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Int J Mol Sci. 2022;23(18):10839. [Link]
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Wallace EM, Lyssikatos JP, Smeal T, et al. Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. Bioorg Med Chem Lett. 2000;10(24):2825-2828. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv. 2024;14(4):2547-2557. [Link]
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Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. Published August 6, 2025. [Link]
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Introduction: The Structural Significance of 4-Thiomorpholinoaniline
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 4-Thiomorpholinoaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting theoretical calculations to elucidate the conformational landscape of this compound. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.
This compound serves as a vital structural motif in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, antimigraine drugs, and antibacterial agents.[1][2][3] The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure. The conformation—specifically the orientation of the aniline ring relative to the thiomorpholine moiety and the puckering of the heterocyclic ring—governs how the molecule interacts with biological targets, its solubility, and its metabolic stability.
Understanding this conformational space is therefore not merely an academic exercise; it is a critical step in rational drug design. Theoretical calculations, particularly those grounded in quantum mechanics, provide a powerful lens to explore the potential energy surface of flexible molecules like this compound, predicting stable conformers and the energy barriers between them.[4][5]
Theoretical Foundations: Choosing the Right Tools
The goal of a conformational analysis is to map the potential energy surface (PES) of a molecule to identify its low-energy minima, which correspond to stable conformations. The choice of computational method is a trade-off between accuracy and computational cost.
-
Quantum Mechanics (QM): For molecules of this size, Density Functional Theory (DFT) offers the optimal balance. DFT approximates the complex many-electron problem by calculating the electron density.[6][7][8]
-
Functionals: Hybrid functionals like B3LYP are widely used and have a long track record of providing reliable geometries for organic molecules.[6][8] For potentially complex non-covalent interactions, functionals from the Minnesota family, such as M06-2X , are often recommended.[4]
-
Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is an excellent starting point for geometry optimization, providing a good description of polarization on both heavy atoms (d) and hydrogens (p).[6][8] For more accurate final energy calculations, a larger basis set such as cc-pVTZ is advisable.
-
-
Solvent Effects: The conformation of a molecule can change dramatically between the gas phase and solution.[9] Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are computationally efficient ways to account for the bulk electrostatic effects of a solvent (e.g., water or DMSO) by treating it as a continuous medium.
A Validated Workflow for Conformational Analysis
The following section details a robust, step-by-step methodology for the conformational analysis of this compound. This workflow is designed to be self-validating at each stage.
Caption: Computational workflow for conformational analysis.
Protocol 1: Initial Structure Generation and Exploration
-
Construct the Molecule: Using a molecular builder like Chemcraft[10] or Avogadro, construct the 3D structure of this compound.
-
Identify Key Dihedrals: The primary source of conformational flexibility is the rotation around the C(aryl)-N bond. The thiomorpholine ring can also adopt different puckered forms (chair, boat, twist-boat), with the chair conformation generally being the most stable.[11]
-
Perform a Potential Energy Surface (PES) Scan:
-
Objective: To identify all potential low-energy conformers.
-
Method: Perform a "relaxed" PES scan. This involves systematically rotating the C(aryl)-N dihedral angle (e.g., in 15° increments from 0° to 360°) while allowing all other geometric parameters to optimize at each step.
-
Level of Theory: A lower level of theory (e.g., a semi-empirical method or a small basis set DFT) can be used for this initial scan to save computational time.
-
Protocol 2: Geometry Optimization and Frequency Analysis
-
Select Candidates: From the PES scan, select all unique energy minima for full optimization.
-
Geometry Optimization:
-
Software: Use a comprehensive quantum chemistry package such as GAMESS, Q-Chem, or Gaussian.[12][13][14][15]
-
Input: For each candidate structure, perform a full geometry optimization without constraints.
-
Keyword Example (Gaussian): #p opt b3lyp/6-31g(d,p) scrf=(pcm,solvent=water)
-
Causality: This step precisely locates the minimum energy geometry for each conformer at the chosen level of theory. The inclusion of a PCM model provides a more realistic representation of the molecule's structure in a solution environment.[12]
-
-
Vibrational Frequency Calculation:
-
Input: Use the optimized geometry from the previous step.
-
Keyword Example (Gaussian): #p freq b3lyp/6-31g(d,p) scrf=(pcm,solvent=water)
-
Trustworthiness: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state, not a stable conformer. The output also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.[6]
-
Protocol 3: Final Energy Calculation and Data Analysis
-
Single-Point Energy Refinement: To achieve higher accuracy, perform a single-point energy calculation on each optimized geometry using a larger basis set.
-
Keyword Example (Gaussian): #p b3lyp/cc-pVTZ scrf=(pcm,solvent=water) geom=check guess=read
-
-
Data Analysis and Presentation:
-
Calculate the relative Gibbs free energy (ΔG) for each conformer with respect to the global minimum.
-
Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative prevalence.
-
Summarize the key geometric parameters (e.g., C-N-C-C dihedral angle, ring puckering parameters) and relative energies in a structured table.
-
| Conformer ID | C(aryl)-N-C(thio)-C(thio) Dihedral (°) | Thiomorpholine Ring Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) @ 298K |
| Conf-1 | [Calculated Value] | Chair | 0.00 | [Calculated Value] |
| Conf-2 | [Calculated Value] | Chair | [Calculated Value] | [Calculated Value] |
| Conf-3 | [Calculated Value] | Twist-Boat | [Calculated Value] | [Calculated Value] |
Authoritative Grounding: Validation Against Experimental Data
Theoretical models are powerful but must be grounded in experimental reality.[16] Validation is the cornerstone of trustworthy computational science.
-
Crystallographic Data: The most direct comparison is with single-crystal X-ray diffraction data. A recent study on the closely related precursor, 4-(4-nitrophenyl)thiomorpholine, revealed a crucial insight: the conformation in the crystal (quasi-axial phenyl group) differed from the DFT-calculated gas-phase minimum (quasi-equatorial phenyl group).[1][11] This was attributed to intermolecular C-H···O hydrogen bonds and aromatic stacking in the solid state.
-
Implication: This highlights that while gas-phase or implicit solvent calculations predict the inherent conformational preferences of an isolated molecule, crystal packing forces can significantly influence and "trap" a different conformation. Any comparison to a crystal structure must acknowledge this.
-
-
NMR Spectroscopy: For validation in solution, calculated NMR parameters (chemical shifts, J-couplings) can be compared to experimental spectra. Since experimental data represents a population-weighted average of all contributing conformers, a strong correlation between the Boltzmann-averaged calculated shifts and the experimental spectrum provides powerful validation for the computed conformational ensemble.[4][17][18]
Caption: Key structural features influencing conformation.
Conclusion and Implications
The theoretical workflow detailed in this guide provides a robust and verifiable path to understanding the conformational preferences of this compound. By systematically exploring the potential energy surface using DFT, researchers can identify stable conformers and quantify their relative populations.
The key insight for drug development professionals is that this compound is not a single static structure but a dynamic ensemble of interconverting conformers. The dominant conformation, influenced by its environment, dictates the shape, polarity, and hydrogen bonding potential presented to a biological target. A thorough understanding of this conformational landscape is therefore indispensable for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[19][20]
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GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. [Link]
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List of quantum chemistry and solid-state physics software - Wikipedia. [Link]
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Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives - SciSpace. [Link]
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Computational Chemistry At NIST - Software Packages. [Link]
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Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - NIH. [Link]
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The DFT estimated HOMED indices for isomers of aniline | Download Table - ResearchGate. [Link]
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DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate. [Link]
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Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations - ResearchGate. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. [Link]
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Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC - NIH. [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. [Link]
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Conformational Searching with Quantum Mechanics - PubMed. [Link]
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Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. [Link]
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Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles - PubMed. [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - ResearchGate. [Link]
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Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]
- Conformational Analysis of Molecules in Excited St
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Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings - NIH. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed. [Link]
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Conformational analysis of flephedrone using quantum mechanical models. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. [Link]
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Validation of the theoretical model to experimental single molecule... - ResearchGate. [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - MDPI. [Link]
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The Electronic Heart of a Privileged Scaffold: A Technical Guide to the Properties of 4-Thiomorpholinoaniline
Foreword: Beyond the Structure
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, such as 4-thiomorpholinoaniline, are not merely inert skeletons but active participants in molecular recognition, binding, and therapeutic action. Their value lies in a unique combination of structural rigidity, conformational flexibility, and, most critically, a finely tuned electronic character. Understanding these electronic properties is paramount for any researcher aiming to exploit this scaffold for novel therapeutic design. This guide moves beyond simple structure diagrams to provide an in-depth analysis of the electronic heart of this compound, offering both theoretical insights and practical, validated protocols for its characterization. We will explore the causality behind its utility, empowering drug development professionals to rationally design next-generation therapeutics.
Deconstructing the Scaffold: An Electronic Overview
The this compound scaffold is a tale of two electronically distinct moieties joined to a central aromatic ring. This arrangement creates a unique electronic environment that is fundamental to its function in medicinal chemistry, particularly as a cornerstone of many kinase inhibitors.
-
The Aniline Moiety (-NH₂): The amino group is a classical electron-donating group (EDG). Through resonance, the nitrogen lone pair delocalizes into the phenyl ring, increasing the electron density at the ortho and para positions. This has profound implications for reactivity and intermolecular interactions.
-
The Thiomorpholine Moiety: This saturated heterocycle, connected via its nitrogen atom, also acts as an electron-donating group, albeit through an inductive effect. The sulfur atom, being less electronegative than oxygen (as found in its morpholine analogue), imparts distinct electronic and physicochemical properties, including increased lipophilicity.[1][2] The sulfur atom can also be a site of metabolic oxidation (to the sulfoxide or sulfone), which can be strategically used to modulate a drug candidate's pharmacokinetic profile.
This push-pull electronic system, with two donating groups enriching the central phenyl ring, dictates how the molecule interacts with its biological targets. The electron-rich nature of the scaffold is crucial for forming key hydrogen bonds and other non-covalent interactions within the ATP-binding pockets of kinases.
Computational Modeling: Predicting Electronic Behavior with Density Functional Theory (DFT)
Before committing to lengthy synthetic campaigns, in silico analysis provides invaluable predictive insights into a molecule's electronic landscape. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate properties like molecular orbital energies and electron distribution.
A recent study on 4-(4-nitrophenyl)thiomorpholine, a direct precursor to our scaffold, utilized DFT calculations to elucidate its structure and conformation, providing a robust methodological basis.[1][2] While the nitro group in the precursor is strongly electron-withdrawing, inverting the electronic character compared to the amino group, the computational approach is directly transferable.
The key outputs of a DFT analysis for this compound are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the orbital containing the most energetic electrons. A higher HOMO energy indicates a greater ability to donate electrons. For this compound, the HOMO is expected to be delocalized across the aniline nitrogen and the phenyl ring, reflecting its electron-donating capacity.
-
LUMO: Represents the lowest-energy orbital available to accept electrons. A lower LUMO energy signifies a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a vital visualization tool that illustrates the charge distribution across a molecule. It maps regions of negative potential (electron-rich, nucleophilic) and positive potential (electron-poor, electrophilic). For this compound, the MEP map would reveal a high concentration of negative potential (typically colored red) around the aniline nitrogen and delocalized into the phenyl ring, highlighting these areas as primary sites for hydrogen bonding and electrophilic attack.
Predicted Electronic Properties
Based on DFT studies of analogous aniline derivatives, a representative set of electronic properties for the this compound scaffold can be predicted.
| Property | Predicted Value (Representative) | Significance in Drug Design |
| E_HOMO | ~ -5.2 eV | Indicates strong electron-donating capability, crucial for forming hydrogen bonds as a donor in kinase active sites. |
| E_LUMO | ~ -0.8 eV | Reflects the molecule's ability to accept electron density, contributing to charge-transfer interactions. |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | A moderate gap suggests a balance of stability and reactivity, desirable for a drug scaffold. |
| Dipole Moment | ~ 2.5 - 3.5 Debye | A significant dipole moment influences solubility, membrane permeability, and the orientation of the molecule in a binding pocket. |
Note: These values are estimations based on DFT calculations of similar aniline derivatives and serve as a guide for understanding the scaffold's properties.
Experimental Verification: Probing Electronic Properties in the Lab
While computational methods are predictive, experimental techniques provide tangible validation of a molecule's electronic characteristics. Cyclic Voltammetry and UV-Vis Spectroscopy are two fundamental methods for this purpose.
Cyclic Voltammetry (CV)
Cyclic Voltammetry is a powerful electrochemical technique that measures the current response of a substance to a linearly cycled potential sweep.[3] It provides direct information about the oxidation and reduction potentials of a molecule. For this compound, CV can be used to experimentally determine the energy required to remove an electron (oxidation), which correlates directly with the HOMO energy.
The oxidation of the aniline moiety is the most likely electrochemical event. The potential at which this oxidation occurs is a direct measure of the electron-donating strength of the scaffold. A lower (less positive) oxidation potential indicates that the molecule is more easily oxidized and is a stronger electron donor.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelengths at which a molecule absorbs light correspond to electronic transitions between molecular orbitals, most commonly the transition from the HOMO to the LUMO.
For an aromatic system like this compound, one would expect to see characteristic π→π* transitions. The position of the maximum absorbance (λ_max) is influenced by the electronic nature of the substituents. The strong electron-donating character of the amino and thiomorpholino groups causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene, indicating a smaller HOMO-LUMO gap.
Methodologies & Protocols
Synthesizing theoretical knowledge with practical application is the hallmark of a Senior Application Scientist. The following protocols are presented as self-validating systems, incorporating the causality behind experimental choices to ensure robust and reproducible results.
Protocol 1: Computational Analysis via DFT
Objective: To calculate the ground-state geometry, molecular orbital energies (HOMO, LUMO), and molecular electrostatic potential (MEP) map of this compound.
Causality: The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a widely accepted and validated compromise between computational cost and accuracy for organic molecules, providing reliable geometric and electronic property predictions.[4] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and sulfur.
Step-by-Step Methodology:
-
Structure Generation: Build the this compound molecule in a molecular modeling program (e.g., GaussView, Avogadro). Ensure the thiomorpholine ring is in a stable chair conformation.
-
Geometry Optimization:
-
Set up a geometry optimization calculation using Gaussian, ORCA, or similar quantum chemistry software.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation (Optional but Recommended): Use a Polarizable Continuum Model (PCM) with a relevant solvent (e.g., water or DMSO) to simulate a more biologically relevant environment.
-
Execute the calculation.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry using the same level of theory.
-
Purpose: To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This is a critical self-validation step.
-
-
Electronic Property Calculation:
-
Using the validated optimized geometry, perform a single-point energy calculation.
-
Request the generation of molecular orbitals and the MEP map.
-
-
Data Analysis:
-
Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO gap.
-
Visualize the HOMO and LUMO surfaces to understand their spatial distribution.
-
Visualize the MEP map. Identify electron-rich (negative potential) and electron-poor (positive potential) regions.
-
Workflow Diagram:
Caption: DFT workflow for electronic property calculation.
Protocol 2: Experimental Characterization via Cyclic Voltammetry
Objective: To experimentally determine the oxidation potential of this compound, providing a measure of its electron-donating ability.
Causality: A three-electrode setup is essential for accurate voltammetry.[5] The working electrode provides the surface for the redox reaction, the reference electrode provides a stable potential for comparison, and the counter electrode completes the circuit. Acetonitrile is a common aprotic solvent for electrochemistry with a wide potential window, and TBAPF₆ is a standard supporting electrolyte that ensures conductivity without interfering with the measurement.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in dry acetonitrile.
-
Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF₆), in dry acetonitrile.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing:
-
Working Electrode: Glassy Carbon Electrode (polished to a mirror finish with alumina slurry before use).
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Add the electrolyte solution to the cell and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
First, record a blank scan of the electrolyte solution to establish the background current and potential window.
-
Add the this compound solution to the cell.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0.0 V) to a more positive potential (e.g., +1.5 V) and back.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammogram for at least three cycles to ensure stability.
-
-
Data Analysis:
-
Identify the anodic peak potential (E_pa) from the voltammogram. This corresponds to the oxidation of the this compound.
-
(Optional) Run scans at various rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the electrochemical process.
-
Workflow Diagram:
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potential metabolic pathways of thiomorpholine-containing compounds
An In-Depth Technical Guide to the Metabolic Pathways of Thiomorpholine-Containing Compounds
Authored by Gemini, Senior Application Scientist
Introduction: The Thiomorpholine Scaffold in Modern Drug Development
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its basic nitrogen center and the potential for the sulfur atom to exist in multiple oxidation states, make it a versatile component in the design of therapeutic agents.[1][2][3] Thiomorpholine and its derivatives are integral to a range of marketed drugs and clinical candidates, demonstrating activities as anticancer agents, antibiotics, and inhibitors for various enzymes.[2][4][5]
Understanding the metabolic fate of this scaffold is paramount for drug development professionals. The biotransformation of thiomorpholine-containing compounds can significantly impact their pharmacokinetic profiles, efficacy, and potential for toxicity. Metabolic changes can lead to inactivation, bioactivation into more potent or even toxic species, or alterations in clearance rates. This guide provides a comprehensive overview of the primary metabolic pathways affecting thiomorpholine-containing drugs, the key enzyme systems involved, and the state-of-the-art methodologies used to elucidate these transformations.
Part 1: Principal Metabolic Fates of the Thiomorpholine Moiety
The metabolism of a thiomorpholine-containing drug is a multifaceted process, primarily occurring in the liver. The reactions can be broadly categorized into Phase I (functionalization) and Phase II (conjugation), with the thiomorpholine ring itself being susceptible to several key transformations.
S-Oxidation: The Primary Metabolic Hotspot
The sulfur atom in the thiomorpholine ring is a soft nucleophile, making it a prime target for oxidation by monooxygenase enzymes.[6] This is often the most significant metabolic pathway for this scaffold.
-
Mechanism and Enzymes : S-oxidation is predominantly catalyzed by two major superfamilies of enzymes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[6][7][8][9]
-
Cytochrome P450s (CYPs) : This superfamily, particularly isoforms in families 1, 2, and 3, is responsible for the metabolism of a vast majority of drugs.[9][10] CYPs utilize a heme-iron center to activate molecular oxygen for insertion into a substrate.[11] For thiomorpholine-containing compounds, CYPs can catalyze the initial oxidation of the sulfide to a sulfoxide.[7]
-
Flavin-containing Monooxygenases (FMOs) : FMOs are non-heme enzymes that also use NADPH and molecular oxygen to oxygenate soft nucleophilic heteroatoms, including sulfur and nitrogen.[6][8][12] A key difference from CYPs is that FMOs are generally not readily induced or inhibited by other drugs, which can offer a more predictable metabolic profile.[13] FMOs are highly efficient at converting sulfides to sulfoxides.[12]
-
-
Metabolic Products :
-
Thiomorpholine S-oxide : The initial, and often primary, product is the sulfoxide. This introduces a chiral center at the sulfur atom, potentially leading to diastereomeric metabolites.
-
Thiomorpholine S,S-dioxide (Sulfone) : The sulfoxide can undergo a second oxidation step to form the corresponding sulfone. This further increases the polarity of the molecule, typically aiding in its excretion.
-
The conversion of a sulfide to a sulfoxide and then a sulfone represents a progressive increase in the polarity of the molecule, which generally facilitates renal clearance.
Caption: Primary S-Oxidation pathway of the thiomorpholine ring.
Ring Cleavage and Degradation
In some instances, the thiomorpholine ring can be cleaved, leading to more profound structural changes. This pathway has been observed in microbial metabolism and can also occur in mammals.[7] The initial step often involves oxidation adjacent to one of the heteroatoms, destabilizing the ring and leading to C-N or C-S bond scission. For example, studies with Mycobacterium aurum showed that thiomorpholine is first oxidized to its sulfoxide, followed by ring cleavage to yield thiodiglycolic acid.[7]
N-Acetylation and Other N-Modifications
The secondary amine within the thiomorpholine ring is another potential site for metabolic transformation, primarily through Phase II conjugation reactions.
-
N-Acetylation : This is a common pathway where an acetyl group from acetyl-coenzyme A (acetyl-CoA) is transferred to the nitrogen atom. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. The resulting N-acetylated metabolite is typically less basic and more lipophilic than the parent compound.
-
N-Oxidation : While less common than S-oxidation for this scaffold, the nitrogen atom can be oxidized by CYPs or FMOs to form an N-oxide.
Part 2: Case Studies in Drug Metabolism
Examining the metabolic profiles of well-characterized drugs provides invaluable, field-proven insights into the behavior of the thiomorpholine scaffold.
Case Study 1: Gefitinib (Iressa®)
Gefitinib is an anilinoquinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[14] While it contains a morpholine ring, the metabolic principles are directly translatable to its thio-analog.
-
Primary Metabolic Enzymes : The metabolism of gefitinib is extensively studied and is primarily dependent on CYP3A4 .[15][16][17] Other enzymes, including CYP3A5 and CYP2D6, also contribute.[15][16][18]
-
Key Metabolic Pathways :
-
O-Demethylation : The major metabolite found in human plasma is M523595, which is formed by O-demethylation of the methoxy group on the quinazoline ring, a reaction catalyzed specifically by CYP2D6 .[15][18]
-
Morpholine Ring Metabolism : The morpholine ring undergoes extensive metabolism, primarily driven by CYP3A4 . This includes oxidative opening of the ring, which is a major route of biotransformation.[14]
-
Oxidative Defluorination : Metabolism also occurs on the halogenated phenyl group.[14]
-
This case highlights a crucial principle: while the thiomorpholine ring is a metabolic target, other parts of the drug molecule are often more susceptible to metabolism, and these reactions can dominate the overall clearance pathway.
Case Study 2: Linezolid (Zyvox®)
Linezolid is an oxazolidinone antibiotic used for treating infections caused by resistant Gram-positive bacteria.[19] It also contains a morpholine ring.
-
Primary Metabolic Enzymes : In a stark contrast to gefitinib, the metabolism of linezolid does not involve the cytochrome P450 system .[19][20]
-
Key Metabolic Pathways : The primary metabolic route is the oxidation of the morpholine ring , which leads to the formation of two major, inactive carboxylic acid metabolites (Metabolite A and Metabolite B).[21][22] This oxidation is believed to occur through non-enzymatic chemical processes as well as other enzymatic pathways.[21][23]
Linezolid serves as an excellent example demonstrating that significant metabolism of a morpholine (or thiomorpholine) ring can occur independently of the CYP system. This underscores the importance of not assuming a single metabolic route for all compounds containing this scaffold.
| Drug | Primary Scaffold | Key Metabolizing Enzymes | Major Metabolic Reactions |
| Gefitinib | Morpholine | CYP3A4, CYP2D6[15][16] | O-Demethylation, Morpholine ring opening, Oxidative defluorination[14] |
| Linezolid | Morpholine | CYP-independent[19][20] | Morpholine ring oxidation to carboxylic acids[21][22] |
Part 3: Experimental Protocols for Metabolic Pathway Elucidation
To investigate the metabolic fate of a novel thiomorpholine-containing compound, a series of well-defined in vitro experiments are essential. These studies provide the foundational data for predicting human pharmacokinetics and identifying potential drug-drug interactions.[24][25][26]
Workflow for In Vitro Metabolic Stability and Metabolite Identification
The following workflow outlines the standard procedure for assessing metabolic stability and identifying the primary metabolites of a test compound using human liver microsomes (HLMs), which are rich in Phase I enzymes like CYPs and FMOs.[27]
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- 19. Linezolid - Wikipedia [en.wikipedia.org]
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- 23. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
The Strategic Application of 4-Thiomorpholinoaniline in the Synthesis of Next-Generation Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Thiomorpholine Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, the thiomorpholine moiety has emerged as a "privileged scaffold"[1]. Its integration into drug candidates, often via the versatile building block 4-thiomorpholinoaniline, offers a unique combination of features that address key challenges in kinase inhibitor development. This guide provides an in-depth exploration of the strategic use of this compound in the synthesis of potent and selective kinase inhibitors, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, serves as a bioisostere for the commonly used morpholine ring[1]. However, the substitution of oxygen with sulfur introduces critical changes in molecular properties. The sulfur atom increases lipophilicity, which can enhance cell permeability and target engagement. Furthermore, the sulfur is a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone. This metabolic handle can be strategically exploited to fine-tune the pharmacokinetic profile of a drug candidate. The nitrogen atom of the thiomorpholine ring can act as a hydrogen bond acceptor or a basic center, facilitating crucial interactions within the ATP-binding pocket of kinases[1].
This compound, the focus of this guide, is a key intermediate that incorporates this privileged scaffold. It is typically synthesized from its precursor, 4-(4-nitrophenyl)thiomorpholine, through the reduction of the nitro group[2]. The resulting aniline functionality provides a reactive handle for a variety of coupling reactions, enabling its incorporation into diverse kinase inhibitor frameworks, such as quinazolines, pyrimidines, and quinolines, which are common cores for kinase inhibitors targeting EGFR, PI3K, mTOR, and Src kinases[3][4][5][6][7][8][9][10][11][12][13].
Core Synthetic Strategy: From Precursor to Key Intermediate
The journey to incorporating the this compound moiety into a kinase inhibitor begins with the synthesis of its nitro precursor, a stable and readily accessible compound.
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol outlines the nucleophilic aromatic substitution reaction to synthesize the precursor compound.
Workflow Diagram:
Caption: Synthesis of 4-(4-nitrophenyl)thiomorpholine.
Materials:
-
4-Fluoronitrobenzene
-
Thiomorpholine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 4-fluoronitrobenzene (1 equivalent) in acetonitrile, add thiomorpholine (1 equivalent) and triethylamine (1 equivalent).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-nitrophenyl)thiomorpholine.
Protocol 2: Reduction to this compound
The nitro group of the precursor is then reduced to the key amine functionality.
Workflow Diagram:
Caption: Reduction to this compound.
Materials:
-
4-(4-Nitrophenyl)thiomorpholine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Suspend 4-(4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Application in the Synthesis of Kinase Inhibitors: A Case Study on a Quinazoline-Based Scaffold
The utility of this compound is best illustrated through its application in the synthesis of potent kinase inhibitors. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of receptor tyrosine kinases like EGFR and VEGFR[6][7][9][10][12].
Protocol 3: Synthesis of a 4-(4-Thiomorpholinoanilino)quinazoline Derivative
This protocol describes a typical nucleophilic substitution reaction to construct the core of the kinase inhibitor.
Workflow Diagram:
Caption: Synthesis of a 4-(4-thiomorpholinoanilino)quinazoline derivative.
Materials:
-
4-Chloroquinazoline (or a suitably substituted derivative)
-
This compound
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 4-chloroquinazoline (1 equivalent) and this compound (1-1.2 equivalents) in isopropanol.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Signaling Pathway Context: Targeting the PI3K/Akt/mTOR Pathway
Many kinase inhibitors incorporating the this compound moiety target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer[14][15][16]. The thiomorpholine group can form key interactions in the ATP-binding pocket of these kinases.
Signaling Pathway Diagram:
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Protocols for Amide Coupling Reactions with 4-Thiomorpholinoaniline
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the successful amide coupling of 4-thiomorpholinoaniline with a range of carboxylic acids. Amide bond formation is a critical transformation in medicinal chemistry and drug development, and this compound is a valuable building block used in the synthesis of various therapeutic agents.[1] This document delves into the underlying chemical principles, offers two field-proven protocols using EDC/HOBt and HATU coupling reagents, and provides practical guidance on reaction optimization, troubleshooting, and product purification. The methodologies are designed for researchers, chemists, and drug development professionals to ensure reliable and high-yielding synthesis of target amide products.
Introduction: The Significance of Amide Coupling with this compound
The amide bond is one of the most prevalent functional groups in pharmaceuticals, natural products, and polymers, prized for its exceptional metabolic stability.[2] The synthesis of amides via the coupling of a carboxylic acid and an amine is, therefore, one of the most frequently performed reactions in medicinal chemistry.[2] This process is kinetically slow and requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[3]
This compound is a key synthetic intermediate in drug discovery programs, notably in the development of kinase inhibitors and other therapeutic agents.[1] The thiomorpholine moiety, often used as a bioisostere for morpholine, can enhance lipophilicity and introduce a potential site for metabolic oxidation, which can be advantageous for modulating pharmacokinetic properties.[1] As an aniline derivative, this compound possesses a nucleophilic amino group, making it a suitable substrate for amide coupling reactions. This guide provides the necessary protocols to effectively utilize this important building block in synthesis campaigns.
Chemical Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate a molecule of water, conditions that are incompatible with most complex organic molecules. Therefore, the reaction is almost universally carried out by activating the carboxylic acid to convert the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The general mechanism involves two key steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).
-
Nucleophilic Attack: The amine (in this case, this compound) attacks the activated carbonyl carbon, displacing the activated leaving group to form the thermodynamically stable amide bond.
Common classes of coupling reagents include carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU), which offer different levels of reactivity and are suited for different substrates.[4][5]
Experimental Protocols & Methodologies
Two distinct, reliable protocols are presented below. Protocol A utilizes the cost-effective and widely used EDC/HOBt system, while Protocol B employs the highly efficient but more expensive HATU reagent, which is often preferred for challenging couplings.[3][4]
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3] The carboxylic acid first reacts with EDC to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a scavenger, intercepting the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[3]
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Add a suitable anhydrous aprotic solvent (e.g., DMF or DCM, concentration 0.1–0.5 M). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and minimize side reactions.
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv) dropwise. The base neutralizes the HCl salt of EDC and the HOBt acidic proton.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
Protocol B: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency and fast reaction rates, even with less reactive amines or sterically hindered substrates.[2][6] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester, which rapidly couples with the amine.[3]
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and dissolve it in an anhydrous aprotic solvent (e.g., DMF, concentration 0.1–0.5 M).
-
Activation: Add HATU (1.1 equiv) to the solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15–30 minutes for pre-activation of the carboxylic acid.
-
Amine Addition: Add this compound (1.1 equiv), either neat or as a concentrated solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than those with EDC.
Data Presentation & Visualization
Comparative Summary of Protocols
| Parameter | Protocol A: EDC/HOBt | Protocol B: HATU |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv |
| This compound | 1.1 equiv | 1.1 equiv |
| Coupling Reagent | EDC·HCl (1.2 equiv) | HATU (1.1 equiv) |
| Additive | HOBt (1.2 equiv) | None |
| Base | DIPEA or TEA (2.5 equiv) | DIPEA (3.0 equiv) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 4–24 hours | 1–12 hours |
| Key Advantage | Cost-effective, common | High efficiency, fast, good for difficult couplings |
Diagrams and Workflows
The general chemical transformation for the amide coupling is depicted below.
Caption: General Amide Coupling Reaction Scheme.
A generalized workflow for executing these protocols, from setup to final product, is illustrated below. This workflow emphasizes the critical stages of the process.
Caption: Standard Experimental Workflow for Amide Coupling.
Reaction Workup and Product Purification
Once the reaction is complete, a standard aqueous workup is required to remove the water-soluble byproducts and excess reagents.
-
Quenching: If the reaction was performed in DMF, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
A weak acidic solution (e.g., 5% citric acid or 1M HCl) to remove excess base (DIPEA) and any unreacted aniline.
-
A saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic additive (HOBt) and any unreacted carboxylic acid.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude amide can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an excellent alternative to chromatography.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inadequate activation of carboxylic acid.[8]2. Poor quality or wet reagents/solvents.3. Insufficient reaction time. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).2. Use freshly opened, anhydrous solvents and high-purity reagents.3. Extend the reaction time and continue monitoring by LC-MS. |
| Multiple Byproducts | 1. Side reaction of the activated intermediate (e.g., N-acylurea formation with EDC).2. Degradation of starting materials or product. | 1. Ensure HOBt is used with EDC. Check the order of addition (pre-activation may help).2. Maintain the reaction at the recommended temperature (start at 0 °C). |
| Unreacted Starting Material | 1. Insufficient equivalents of coupling reagent or base.2. Steric hindrance in one of the coupling partners. | 1. Increase the equivalents of the coupling reagent and base slightly (e.g., to 1.5 and 3.5 equiv, respectively).2. Increase reaction temperature moderately (e.g., to 40 °C) or switch to a more potent coupling system like HATU. |
References
-
Reddy, K. L. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Reddy, K. L. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Technical Library. [Link]
-
Fábián, L., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 27(19), 6613. [Link]
-
Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. JACS. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Organic Chemistry Portal. [Link]
-
ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Organic Chemistry Portal. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]
-
ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]
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- 5. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents from 4-Thiomorpholinoaniline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential antibacterial agents utilizing 4-thiomorpholinoaniline as a key building block. This document details synthetic strategies, step-by-step protocols, and the rationale behind the experimental choices, grounded in established chemical principles and supported by scientific literature.
Introduction: The Therapeutic Potential of the Thiomorpholine Scaffold
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of bioactive molecules.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive component in the design of novel therapeutic agents.[3] Specifically, the incorporation of a thiomorpholine ring can enhance the lipophilicity of a compound, potentially leading to improved cell membrane permeability and increased intracellular concentrations within microbial targets.[4] this compound, which combines this valuable heterocycle with a reactive aniline group, serves as a versatile precursor for the synthesis of a diverse array of potential antibacterial compounds.[3] This guide will explore two primary synthetic avenues originating from this compound: the synthesis of Schiff bases and the generation of chalcone derivatives, both of which have demonstrated promising antimicrobial activities.[5][6]
Synthesis of the Precursor: this compound
The journey towards novel antibacterial agents begins with the synthesis of the core scaffold, this compound. A common and efficient method for its preparation is the nucleophilic aromatic substitution of a suitable nitroaromatic compound, followed by the reduction of the nitro group.[3]
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol outlines the synthesis of the nitro-intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Fluoronitrobenzene
-
Thiomorpholine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in DMF.
-
Add thiomorpholine (1.2 equivalents) to the solution.
-
Add potassium carbonate (2 equivalents) to the reaction mixture. The carbonate acts as a base to neutralize the hydrofluoric acid byproduct.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 4-(4-nitrophenyl)thiomorpholine as a solid.[3]
Protocol 2: Reduction to this compound
The nitro group of 4-(4-nitrophenyl)thiomorpholine is readily reduced to the corresponding amine, providing the key starting material for subsequent derivatization.
Materials:
-
4-(4-Nitrophenyl)thiomorpholine
-
Ethanol
-
Water
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Celite
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
To a suspension of 4-(4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. The ammonium chloride creates a slightly acidic medium, facilitating the reduction by iron.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add saturated sodium bicarbonate solution to basify the mixture.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow for this compound and its derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial properties.[7][8] The synthesis of Schiff bases from this compound involves the condensation reaction with various substituted aldehydes.
Protocol 3: General Procedure for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst to facilitate the condensation reaction.[8]
-
Reflux the reaction mixture for 2-4 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules with reported antibacterial activities.[6][9] The presence of an α,β-unsaturated ketone moiety is crucial for their biological function.[10] The synthesis of chalcones from this compound can be achieved through a Claisen-Schmidt condensation. This typically involves the reaction of a substituted acetophenone with an aromatic aldehyde. In this context, this compound can be first converted to an acetophenone derivative.
Protocol 4: Synthesis of 4'-Thiomorpholinoacetophenone
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Standard laboratory glassware
Procedure:
-
This protocol is a conceptual adaptation. A more direct route would be the reaction of 4-fluoroacetophenone with thiomorpholine, analogous to Protocol 1. However, for the purpose of derivatizing this compound, a Friedel-Crafts acylation could be employed.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 equivalents).
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4'-thiomorpholinoacetophenone.
-
Purify the product by column chromatography.
Protocol 5: General Procedure for the Synthesis of Chalcones
This protocol describes the base-catalyzed Claisen-Schmidt condensation to form chalcones.[5]
Materials:
-
4'-Thiomorpholinoacetophenone
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Aqueous potassium hydroxide (KOH) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve 4'-thiomorpholinoacetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide while stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the chalcone by recrystallization from ethanol.
Antibacterial Activity
The synthesized derivatives of this compound are expected to exhibit antibacterial activity. This can be evaluated using standard microbiological assays such as the determination of the Minimum Inhibitory Concentration (MIC).
Table 1: Exemplary Antibacterial Activity of Related Compounds
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone Derivative | Staphylococcus aureus | - | [4] |
| Hydrazone Derivative | Escherichia coli | - | [4] |
| Chalcone Derivative | E. coli | 31.25 - 125 | [6] |
| Oxazolidinone Derivative | Haemophilus influenzae | Potent Activity | [11] |
| Oxazolidinone Derivative | Moraxella catarrhalis | Potent Activity | [11] |
Note: Specific MIC values for derivatives of this compound would need to be determined experimentally. The data presented is for structurally related compounds to indicate potential efficacy.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potential antibacterial agents. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel Schiff bases and chalcones incorporating the thiomorpholine scaffold. The inherent bioactivity of this heterocyclic system, coupled with the diverse functionalities that can be introduced through these synthetic routes, offers a promising avenue for the discovery of new and effective treatments for bacterial infections.
References
-
Kardile D.P., Kalyane N.V. Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
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Singh, H., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(24), 4483-4486. [Link]
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Shaikh, M. S., et al. (2019). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. [Link]
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Singh, H., et al. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate. [Link]
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Sharma, V., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 279-301. [Link]
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Van der Eycken, E. V., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2498-2503. [Link]
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Sharma, V., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
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Asai, M., et al. (2004). Synthesis and antibacterial activity of a novel class of 4'-substituted 16-membered ring macrolides derived from tylosin. Journal of Medicinal Chemistry, 47(12), 2965-2968. [Link]
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Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 28(6), 2797. [Link]
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Juniewicz, M., et al. (2019). An Activity of Thioacyl Derivatives of 4-Aminoquinolinium Salts towards Biofilm Producing and Planktonic Forms of Coagulase-Negative Staphylococci. Molecules, 24(18), 3244. [Link]
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Kálai, T., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1288. [Link]
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Abriata, G., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6667. [Link]
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Application Notes and Protocols for 4-Thiomorpholinoaniline in Antifungal Drug Discovery
Introduction: The Imperative for Novel Antifungal Agents and the Potential of 4-Thiomorpholinoaniline
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and many existing drugs are hampered by toxicity and a narrow spectrum of activity. This landscape underscores the urgent need for novel antifungal agents with distinct mechanisms of action.
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be present in various bioactive compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[1][2] Notably, morpholine-containing compounds, such as amorolfine, have established roles as antifungal agents, primarily by inhibiting ergosterol biosynthesis.[3] The replacement of the oxygen atom in the morpholine ring with sulfur to form a thiomorpholine moiety can modulate the compound's lipophilicity and metabolic stability, potentially enhancing its biological activity.[1]
This compound, a key building block, has been utilized in the synthesis of compounds with diverse therapeutic potential, including antifungal agents.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a lead scaffold in the discovery of novel antifungal drugs. We present a structured workflow, from initial in vitro screening to preliminary mechanism of action studies and in vivo efficacy evaluation, underpinned by detailed, field-proven protocols.
I. Rationale for Investigating this compound Derivatives
The exploration of this compound as a foundation for new antifungal agents is predicated on the following scientific principles:
-
Structural Analogy to Known Antifungals: The morpholine ring is a key component of the antifungal drug amorolfine, which targets ergosterol biosynthesis. The structural similarity of the thiomorpholine ring suggests a potential for analogous antifungal activity.
-
Modulation of Physicochemical Properties: The sulfur atom in the thiomorpholine ring, compared to the oxygen in morpholine, increases lipophilicity. This can influence the compound's ability to penetrate the fungal cell membrane and interact with intracellular targets.
-
Scaffold for Diverse Chemical Modifications: The aniline moiety of this compound provides a versatile handle for synthetic modifications, allowing for the creation of a library of derivatives with a wide range of chemical and pharmacological properties. This facilitates structure-activity relationship (SAR) studies to optimize antifungal potency and selectivity.
II. Experimental Workflow for Antifungal Drug Discovery
The following diagram illustrates a typical workflow for the evaluation of a new chemical entity, such as a derivative of this compound, in an antifungal drug discovery program.
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel antifungal compounds.
III. Detailed Application Notes and Protocols
A. In Vitro Antifungal Susceptibility Testing
The initial step in evaluating a new compound is to determine its intrinsic antifungal activity. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5][6][7]
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27-A3 for Yeasts)
1. Materials:
- Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).
- Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Sterile 96-well flat-bottom microtiter plates.
- Sterile saline (0.85%).
- Spectrophotometer.
- Humidified incubator (35°C).
2. Inoculum Preparation: a. Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity. b. Prepare a fungal suspension in sterile saline from 3-5 colonies. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
3. Assay Procedure: a. Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. b. Include a positive control (a known antifungal like fluconazole), a negative control (medium with the solvent), and a growth control (medium with inoculum only). c. Add 100 µL of the working fungal inoculum to each well, bringing the final volume to 200 µL. d. Incubate the plates at 35°C in a humidified atmosphere for 24-48 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 490 nm.
Table 1: Hypothetical Antifungal Susceptibility Data for this compound Derivatives
| Compound | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| TMA-001 | 16 | 32 |
| TMA-002 | 4 | 8 |
| TMA-003 | >64 | >64 |
| Fluconazole | 1 | 4 |
B. In Vitro Cytotoxicity Assessment
A crucial aspect of antifungal drug discovery is to ensure that the compound is selectively toxic to the fungal pathogen and not to host cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[8][9][10]
Protocol 2: MTT Cytotoxicity Assay on Mammalian Cells
1. Materials:
- Mammalian cell line (e.g., HEK293, HepG2).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Test compound.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- Sterile 96-well flat-bottom microtiter plates.
- Humidified CO₂ incubator (37°C, 5% CO₂).
- Microplate reader.
2. Assay Procedure: a. Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. b. Prepare serial dilutions of the test compound in the complete cell culture medium and add to the wells. Include a vehicle control (medium with solvent). c. Incubate the plate for 24-48 hours. d. After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. e. Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals. f. Shake the plate for 15 minutes to ensure complete dissolution.
3. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.
Table 2: Hypothetical Cytotoxicity and Selectivity Index Data
| Compound | CC₅₀ on HEK293 (µg/mL) | C. albicans MIC (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| TMA-001 | >128 | 16 | >8 |
| TMA-002 | 64 | 4 | 16 |
| TMA-003 | >128 | >64 | - |
| Fluconazole | >256 | 1 | >256 |
C. Mechanism of Action (MoA) Studies
Understanding how a novel antifungal compound exerts its effect is critical for its development. Given the structural relationship to morpholine antifungals, a primary hypothesis for the MoA of this compound derivatives is the inhibition of ergosterol biosynthesis.
Protocol 3: Ergosterol Quantification Assay
This protocol is based on the spectrophotometric quantification of ergosterol after extraction from fungal cells.[11][12][13]
1. Materials:
- Fungal cells treated with the test compound at sub-MIC concentrations.
- Alcoholic potassium hydroxide (25% KOH in ethanol).
- n-heptane.
- Sterile water.
- UV-Vis spectrophotometer.
2. Procedure: a. Grow the fungal cells in the presence of varying concentrations of the test compound for a specified period. b. Harvest the cells by centrifugation and wash with sterile water. c. Resuspend the cell pellet in alcoholic KOH and incubate at 85°C for 1 hour for saponification. d. After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing. e. Separate the n-heptane layer and measure the absorbance spectrum between 230 and 300 nm. f. The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths.
Another common mechanism of antifungal action is the disruption of the fungal cell membrane. The propidium iodide (PI) uptake assay can be used to assess membrane integrity, as PI can only enter cells with compromised membranes.[14][15][16][17]
Protocol 4: Fungal Cell Membrane Integrity Assay (Propidium Iodide Uptake)
1. Materials:
- Fungal cells.
- Test compound.
- Propidium iodide (PI) solution (1 mg/mL).
- Phosphate-buffered saline (PBS).
- Flow cytometer or fluorescence microscope.
2. Procedure: a. Treat fungal cells with the test compound for a defined period. Include positive (heat-killed cells) and negative (untreated cells) controls. b. Harvest the cells by centrifugation and wash with PBS. c. Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL. d. Incubate in the dark for 15-30 minutes. e. Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the percentage of PI-positive cells indicates membrane damage.
Caption: Hypothesized mechanisms of action for this compound derivatives.
D. In Vivo Efficacy Evaluation
Promising lead compounds identified through in vitro studies should be evaluated for their efficacy in a relevant animal model of fungal infection. A murine model of disseminated candidiasis is a commonly used and well-established model.[18][19][20][21]
Protocol 5: Murine Model of Disseminated Candidiasis
1. Materials:
- Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6).
- Candida albicans strain.
- Test compound formulated for in vivo administration.
- Positive control drug (e.g., fluconazole).
- Sterile saline.
2. Procedure: a. Prepare an inoculum of C. albicans as described in Protocol 1 and adjust the concentration to deliver a lethal or sublethal dose via intravenous (tail vein) injection. b. Randomly assign mice to treatment groups: vehicle control, test compound at different doses, and positive control. c. Initiate treatment at a specified time point post-infection (e.g., 2-24 hours). Administer the compounds for a defined duration (e.g., 7 days). d. Monitor the mice daily for signs of illness and record survival. e. For fungal burden studies, euthanize a subset of mice at specific time points, and aseptically remove target organs (e.g., kidneys, spleen, liver). f. Homogenize the organs, perform serial dilutions, and plate on agar medium to determine the number of colony-forming units (CFU) per gram of tissue.
Table 3: Hypothetical In Vivo Efficacy Data for TMA-002
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Kidney Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | 8 | 6.5 ± 0.4 |
| TMA-002 | 10 | 15 | 4.2 ± 0.6 |
| TMA-002 | 20 | >21 | 2.8 ± 0.5 |
| Fluconazole | 20 | >21 | 2.5 ± 0.3 |
IV. Conclusion and Future Directions
The protocols and workflow detailed in these application notes provide a robust framework for the systematic evaluation of this compound derivatives as potential antifungal agents. By employing these standardized methods, researchers can generate reproducible and reliable data to guide hit-to-lead optimization efforts. Future work should focus on expanding the panel of fungal pathogens tested, including resistant strains, and conducting more in-depth mechanism of action studies to fully elucidate the molecular targets of promising compounds. Ultimately, the goal is to leverage the unique chemical properties of the this compound scaffold to develop a new generation of effective and safe antifungal therapies.
V. References
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Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial agents and chemotherapy, 40(2), 279–291.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Kulawardhana, S. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. University of Minnesota-Morris.
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Clinical and Laboratory Standards Institute. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]
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Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2243–2247.
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Peman, J., & Zaragoza, R. (2015). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 1(2), 204–226.
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Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2185.
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Clinical and Laboratory Standards Institute. (2017). Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI document M38.
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Swidergall, M. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 205.
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Luz, C., et al. (2022). Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. Foods, 11(15), 2294.
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Dannaoui, E., et al. (1999). Efficacy of Antifungal Therapy in a Nonneutropenic Murine Model of Zygomycosis. Antimicrobial Agents and Chemotherapy, 43(7), 1637–1642.
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Arthington-Skaggs, B. A., et al. (2000). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2243-2247.
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Chong, Y. L., et al. (2004). Estimation of fungal growth using the ergosterol assay: a rapid tool in assessing the microbiological status of grains and feeds. Journal of Applied Microbiology, 96(5), 1077-1083.
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2185.
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Arendrup, M. C., et al. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(12), 409-437.
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DeNovix. (2025). Propidium Iodide Assay Protocol | Technical Note 183. Retrieved from [Link]
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Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(11), 1084–1088.
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Nussbaumer, P., et al. (1993). Thiophene congeners of morpholine and allylamine type antifungals--syntheses and biological activities. Journal of Medicinal Chemistry, 36(14), 2115-2120.
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Tevyashova, A. N., et al. (2019). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 56(6), 513-518.
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Smith, D. L., et al. (2007). Red but not dead? Membranes of stressed Saccharomyces cerevisiae are permeable to propidium iodide. Journal of Microbiological Methods, 70(3), 478-486.
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Wlodkowic, D., et al. (2011). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Current Protocols in Cytometry, Chapter 9, Unit 9.38.
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Singh, U., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 312-338.
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Van, T. N. T., et al. (2025). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Medicinal Chemistry, 21(1), 61-68.
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Singh, U., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
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G-Biosciences. (n.d.). Propidium Iodide Solution(1mg/ml in deionized water). Retrieved from [Link]
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Vaso, C. O., et al. (2022). Synthesis and evaluation of the antifungal and toxicological activity of Nitrofuran derivatives. Molecules, 27(15), 4991.
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Vaso, C. O., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(15), 4991.
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Wang, Y., et al. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry, 129, 117897.
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Application Notes & Protocols: 4-Thiomorpholinoaniline as a Versatile Building Block for the Synthesis of Novel Heterocycles
Abstract
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, valued for its unique stereoelectronic properties that enhance biological activity and modulate physicochemical characteristics such as lipophilicity and metabolic stability.[1][2] 4-Thiomorpholinoaniline, in particular, has emerged as a critical and versatile starting material for the construction of a diverse array of novel heterocyclic compounds. This guide provides an in-depth exploration of this compound as a key building block, offering detailed protocols for the synthesis of benzimidazoles, quinoxalines, and thiazoles—scaffolds central to numerous pharmacologically active agents.[3][4] We delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of the Thiomorpholine Scaffold
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks capable of binding to multiple biological targets, serving as a robust starting point for developing new therapeutics.[1] The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, has cemented its status as such a scaffold.[1][3][4] The substitution of morpholine's oxygen with a sulfur atom profoundly alters the ring's properties; it increases lipophilicity and can introduce a "soft spot" for metabolism via oxidation of the sulfur, a feature that can be strategically exploited in drug design.[2]
This compound combines this valuable heterocycle with a reactive aniline moiety, creating a bifunctional building block ripe for elaboration. The primary aromatic amine serves as a synthetic handle for a multitude of cyclization and condensation reactions, providing a gateway to complex heterocyclic systems that are otherwise challenging to access. This document outlines validated protocols for transforming this compound into high-value heterocyclic cores.
Synthesis of the Core Building Block: this compound
The efficient synthesis of the starting material is paramount for any successful multi-step synthetic campaign. This compound is reliably prepared via a two-step sequence involving nucleophilic aromatic substitution followed by nitro group reduction.
Workflow for Synthesis of this compound
Caption: Two-step synthesis of this compound.
Protocol 2.1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol is adapted from established nucleophilic aromatic substitution methodologies.[2] The choice of a fluoride leaving group on the nitrobenzene ring is strategic, as fluoride is an excellent leaving group in SNAr reactions, driven by the strong electron-withdrawing effect of the para-nitro group. Triethylamine (TEA) is used as a mild, non-nucleophilic base to quench the HF generated in situ.
-
Materials: 4-Fluoronitrobenzene, Thiomorpholine, Triethylamine (TEA), Acetonitrile (ACN), Ethyl Acetate, Deionized Water, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiomorpholine (1.0 eq, 10 mmol) and triethylamine (5.0 eq, 50 mmol).
-
Dissolve 4-fluoronitrobenzene (1.0 eq, 10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, add 50 mL of deionized water to the flask.
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from ethanol to yield yellow crystals.[2]
-
Protocol 2.2: Synthesis of this compound
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[5] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity. The reaction is typically run under a positive pressure of hydrogen gas.
-
Materials: 4-(4-Nitrophenyl)thiomorpholine, 5% Palladium on Carbon (Pd/C), Methanol, 2M Ammoniacal Methanol.
-
Procedure:
-
Suspend 4-(4-nitrophenyl)thiomorpholine (1.0 eq, 49.5 mmol) in a mixture of methanol (130 mL) and a 2M solution of ammonia in methanol (70 mL).
-
Carefully add 5% Pd/C catalyst (approx. 100 mg).
-
Place the reaction vessel in a Parr hydrogenation apparatus.
-
Hydrogenate the mixture at 50 psi hydrogen pressure for 1-3 hours, monitoring for hydrogen uptake.[5]
-
Upon reaction completion, carefully vent the apparatus and purge with nitrogen or argon.
-
Remove the catalyst by filtration through a pad of Celite, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.[5]
-
Application in the Synthesis of Novel Heterocycles
The primary amine of this compound is the key functional group that enables its use as a versatile precursor for a variety of condensation and cyclization reactions to form important heterocyclic cores.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a cornerstone of medicinal chemistry.[6] A common synthesis involves the condensation of an o-phenylenediamine with an aldehyde. While this compound is not a diamine itself, modern methods allow for the direct construction of benzimidazoles from anilines. One such powerful method is a copper-catalyzed oxidative cross-coupling.[7]
Caption: Domino reaction for Benzimidazole synthesis.
Protocol 3.1.1: Copper-Catalyzed Synthesis of 2-Benzyl-5-(thiomorpholin-4-yl)-1H-benzo[d]imidazole
This protocol leverages a domino reaction involving C-H functionalization, transimination, and ortho-selective amination followed by cyclization.[7] The copper catalyst is essential for mediating the C-N bond-forming steps.
-
Materials: this compound, Benzylamine, Sodium Azide (NaN3), Copper(II) Acetate (Cu(OAc)2), tert-Butyl hydroperoxide (TBHP, 70% in H2O), Dichloroethane (DCE).
-
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 eq, 1 mmol), Cu(OAc)2 (10 mol%), and a magnetic stir bar.
-
Add benzylamine (1.2 eq, 1.2 mmol), sodium azide (1.5 eq, 1.5 mmol), and DCE (3 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add TBHP (2.0 eq, 2 mmol) dropwise to the reaction mixture.
-
Seal the tube and heat the reaction at 80 °C for 12-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to isolate the desired benzimidazole product.
-
Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of heterocycles with a broad spectrum of biological activities.[8] The most classical and direct synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[9] To utilize this compound, it must first be converted into an o-phenylenediamine derivative, for example, through ortho-nitration followed by reduction. The resulting diamine can then be used in a green, catalyst-free condensation reaction.
Protocol 3.2.1: Synthesis of 2,3-Diphenyl-6-(thiomorpholin-4-yl)quinoxaline
This two-step protocol first generates the key diamine intermediate, which is then condensed with benzil. The condensation step is often high-yielding and can be performed under mild, environmentally benign conditions.[8][10]
-
Part A: Synthesis of 4-Thiomorpholino-1,2-phenylenediamine
-
Ortho-Nitration: Carefully nitrate this compound using standard nitrating conditions (e.g., HNO3/H2SO4 at low temperature), protecting the amine as an acetamide if necessary. Isolate the 2-nitro-4-thiomorpholinoaniline isomer.
-
Nitro Reduction: Reduce the nitro group of the isolated product using a standard reduction protocol (e.g., SnCl2·2H2O in ethanol, or catalytic hydrogenation as in Protocol 2.2) to yield 4-thiomorpholino-1,2-phenylenediamine.
-
-
Part B: Condensation to form the Quinoxaline
-
In a round-bottom flask, dissolve 4-thiomorpholino-1,2-phenylenediamine (1.0 eq, 2 mmol) and benzil (1.0 eq, 2 mmol) in 3 mL of methanol.
-
Stir the resulting homogeneous solution at room temperature. The reaction is often complete within 30-60 minutes, as monitored by TLC.[8]
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Petroleum ether-Ethyl acetate mixtures) or recrystallization from ethanol to yield the pure quinoxaline derivative.
-
Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, involving the reaction of an α-haloketone with a thiourea derivative.[11] this compound can be readily converted to the required N-arylthiourea precursor.
Caption: Two-step workflow for 2-Aminothiazole synthesis.
Protocol 3.3.1: Synthesis of 4-Phenyl-N-(4-(thiomorpholin-4-yl)phenyl)thiazol-2-amine
This protocol first prepares the thiourea from the aniline and then proceeds with the cyclocondensation reaction. The sulfur of the thiourea acts as a nucleophile, attacking the α-haloketone, which is followed by cyclization and dehydration to form the aromatic thiazole ring.[11]
-
Part A: Synthesis of 1-(4-thiomorpholinophenyl)thiourea
-
Prepare a solution of this compound (1.0 eq) in dilute hydrochloric acid.
-
Add a solution of ammonium thiocyanate (NH4SCN) (1.1 eq) in water.
-
Heat the mixture under reflux for several hours until the intermediate phenylthiocyanate has rearranged.
-
Cool the reaction, and collect the precipitated thiourea product by filtration. Wash with cold water and dry.
-
-
Part B: Hantzsch Cyclization
-
Suspend 1-(4-thiomorpholinophenyl)thiourea (1.0 eq, 1 mmol) and 2-bromoacetophenone (phenacyl bromide) (1.0 eq, 1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) to induce precipitation of the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
-
Summary of Synthetic Applications
The protocols described herein demonstrate the exceptional utility of this compound as a strategic starting material for generating molecular diversity.
| Target Heterocycle | Key Intermediate | Synthetic Strategy | Key Reagents | Potential Applications |
| Benzimidazoles | This compound | Copper-Catalyzed Domino Reaction | Alkyl Amine, NaN3, Cu(OAc)2 | Anticancer, Antiviral, Antihistaminic[6] |
| Quinoxalines | 4-Thiomorpholino-1,2-phenylenediamine | Condensation Reaction | 1,2-Dicarbonyl Compound | Antitumoral, Dyes, Ligands[8] |
| 2-Aminothiazoles | 1-(4-thiomorpholinophenyl)thiourea | Hantzsch Cyclization | α-Haloketone | Antimicrobial, Anti-inflammatory[12] |
Conclusion
This compound stands out as a high-value, versatile building block for the synthesis of medicinally relevant heterocycles. Its preparation is straightforward, and the presence of the reactive aniline group provides a reliable handle for constructing complex molecular architectures. The protocols detailed in this guide offer robust and reproducible methods for synthesizing benzimidazole, quinoxaline, and thiazole derivatives. By understanding the underlying chemical principles and applying these methodologies, researchers in drug discovery and organic synthesis can efficiently explore novel chemical space and accelerate the development of next-generation therapeutic agents.
References
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Wang, F., Cai, S., Liao, Q., & Xi, C. (2021). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-aryl benzothiazole using aniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67. Retrieved from [Link]
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Prime Scholars. (n.d.). Green and selective protocol for the synthesis of quinoxalines. Retrieved from [Link]
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Siddiqui, Z. N., & Khan, K. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(36), 22183-22205. Retrieved from [Link]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-261. Retrieved from [Link]
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Li, J., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Retrieved from [Link]
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Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
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Sharma, S., & Kumar, A. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4998. Retrieved from [Link]
-
Picek, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1849. Retrieved from [Link]
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Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2009-2018. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Retrieved from [Link]
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Chem V20. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
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International Journal of Pharmaceutical Archive. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]
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Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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Cornea, C. P., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 492-505. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols: Multi-Component Reactions Featuring 4-Thiomorpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of MCRs and the 4-Thiomorpholinoaniline Scaffold
Multi-component reactions (MCRs) represent a paradigm of efficiency in modern organic synthesis, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials.[1][2] This approach offers significant advantages over traditional linear synthesis, including superior atom economy, reduced waste, and accelerated discovery of novel compounds.[2] MCRs are a cornerstone of combinatorial chemistry and are increasingly vital in drug discovery for rapidly generating large libraries of structurally diverse molecules for biological screening.[2][3]
Within this context, the this compound moiety has emerged as a valuable building block. The thiomorpholine ring, an analogue of morpholine, imparts unique physicochemical properties to parent molecules. The sulfur atom increases lipophilicity compared to its oxygen counterpart and provides a "metabolically soft spot" susceptible to oxidation, a feature that can be strategically exploited in drug design for modulating pharmacokinetic profiles.[4] Following the reduction of its precursor, 4-(4-nitrophenyl)thiomorpholine, the resulting aniline is a versatile primary amine component for various amide-coupling and multi-component reactions.[4]
This guide provides a detailed examination of the Ugi four-component reaction (Ugi-4CR), a prominent MCR, utilizing this compound as the key amine component. We will explore the reaction mechanism, provide a field-tested experimental protocol, and discuss the application of this methodology in generating peptide-like scaffolds relevant to medicinal chemistry.
The Ugi Four-Component Reaction (Ugi-4CR): A Pillar of MCR Chemistry
Discovered by Ivar Karl Ugi in 1959, the Ugi-4CR is arguably the most significant and widely used multi-component reaction.[5][6] It masterfully combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative, often referred to as a "bis-amide" or "peptoid".[5][6][7] This one-pot synthesis is exceptionally efficient, forming two new amide bonds and often a new stereocenter with only water as a byproduct.[7]
Core Reactants:
-
Amine: Provides the first nitrogen atom of the bis-amide backbone. Here, we focus on this compound.
-
Carbonyl: An aldehyde or ketone that forms the central carbon of the product.
-
Carboxylic Acid: Acylates the amine nitrogen via an intramolecular rearrangement.
-
Isocyanide: Inserts a carbon and the second nitrogen atom, completing the bis-amide structure.
The sheer diversity of commercially available starting materials for each of the four components makes the Ugi reaction a powerful engine for creating vast libraries of complex molecules from simple precursors.[5]
Reaction Mechanism
The mechanism of the Ugi reaction is an elegant cascade of reversible and irreversible steps, which drives the reaction to completion.[7] While multiple pathways have been proposed, the classical mechanism is widely accepted and provides a clear rationale for the transformation.[6][8]
-
Imine Formation: The reaction initiates with the condensation of the amine (this compound) and the aldehyde to form a protonated iminium ion intermediate.[5][6][7]
-
Nitrilium Ion Formation: The nucleophilic isocyanide attacks the electrophilic iminium ion.[6][7]
-
Carboxylate Addition: The resulting nitrilium ion is then intercepted by the carboxylate anion.[5][7]
-
Mumm Rearrangement: This final, irreversible step involves an intramolecular acyl transfer, which forms the thermodynamically stable bis-amide product and drives the entire reaction sequence forward.[6][7]
Caption: Figure 1: Ugi-4CR Mechanism with this compound.
Application Note & Protocol: Synthesis of an α-Acylamino Amide Library
This protocol details the parallel synthesis of a small library of α-acylamino amides using this compound as the amine component. The procedure is optimized for standard laboratory equipment and highlights the operational simplicity of the Ugi reaction.
Materials and Reagents
-
Amine: this compound
-
Aldehydes: Benzaldehyde, 4-Chlorobenzaldehyde, Isobutyraldehyde
-
Carboxylic Acids: Acetic Acid, Benzoic Acid
-
Isocyanide: tert-Butyl isocyanide
-
Solvent: Methanol (MeOH), Anhydrous
-
Equipment: Glass vials with screw caps, magnetic stir plate and stir bars, standard glassware for workup and purification, silica gel for column chromatography.
Safety Precaution: Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. All manipulations involving isocyanides must be performed in a well-ventilated fume hood.
Experimental Workflow
The workflow for the Ugi-4CR is straightforward, involving the sequential addition of reagents in a single pot, followed by reaction, workup, and purification.
Caption: Figure 2: Experimental Workflow for Ugi-4CR Synthesis.
Step-by-Step Protocol
This general procedure is for a 0.2 mmol scale reaction.
-
Reagent Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve this compound (38.8 mg, 0.2 mmol, 1.0 equiv.) in 1.0 mL of anhydrous methanol.
-
Component Addition: To the stirring solution, add the carboxylic acid (0.2 mmol, 1.0 equiv.) followed by the aldehyde (0.2 mmol, 1.0 equiv.).
-
Isocyanide Addition (in fume hood): Add tert-butyl isocyanide (22.5 μL, 0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction: Tightly cap the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide product.
Expected Results & Data
The Ugi-4CR is known for its broad substrate scope and generally good to excellent yields.[9][10] The use of this compound as the amine component is expected to proceed efficiently. Below is a table of representative data based on typical Ugi reaction outcomes.
| Entry | Aldehyde | Carboxylic Acid | Product Structure (Core) | Typical Yield |
| 1 | Benzaldehyde | Acetic Acid | Ar-N(CO-CH₃)-CH(Ph)-CO-NH-tBu | 75-85% |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | Ar-N(CO-CH₃)-CH(C₆H₄Cl)-CO-NH-tBu | 70-80% |
| 3 | Isobutyraldehyde | Benzoic Acid | Ar-N(CO-Ph)-CH(iPr)-CO-NH-tBu | 65-75% |
| 4 | Benzaldehyde | Benzoic Acid | Ar-N(CO-Ph)-CH(Ph)-CO-NH-tBu | 70-85% |
| Ar = 4-thiomorpholinophenyl |
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are suboptimal, ensure all reagents are pure and the solvent is anhydrous. MCRs can be sensitive to reactant concentration; running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can sometimes improve yields.[1]
-
Side Reactions: The primary competing reaction is often the Passerini-3CR, which involves the aldehyde, carboxylic acid, and isocyanide, omitting the amine.[9][11] This is typically favored in aprotic solvents and can be suppressed by using protic solvents like methanol or trifluoroethanol, which facilitate the initial imine formation required for the Ugi pathway.[9]
-
Purification Challenges: The polarity of Ugi products can vary significantly based on the R-groups. It is advisable to perform a small-scale test to determine the optimal solvent system for chromatography before committing the bulk material.
Applications in Drug Discovery
The bis-amide scaffold produced by the Ugi reaction is a well-established peptidomimetic, meaning it mimics the structure of peptides.[5] This makes Ugi products highly valuable in medicinal chemistry for developing enzyme inhibitors, receptor antagonists, and other bioactive agents. The ability to rapidly vary four points of diversity on the scaffold allows for the efficient exploration of structure-activity relationships (SAR).[12] The inclusion of the this compound moiety introduces a heterocyclic system known to be present in various kinase inhibitors and other therapeutic agents, providing a unique entry point for novel drug design.[4]
References
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Ugi Four-Component Reactions Using Alternative Reactants - PMC. PubMed Central. Available at: [Link]
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Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific. Amerigo Scientific. Available at: [Link]
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Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores | ACS Omega. ACS Publications. Available at: [Link]
-
Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. pubs.sciepub.com. Available at: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. MDPI. Available at: [Link]
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Passerini reaction - Wikipedia. Wikipedia. Available at: [Link]
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Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - NIH. National Institutes of Health (NIH). Available at: [Link]
-
Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones | Request PDF. ResearchGate. Available at: [Link]
-
The Passerini Reaction - Organic Reactions. organicreactions.org. Available at: [Link]
-
Passerini Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction - MDPI. MDPI. Available at: [Link]
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. MDPI. Available at: [Link]
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. SciELO. Available at: [Link]
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. SciELO. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. . Available at: [Link]
-
Synthesis of various N-heterocycles using the four-component Ugi reaction - ResearchGate. ResearchGate. Available at: [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. MDPI. Available at: [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH. National Institutes of Health (NIH). Available at: [Link]
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Application Note: A High-Throughput Workflow for the Parallel Synthesis of a 4-Thiomorpholinoaniline Derivative Library
Abstract
This application note provides a detailed, field-proven protocol for the efficient parallel synthesis of a focused library of 4-thiomorpholinoaniline derivatives. The thiomorpholinoaniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors, reverse transcriptase inhibitors, and various antimicrobial agents.[1][2] This guide is designed for researchers in drug discovery and chemical biology, offering a comprehensive workflow from building block selection to final compound characterization. We detail a robust two-step synthetic sequence initiated by a nucleophilic aromatic substitution (SNAr), followed by reduction. The protocol is optimized for a 96-well plate format to maximize throughput and facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core is a versatile building block in modern drug discovery.[1] Its prevalence stems from the favorable physicochemical properties conferred by the thiomorpholine ring, which can enhance lipophilicity and introduce a "metabolically soft spot" at the sulfur atom, allowing for oxidative metabolism.[1][2] Derivatives have shown promise in a wide array of therapeutic areas, including oncology, virology, and infectious diseases.[1][2][3]
Generating a library of these derivatives allows for systematic exploration of the chemical space around the core scaffold. Parallel synthesis, as opposed to traditional one-by-one synthesis, dramatically accelerates this process, enabling the creation of dozens to hundreds of discrete compounds for high-throughput screening.[4] This approach is essential for identifying initial "hits" and optimizing them into potent and selective lead compounds.[5]
Synthetic Strategy Overview
The construction of the target library is achieved via a reliable two-step sequence. The primary advantage of this strategy is the use of commercially available and diverse starting materials.
-
Step 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr): An array of substituted, electron-deficient fluoro- or chloroarenes (specifically 4-halonitrobenzenes) are reacted with thiomorpholine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the SNAr reaction highly efficient.[6][7][8] This method is well-suited for combinatorial synthesis.[1][2]
-
Step 2: Nitro Group Reduction: The intermediate 4-(4-nitrophenyl)thiomorpholine derivatives are reduced to the corresponding anilines. This step unmasks the key amino group, which can serve as a handle for subsequent diversification reactions (e.g., amide couplings) if desired.[1][2]
An alternative and powerful method for the C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[9][10] This reaction is known for its broad substrate scope and functional group tolerance.[9][11][12] While not the focus of this protocol, it represents a valuable complementary strategy for aryl halides that are less activated or for when milder reaction conditions are required.
Diagram 1: General two-step synthetic route to this compound derivatives.
Part A: Parallel Synthesis Protocol
This protocol is optimized for execution in a 96-well deep-well plate, allowing for the synthesis of up to 96 unique compounds simultaneously.
Experimental Workflow
The end-to-end process involves automated or semi-automated liquid handling for reagent dispensing, parallel reaction processing, and subsequent purification and analysis.
Diagram 2: High-level workflow for parallel library synthesis.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Substituted 4-Fluoronitrobenzenes | >97% | Sigma-Aldrich, Combi-Blocks |
| Thiomorpholine | >98% | Sigma-Aldrich, Acros Organics |
| Triethylamine (TEA) | >99%, anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, HPLC Grade | Fisher Scientific |
| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | >98% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Fisher Scientific |
| 96-Well Deep-Well Plates (2 mL) | Polypropylene | Whatman, Greiner |
| Plate Sealing Mats | Silicone, solvent-resistant | Axygen |
Step-by-Step Protocol
Step 1: SNAr Reaction
-
Reagent Preparation:
-
Prepare 0.2 M stock solutions of each unique 4-fluoronitrobenzene derivative in anhydrous acetonitrile (ACN).
-
Prepare a 0.5 M stock solution of thiomorpholine in anhydrous ACN.
-
Prepare a 0.6 M stock solution of triethylamine (TEA) in anhydrous ACN.
-
-
Reaction Plating:
-
Into each well of a 96-well deep-well plate, dispense 250 µL of a unique 4-fluoronitrobenzene stock solution (0.05 mmol, 1.0 eq).
-
To each well, add 110 µL of the thiomorpholine stock solution (0.055 mmol, 1.1 eq).
-
To each well, add 100 µL of the TEA stock solution (0.06 mmol, 1.2 eq).
-
-
Reaction Execution:
-
Seal the plate securely with a solvent-resistant sealing mat.
-
Place the plate on a shaker-incubator and heat at 80 °C with agitation (600 rpm) for 12-16 hours.
-
Causality: Heating accelerates the SNAr reaction.[1][2] TEA acts as a base to neutralize the HF generated in situ, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this transformation.[1]
-
-
Monitoring (Optional): After cooling, a small aliquot (5 µL) can be taken from a few representative wells, diluted, and analyzed by LC-MS to confirm the consumption of starting material and formation of the nitro-intermediate.
Step 2: Nitro Group Reduction
-
Reagent Preparation:
-
Prepare a 1.0 M solution of Tin(II) chloride dihydrate in ethanol. Note: This may require gentle heating to fully dissolve.
-
-
Reaction Execution:
-
To each well of the reaction plate (still containing the crude SNAr reaction mixture), add 250 µL of the SnCl2·2H2O solution (0.25 mmol, 5.0 eq).
-
Reseal the plate and return it to the shaker-incubator. Heat at 70 °C for 4-6 hours.
-
Causality: Stannous chloride is a classical and highly effective reagent for the reduction of aryl nitro groups to anilines.[1][2] An excess is used to ensure complete conversion across a diverse range of substrates.
-
-
Work-up:
-
Cool the plate to room temperature.
-
Carefully add 500 µL of saturated NaHCO3 solution to each well to quench the reaction and neutralize the acidic mixture. Caution: CO2 evolution may occur.
-
Add 1 mL of ethyl acetate (EtOAc) to each well.
-
Seal the plate and shake vigorously for 5 minutes to extract the product into the organic layer.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the top organic (EtOAc) layer to a new 96-well plate for purification.
-
Part B: High-Throughput Purification
Purification of compound libraries is essential to remove excess reagents and byproducts, which can interfere with biological assays.[4][13] A two-stage process involving solid-phase extraction (SPE) followed by preparative HPLC is recommended for achieving high purity.[4][14]
Diagram 3: Workflow for high-throughput library purification.
Protocol: Solid-Phase Extraction (SPE)
-
Select an appropriate SPE plate (e.g., silica for non-polar impurities or a scavenger resin for excess electrophiles/amines).
-
Condition the SPE plate according to the manufacturer's protocol.
-
Load the crude organic extracts from the work-up step onto the SPE plate.
-
Wash with a non-polar solvent (e.g., hexanes/EtOAc mixture) to remove non-polar impurities.
-
Elute the desired products with a more polar solvent (e.g., 100% EtOAc or EtOAc/MeOH mixture).
-
Collect the eluent in a new 96-well plate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
Protocol: Mass-Directed Preparative HPLC
-
Reconstitute the dried samples from SPE in a suitable injection solvent (e.g., DMSO/Methanol).
-
Develop a generic gradient method suitable for a broad range of compound polarities (e.g., 10-95% Acetonitrile/Water with 0.1% Formic Acid over 5-7 minutes).
-
Set up the automated preparative HPLC-MS system to inject each well sequentially.
-
Configure the software to trigger fraction collection based on the target mass-to-charge ratio (m/z) of each expected product.[14] This ensures that only the compound of interest is collected, even if it co-elutes with impurities under UV detection.[5][14]
-
Combine the collected fractions for each compound and lyophilize to afford the final products as dry powders.
Part C: Library Characterization & Data
Final compounds should be characterized to confirm identity and assess purity.[5][15]
-
LC-MS Analysis: A fast analytical LC-MS run is used to determine the purity of each final compound (typically reported as % area under the curve at a specific wavelength, e.g., 254 nm).
-
1H NMR: For a representative subset of the library, 1H NMR should be acquired to confirm the structure and ensure the analytical data is consistent across the plate.[5][16]
Representative Library Data
| Compound ID | R-Group (at C2') | Yield (%) | Purity (LC-MS, 254nm) | Mass [M+H]+ |
| L1-A1 | H | 68 | >98% | 195.09 |
| L1-A2 | 2-F | 65 | >99% | 213.08 |
| L1-A3 | 3-Cl | 71 | >97% | 229.05 |
| L1-A4 | 4-CF3 | 59 | >98% | 263.08 |
| L1-A5 | 2-Me | 75 | >99% | 209.11 |
| L1-A6 | 3-OMe | 62 | >96% | 225.10 |
References
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
- CoLab. (n.d.). Purification of combinatorial libraries.
- Popa-Burke, I. G., et al. (2004). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. In High-Throughput Analysis in the Pharmaceutical Industry.
-
Novotná, K., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
-
Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). RSC Mechanistic Insights.
- ACS Publications. (n.d.). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology.
-
Shimadzu Scientific Instruments. (2022, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. [Link]
- Novotná, K., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- National Center for Biotechnology Information. (2023, May 31). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
- Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
- Chemistry LibreTexts. (2023, June 30).
- MDPI. (n.d.). Characterization and Comparative Analysis of Chemical Libraries for Drug Discovery. Molecules.
- Scribd. (n.d.). Parallel Synthesis of Thiomorpholinones.
- ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- University of Groningen. (n.d.).
- The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (2021, November 5).
- ResearchGate. (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). New 4-(Morpholin-4-Yl)
- PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
- National Center for Biotechnology Information. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
- PubMed Central. (n.d.).
- MDPI. (n.d.). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules.
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Introduction: The Strategic Importance of 4-Thiomorpholinoaniline in Drug Discovery
An Application Note for the Scale-Up Synthesis of 4-Thiomorpholinoaniline for Preclinical Studies
This compound is a crucial building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its structural motif is found in a variety of compounds investigated for antidiabetic, antimigraine, and kinase-inhibiting properties.[2][3] The thiomorpholine moiety, in particular, offers a strategic advantage over its more common morpholine analog. The sulfur atom increases the lipophilicity of the molecule and provides a "soft spot" for metabolism, which can be advantageous for pharmacokinetic profiling during preclinical development.[2][3]
The reliable, scalable, and cost-effective synthesis of this compound is therefore a critical step in advancing drug candidates from the bench to preclinical trials. This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of this compound, focusing on process robustness, safety, and analytical validation. The described two-step synthetic route is designed for efficiency and scalability, avoiding costly reagents and complex purification methods.
Synthetic Strategy: A Robust Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): This initial step involves the coupling of thiomorpholine with an activated nitroaromatic ring, specifically 4-fluoronitrobenzene. This reaction proceeds via an addition-elimination mechanism, which is highly favored due to the electron-withdrawing nature of the nitro group that stabilizes the intermediate Meisenheimer complex.[4][5]
-
Nitro Group Reduction: The resulting intermediate, 4-(4-nitrophenyl)thiomorpholine, is then reduced to the target aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation on a larger scale due to its high efficiency, clean conversion, and the straightforward removal of the catalyst by filtration.
This strategy is superior to other potential methods, such as Buchwald-Hartwig amination, for scale-up applications.[6][7][8] While effective at the discovery stage, palladium-catalyzed cross-coupling reactions often require expensive and air-sensitive ligands, and introduce the risk of palladium contamination in the final product, which is strictly regulated in active pharmaceutical ingredients (APIs). The SNAr approach utilizes inexpensive starting materials and reagents, making it a more economically viable and process-friendly option for producing preclinical quantities of the target compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Part 1: Scale-Up Synthesis of 4-(4-Nitrophenyl)thiomorpholine (Intermediate)
This protocol details the nucleophilic aromatic substitution reaction to produce the nitroaromatic intermediate. The reaction is robust and typically proceeds to completion, yielding a high-purity product after a simple work-up.
Reagent and Materials Data
| Reagent | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount |
| 4-Fluoronitrobenzene | 350-46-9 | 141.10 | 0.709 | 1.0 | 100 g |
| Thiomorpholine | 123-90-0 | 103.19 | 0.779 | 1.1 | 80.4 g (73.1 mL) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.418 | 2.0 | 143.5 g (197.6 mL) |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | - | 1 L |
Step-by-Step Protocol
-
Reactor Setup: Equip a 2 L, three-neck, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Charge the flask with acetonitrile (1 L), 4-fluoronitrobenzene (100 g), thiomorpholine (80.4 g), and triethylamine (143.5 g).
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. The causality for using triethylamine is to act as a base to scavenge the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to completion.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-fluoronitrobenzene) is consumed (typically 12-16 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water (1 L) to the stirred mixture. This will precipitate the product.
-
Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 500 mL) to remove residual salts and solvent.
-
Dry the bright yellow solid in a vacuum oven at 50°C to a constant weight.
-
-
Yield and Characterization: The typical yield is 150-155 g (94-97%) of 4-(4-nitrophenyl)thiomorpholine as a crystalline solid. The material is typically >98% pure by HPLC and can be used in the next step without further purification.
Part 2: Scale-Up Synthesis of this compound (Final Product)
This protocol describes the catalytic hydrogenation of the nitro-intermediate to the final aniline product. This method is highly efficient and provides a clean product.
Reagent and Materials Data
| Reagent | CAS No. | MW ( g/mol ) | Moles | Amount |
| 4-(4-Nitrophenyl)thiomorpholine | 22589-33-9 | 224.28 | 0.669 | 150 g |
| Palladium on Carbon (10% Pd/C, 50% wet) | 7440-05-3 | - | - | 15 g (1 wt% Pd loading) |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 1.5 L |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | - | 50-60 psi |
Step-by-Step Protocol
-
Reactor Setup: Charge a 2 L hydrogenation vessel (e.g., a Parr shaker) with 4-(4-nitrophenyl)thiomorpholine (150 g) and methanol (1.5 L).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (15 g) to the vessel under a stream of nitrogen. Caution: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. The use of a 50% wet catalyst significantly mitigates this risk.
-
Hydrogenation:
-
Seal the hydrogenation vessel.
-
Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi.
-
Begin vigorous agitation (shaking or stirring). The reaction is exothermic, and a slight temperature increase may be observed.
-
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours. The disappearance of the yellow color of the starting material is also a visual indicator of reaction completion.
-
Work-up and Purification:
-
Once complete, vent the hydrogen and purge the vessel three times with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with methanol (2 x 200 mL) to ensure complete recovery of the product.
-
Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropyl acetate, to yield the final product.
-
Caption: Purification and isolation workflow for this compound.
Analytical Characterization and Quality Control
To ensure the final product meets the high-purity standards required for preclinical studies, a comprehensive analytical characterization is mandatory.
| Analysis Method | Purpose | Typical Specification |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities | Conforms to the expected structure of this compound |
| Mass Spectrometry (MS) | Confirmation of molecular weight | [M+H]⁺ = 195.0951 |
| HPLC | Purity assessment and quantification of impurities | ≥ 99.0% purity |
| Melting Point | Physical property confirmation and purity indication | Consistent with literature values (approx. 110-114°C) |
| Residual Solvents | Quantification of solvents from the synthesis | Within ICH limits |
The combination of these techniques provides a self-validating system, confirming the identity, strength, quality, and purity of the synthesized batch.[9]
Safety, Handling, and Storage
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling any of the reagents or products.[10][11]
Reagent-Specific Hazards:
-
4-Fluoronitrobenzene: Toxic and an irritant. Handle in a well-ventilated fume hood.
-
Thiomorpholine: Corrosive and causes burns. Handle with care in a fume hood.[12]
-
Palladium on Carbon (Pd/C): Potentially pyrophoric. Handle wet and under an inert atmosphere when possible. Do not allow the catalyst to dry on filter paper.
Product Handling:
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Biological Sciences. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
-
european journal of pharmaceutical and medical research. EJPMR. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
This compound (C10H14N2S). PubChemLite. [Link]
-
Request A Quote. ChemUniverse. [Link]
-
This compound | C10H14N2S | CID 10774206. PubChem. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. PubMed. [Link]
-
Scale-up Synthesis of Tesirine. ResearchGate. [Link]
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The Strategic Incorporation of 4-Thiomorpholinoaniline in the Synthesis of Potent PI3K Inhibitors: An Application Note and Comprehensive Protocol
Introduction: The Rationale for Targeting PI3K and the Significance of the Thiomorpholine Moiety
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[3] A significant class of PI3K inhibitors features a core heterocyclic scaffold, often a thienopyrimidine, appended with a morpholine or thiomorpholine moiety.[4][5][6][7] The morpholine oxygen, and by bioisosteric replacement, the sulfur atom of thiomorpholine, plays a crucial role in anchoring the inhibitor to the hinge region of the PI3K enzyme's ATP-binding pocket, primarily through a key hydrogen bond with the backbone amide of Valine 851.[3][8][9][10] This interaction is fundamental to the high-potency inhibition of PI3K isoforms.[8][10]
The substitution of the morpholine oxygen with sulfur to give a thiomorpholine can modulate the physicochemical properties of the inhibitor, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[11] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-thiomorpholinoaniline as a key building block in the synthesis of a potent thienopyrimidine-based PI3K inhibitor, analogous to the well-characterized inhibitor, Pictilisib (GDC-0941).[1][12][13][14]
The PI3K Signaling Pathway: A Critical Oncogenic Network
The PI3K/AKT/mTOR pathway is a central regulator of cellular function. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the cell membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1. Activated AKT then phosphorylates a plethora of downstream substrates, leading to the modulation of various cellular processes that are often dysregulated in cancer.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Synthetic Strategy: Building the Thienopyrimidine Core and Introducing the Thiomorpholine Moiety
The synthesis of the target PI3K inhibitor is centered around the construction of a substituted thieno[3,2-d]pyrimidine core, followed by the crucial nucleophilic aromatic substitution (SNA_r_) reaction to introduce the this compound moiety. This strategy offers a convergent and efficient route to the final compound.
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines the synthesis of the key building block, this compound, starting from 4-fluoronitrobenzene and thiomorpholine, followed by reduction of the nitro group.[15]
Step 1.1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
-
Reaction: Nucleophilic aromatic substitution.
-
Reagents:
-
4-Fluoronitrobenzene (1.0 eq)
-
Thiomorpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoronitrobenzene, thiomorpholine, and potassium carbonate.
-
Add acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to 4-fluoronitrobenzene.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-nitrophenyl)thiomorpholine as a solid.
-
Step 1.2: Reduction of 4-(4-Nitrophenyl)thiomorpholine to this compound
-
Reaction: Nitro group reduction.
-
Reagents:
-
4-(4-Nitrophenyl)thiomorpholine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask, suspend 4-(4-nitrophenyl)thiomorpholine and ammonium chloride in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approximately 80-85°C).
-
Add iron powder portion-wise to the refluxing mixture over 30 minutes.
-
Continue to stir the reaction at reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
-
Part 2: Synthesis of the Thienopyrimidine-based PI3K Inhibitor
This protocol is adapted from the synthesis of related thienopyrimidine PI3K inhibitors and illustrates the assembly of the core scaffold and the final coupling with this compound.[4][5][6][7]
Step 2.1: Synthesis of the 4-Chlorothieno[3,2-d]pyrimidine Intermediate
The synthesis of the 4-chlorothieno[3,2-d]pyrimidine core typically starts from a substituted 2-aminothiophene-3-carbonitrile, which undergoes cyclization and subsequent chlorination.
-
Procedure (General Outline):
-
Cyclization: React the appropriate 2-aminothiophene-3-carbonitrile derivative with formic acid or formamide under heating to form the corresponding thieno[3,2-d]pyrimidin-4-one.
-
Chlorination: Treat the thieno[3,2-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), at elevated temperatures to yield the 4-chlorothieno[3,2-d]pyrimidine intermediate.[4][16] This intermediate is then typically carried forward to a cross-coupling reaction to install the desired substituent at another position of the heterocyclic core. For the purpose of this note, we will assume the availability of a suitably substituted 4-chlorothienopyrimidine intermediate for the final coupling step.
-
Step 2.2: Final Step - Nucleophilic Aromatic Substitution with this compound
-
Reaction: S_N_Ar reaction.
-
Reagents:
-
Substituted 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
A suitable base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate) (2.0 eq)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Ethanol)
-
-
Procedure:
-
To a sealed tube or microwave vial, add the substituted 4-chlorothieno[3,2-d]pyrimidine, this compound, and the base.
-
Add the solvent to the reaction vessel.
-
Heat the reaction mixture to 100-150°C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If a less polar solvent is used, it may be concentrated directly.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the final PI3K inhibitor.
-
Data Presentation: Representative Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1.1 | 4-(4-Nitrophenyl)thiomorpholine | 85-95 | >98% |
| 1.2 | This compound | 80-90 | >97% |
| 2.2 | Final PI3K Inhibitor | 60-80 | >99% |
Expert Insights and Causality Behind Experimental Choices
-
Choice of Base in S_N_Ar: The choice of base is critical for the success of the nucleophilic aromatic substitution. An organic base like DIPEA is often preferred as it is soluble in organic solvents and the resulting ammonium salt is often easily removed. An inorganic base like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF.
-
Solvent Selection: The solvent for the S_N_Ar reaction should be polar and high-boiling to facilitate the reaction. DMF and 1,4-dioxane are excellent choices. For microwave-assisted synthesis, solvents with high dielectric constants are advantageous.
-
Bioisosterism of Thiomorpholine: The replacement of the morpholine oxygen with sulfur is a classic example of bioisosteric modification.[11] While the sulfur atom is larger and less electronegative than oxygen, it can still participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site. This substitution can alter the compound's electronic distribution, lipophilicity, and metabolic profile, which can have a profound impact on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Purification: Given that the final product is intended for biological evaluation, high purity is paramount. Reversed-phase preparative HPLC is often the method of choice for obtaining highly pure material for in vitro and in vivo studies.
Conclusion
The strategic use of this compound as a key building block provides a reliable and efficient pathway to a novel class of thienopyrimidine-based PI3K inhibitors. The protocols detailed in this application note are robust and can be adapted for the synthesis of a library of analogs for structure-activity relationship studies. The insights into the PI3K signaling pathway and the rationale behind the molecular design underscore the importance of a multidisciplinary approach in modern drug discovery.
References
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate.
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.
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First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed.
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health.
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate.
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Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed.
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Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed.
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
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Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI.
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
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First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central.
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
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(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
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Pictilisib (GDC-0941) PI3Kα/δ Inhibitor | CAS 957054-30-7. Selleck Chemicals.
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. Semantic Scholar.
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Structural insights into the interaction of three Y-shaped ligands with PI3Kα. PNAS.
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Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
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Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate.
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Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI.
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
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Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980. ResearchGate.
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health.
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central.
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][17]triazino[2,3-c]quinazolines. PubMed Central.
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
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Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed.
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Application Notes and Protocols for the Generation of Diverse Chemical Libraries from 4-Thiomorpholinoaniline
Introduction: The Strategic Value of the 4-Thiomorpholinoaniline Scaffold
In the landscape of modern drug discovery and chemical biology, the quest for novel molecular entities with desirable pharmacological profiles is perpetual. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as invaluable starting points for the construction of compound libraries. This compound has emerged as a particularly attractive scaffold for several key reasons. The thiomorpholine moiety, a bioisostere of the commonly used morpholine ring, offers a unique combination of properties. The sulfur atom increases the lipophilicity of the molecule compared to its oxygen counterpart and provides a "metabolic soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone.[1][2] This metabolic handle can be strategically employed to modulate pharmacokinetic properties.
The aniline functional group is a versatile chemical handle that allows for a wide array of synthetic transformations, enabling the exploration of vast chemical space. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of diverse chemical libraries originating from the this compound core. We will delve into the synthesis of the foundational scaffold and subsequently explore a multitude of diversification strategies with detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower researchers to not only follow the described methods but also to adapt and innovate upon them.
Part 1: Synthesis of the Core Scaffold: this compound
The journey to a diverse chemical library begins with a robust and scalable synthesis of the starting material. This compound is most conveniently prepared in a two-step sequence starting from 4-fluoronitrobenzene and thiomorpholine.
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
The initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group on the aromatic ring activates the para-position for nucleophilic attack by thiomorpholine.
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 4-Fluoronitrobenzene | 141.10 g/mol | 10 mmol | 1.0 | 1.41 g |
| Thiomorpholine | 103.19 g/mol | 10 mmol | 1.0 | 1.0 mL |
| Triethylamine (TEA) | 101.19 g/mol | 50 mmol | 5.0 | 7.0 mL |
| Acetonitrile | - | - | - | 15 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiomorpholine (1.0 mL, 10 mmol) and triethylamine (7.0 mL, 50 mmol).
-
Dissolve 4-fluoronitrobenzene (1.41 g, 10 mmol) in acetonitrile (15 mL) and add it to the flask.
-
Heat the reaction mixture to 85 °C and stir for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 50 mL of deionized water to the flask.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol if necessary. A typical yield is around 95%.[1]
Step 2: Reduction to this compound
The nitro group of 4-(4-nitrophenyl)thiomorpholine is then reduced to the corresponding amine to yield the desired scaffold. Several reduction methods are effective, with catalytic hydrogenation being a clean and high-yielding option.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 4-(4-Nitrophenyl)thiomorpholine | 224.28 g/mol | 10 mmol | 1.0 | 2.24 g |
| Palladium on Carbon (10%) | - | - | - | 224 mg (10 wt%) |
| Methanol | - | - | - | 50 mL |
| Hydrogen Gas | 2.02 g/mol | - | - | Balloon or Parr shaker |
Procedure:
-
In a flask suitable for hydrogenation, dissolve 4-(4-nitrophenyl)thiomorpholine (2.24 g, 10 mmol) in methanol (50 mL).
-
Carefully add 10% palladium on carbon (224 mg).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a Parr hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product is often of sufficient purity for subsequent steps.
Part 2: Diversification Strategies for Library Construction
With the this compound scaffold in hand, we can now explore a multitude of diversification points to generate a structurally rich chemical library. The primary points of diversification are the aniline nitrogen, the aromatic ring, and the thiomorpholine sulfur.
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Application Notes & Protocols: Protecting Group Strategies for the Aniline Moiety of 4-Thiomorpholinoaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Protecting 4-Thiomorpholinoaniline
In the landscape of medicinal chemistry and materials science, this compound serves as a valuable building block, with the thiomorpholine moiety offering unique physicochemical properties.[1][2] However, the synthetic utility of this compound is often predicated on the selective reactivity of its aniline nitrogen. The nucleophilicity of the primary aromatic amine can interfere with desired transformations at other sites of a molecule or undergo unwanted side reactions. Therefore, the judicious application of protecting groups to temporarily mask the aniline functionality is a critical strategic consideration in any multi-step synthesis involving this scaffold.
The ideal protecting group strategy must satisfy several key criteria:
-
Ease and Selectivity of Installation: The protecting group should be introduced efficiently and chemoselectively onto the aniline nitrogen under mild conditions.
-
Stability: The protected amine must be robust enough to withstand a range of downstream reaction conditions.
-
Orthogonality: The protecting group should be removable under conditions that do not affect other functional groups within the molecule, including the thiomorpholine ring.[3][4]
-
High-Yielding Removal: The deprotection step should proceed cleanly and in high yield to maximize the recovery of the desired product.[5]
This guide provides a detailed examination of common and effective protecting group strategies for the aniline moiety of this compound, complete with validated protocols and insights into their practical application.
Selecting the Optimal Protecting Group: A Comparative Analysis
The presence of the sulfur atom in the thiomorpholine ring necessitates careful consideration when choosing a protecting group and the corresponding reaction conditions. The sulfur can be susceptible to oxidation or may act as a nucleophile in the presence of certain electrophiles. Therefore, protecting group strategies that employ mild and chemoselective conditions are highly preferred.
Here, we focus on three widely employed carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac).
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Compatibility Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[5][6] | Strong acid (e.g., TFA, HCl)[6][7] | Stable to most nucleophiles and bases.[8] The thiomorpholine sulfur is generally stable to acidic deprotection conditions. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)[9][10] | Catalytic hydrogenation (H₂, Pd/C)[11] | Very mild deprotection. Avoid in the presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Acetyl | Ac | Acetic anhydride or acetyl chloride, base (e.g., pyridine) | Acidic or basic hydrolysis | Robust and economical. Deprotection may require harsher conditions that could affect other sensitive functional groups. |
Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is a cornerstone of modern organic synthesis due to its ease of installation and its selective removal under acidic conditions.[7][8]
Protection Workflow:
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Application Notes and Protocols: One-Pot Synthesis of Bioactive Molecules Using 4-Thiomorpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of One-Pot Syntheses in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecular complexity and diversity in a time- and resource-efficient manner is paramount. One-pot syntheses, particularly multicomponent reactions (MCRs), have emerged as a cornerstone of this endeavor.[1] By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecular architectures in a single step, thereby minimizing waste, reducing purification steps, and accelerating the generation of compound libraries for biological screening.[1][2] This approach aligns with the principles of green chemistry and offers significant advantages in the rapid identification and optimization of lead compounds.[2]
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to be a key component in a range of bioactive molecules, including kinase inhibitors and antimicrobial agents. 4-Thiomorpholinoaniline, in particular, serves as a versatile building block, presenting a reactive amino group that can be readily incorporated into various heterocyclic systems. This guide provides a detailed protocol for the one-pot synthesis of a potent bioactive quinazolinone derivative incorporating the this compound scaffold, highlighting the underlying chemical principles and offering insights into the optimization of this powerful synthetic strategy.
Core Synthesis: A Three-Component One-Pot Approach to Bioactive Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be efficiently achieved through a one-pot condensation of a 2-aminobenzohydrazide, an aldehyde, and a primary amine. In this protocol, we will utilize this compound as the amine component to generate a novel quinazolinone with potential biological activity.
Workflow for the Synthesis of a this compound-Containing Quinazolinone
Caption: Workflow from starting material synthesis to the final bioactive molecule.
Part 1: Synthesis of the Key Building Block: this compound
The precursor, this compound, can be synthesized from 4-(4-nitrophenyl)thiomorpholine via a standard reduction of the nitro group.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
4-(4-Nitrophenyl)thiomorpholine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-(4-nitrophenyl)thiomorpholine (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid (a few drops).
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound, which can be purified by column chromatography or recrystallization from ethanol.
Part 2: One-Pot Synthesis of a Bioactive Quinazolinone Derivative
This protocol details the one-pot, three-component synthesis of a novel quinazolinone derivative with potential biological activity.
Protocol 2: One-Pot Synthesis of 2-(4-Chlorophenyl)-3-(4-thiomorpholinophenyl)quinazolin-4(3H)-one
Materials and Reagents:
-
2-Aminobenzohydrazide
-
4-Chlorobenzaldehyde
-
This compound
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminobenzohydrazide (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and this compound (1.0 eq).
-
Add ethanol (20 mL) as the solvent, followed by glacial acetic acid (5 mL) as the catalyst.
-
Fit the flask with a condenser and reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure quinazolinone derivative.
-
Dry the purified product under vacuum.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the one-pot quinazolinone synthesis.
Expected Yield and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Melting Point (°C) |
| 2-(4-Chlorophenyl)-3-(4-thiomorpholinophenyl)quinazolin-4(3H)-one | C₂₄H₂₁ClN₄OS | 448.97 | 75-85% | >200 |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.15 (d, 1H), 7.80 (t, 1H), 7.65 (d, 2H), 7.50 (d, 1H), 7.40 (t, 1H), 7.25 (d, 2H), 7.00 (d, 2H), 3.80 (t, 4H), 2.70 (t, 4H).
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 1680 (C=O), 1600 (C=N), 1580 (C=C).
-
Mass Spec (ESI+): m/z 449.1 [M+H]⁺.
Biological Activity and Significance
The synthesized quinazolinone derivative, possessing both the quinazolinone core and the this compound moiety, is a promising candidate for biological evaluation. Quinazolinone derivatives are known to exhibit a wide range of activities, including as potent anticancer agents. The incorporation of the thiomorpholine ring can enhance the molecule's drug-like properties, such as solubility and metabolic stability. It is recommended to screen this compound for its cytotoxic activity against various cancer cell lines.
Conclusion
This application note provides a comprehensive guide to the one-pot synthesis of a novel, bioactive quinazolinone derivative utilizing this compound as a key building block. The described protocol is efficient, follows the principles of green chemistry, and allows for the rapid generation of a potentially valuable therapeutic agent. This methodology can be readily adapted for the synthesis of a library of related compounds by varying the aldehyde and other components, thus facilitating structure-activity relationship (SAR) studies in drug discovery programs.
References
- Fathalla, O. A. M., et al. (2010). Synthesis of Some New Quinazolin-4-one Derivatives and Evaluation of their Antimicrobial and Antiinflammatory Effects. Mansoura Journal of Pharmaceutical Sciences, 26(1), 11-26.
- Al-Obaid, A. M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(6), 604-620.
- Ciebiada, M., et al. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729.
- Dandia, A., et al. (2011). A convenient and eco-friendly synthesis of novel spiro[indole-dihydropyridine] derivatives via a one-pot three-component reaction in aqueous medium. Green Chemistry Letters and Reviews, 4(4), 307-312.
- Gondru, R., et al. (2018). One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. Journal of the Serbian Chemical Society, 83(6), 661-669.
- Domínguez, G. (Ed.). (2014). Multicomponent reactions in drug discovery. John Wiley & Sons.
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The Art of Attenuation: A Senior Application Scientist's Guide to the Synthesis of Anti-Inflammatory Agents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: From Willow Bark to Designer Drugs - A Synthetic Journey Against Inflammation
Inflammation, the body's intrinsic response to injury or infection, is a double-edged sword. While essential for healing, its dysregulation lies at the heart of numerous chronic and debilitating diseases. The quest to control inflammation has been a cornerstone of medicinal chemistry for over a century, evolving from the serendipitous discovery of salicylates in willow bark to the rational design of highly specific molecularly targeted agents. This guide provides an in-depth exploration of the synthetic chemistry underpinning the creation of key anti-inflammatory drugs. It is designed not as a rigid set of instructions, but as a strategic manual, elucidating the "why" behind the "how" of these elegant and impactful syntheses. We will traverse the synthetic landscapes of both venerable non-steroidal anti-inflammatory drugs (NSAIDs) and potent corticosteroids, culminating in a look towards the future of anti-inflammatory drug development.
Chapter 1: The Inflammatory Cascade - A Chemist's Perspective
To rationally design and synthesize anti-inflammatory agents, one must first understand the intricate biochemical pathways that drive the inflammatory response. A pivotal pathway is the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandins (PGs), key mediators of pain, fever, and inflammation.[1] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation.[2] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to their therapeutic effects but also potential gastrointestinal side effects.[2] This understanding led to the development of selective COX-2 inhibitors.
Corticosteroids, on the other hand, exert their potent anti-inflammatory effects through a different mechanism. They bind to intracellular glucocorticoid receptors, which then regulate the expression of a wide array of genes, leading to the broad suppression of multiple inflammatory pathways.[2]
Visualizing the Battlefield: The Cyclooxygenase Pathway
Caption: The Cyclooxygenase (COX) Pathway, illustrating the conversion of arachidonic acid to prostaglandins and thromboxane.
Chapter 2: The Workhorses - Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The NSAID family is diverse, yet many of its members share common structural motifs and synthetic strategies. Here, we delve into the synthesis of some of the most iconic and instructive examples.
Aspirin (Acetylsalicylic Acid): A Classic Esterification
The synthesis of aspirin is a cornerstone of introductory organic chemistry, yet its industrial-scale production is a testament to efficient chemical engineering. The reaction is a straightforward acid-catalyzed esterification of salicylic acid with acetic anhydride.
Protocol 1: Laboratory Synthesis of Aspirin
-
Reaction Setup: In a 125-mL Erlenmeyer flask, combine 2.0 g of salicylic acid and 5 mL of acetic anhydride.
-
Catalysis: Carefully add 5 drops of concentrated sulfuric acid to the mixture and swirl gently until the salicylic acid dissolves.[3]
-
Heating: Heat the flask gently on a steam bath for at least 10 minutes.[3]
-
Hydrolysis of Excess Anhydride and Crystallization: Allow the flask to cool to room temperature. Add 25 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acidic components and decompose any remaining acetic anhydride. Cool the mixture in an ice bath to complete the crystallization of aspirin.[3]
-
Isolation and Purification: Collect the crude product by vacuum filtration. The crude aspirin can be purified by recrystallization from a mixture of hot ethyl acetate and petroleum ether.[3]
-
Characterization: The purity of the synthesized aspirin can be confirmed by its melting point (literature value: 135-136 °C) and by a ferric chloride test, which will be negative for pure aspirin but will give a violet color in the presence of unreacted salicylic acid.[3][4] Infrared spectroscopy should show a characteristic ester carbonyl stretch.
Ibuprofen: Greener Pathways to a Household Staple
The original synthesis of ibuprofen, known as the Boots process, was a six-step sequence with low atom economy. The more modern Hoechst process is a greener, three-step synthesis that is a prime example of industrial process optimization.
Protocol 2: The Hoechst Synthesis of Ibuprofen (Conceptual Overview)
The Hoechst process is a three-step catalytic synthesis starting from isobutylbenzene.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a Lewis acid catalyst (e.g., hydrogen fluoride) to form 4'-isobutylacetophenone.
-
Hydrogenation: The ketone is then catalytically hydrogenated to form the corresponding alcohol.
-
Carbonylation: The final step involves the palladium-catalyzed carbonylation of the alcohol with carbon monoxide to yield ibuprofen. This step is a key innovation, as it directly introduces the carboxylic acid moiety with high efficiency.
Visualizing the Workflow: Hoechst Ibuprofen Synthesis
Caption: A simplified workflow of the three-step Hoechst process for ibuprofen synthesis.
Characterization of Ibuprofen:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutyl group, the aromatic protons, the methine proton alpha to the carbonyl, and the carboxylic acid proton. |
| IR Spectroscopy | A strong carbonyl stretch from the carboxylic acid, and characteristic C-H and aromatic stretches. |
| Melting Point | 75-78 °C |
Celecoxib: The Dawn of Selective COX-2 Inhibition
The synthesis of celecoxib, a selective COX-2 inhibitor, showcases the construction of a heterocyclic core. A common route involves the condensation of a β-diketone with a substituted hydrazine.[5]
Protocol 3: Laboratory Synthesis of Celecoxib
This synthesis is a two-step process starting from 4-methylacetophenone.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Reaction Setup: To a solution of sodium methoxide in toluene, add 4-methylacetophenone and ethyl trifluoroacetate.
-
Reaction: Heat the mixture to facilitate the Claisen condensation.
-
Workup: After the reaction is complete, cool the mixture and acidify with hydrochloric acid. The product, a β-diketone, can be isolated by extraction.
Step 2: Synthesis of Celecoxib
-
Reaction Setup: In a reaction vessel, dissolve the synthesized β-diketone and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.
-
Cyclization: Heat the mixture to reflux to promote the condensation and formation of the pyrazole ring.
-
Isolation and Purification: Cool the reaction mixture and isolate the crude celecoxib by filtration. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization of Celecoxib:
| Technique | Expected Observations |
| ¹H NMR (DMSO-d6) | Aromatic protons in distinct regions, a singlet for the methyl group, and a singlet for the pyrazole proton. The sulfonamide protons will also be visible.[6] |
| IR (KBr) | Characteristic peaks for N-H stretching of the sulfonamide, as well as aromatic C-H and C=C stretching.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of celecoxib (m/z 382 for [M+H]⁺).[5] |
| Melting Point | 162-164 °C |
Chapter 3: The Power Players - Synthesis of Corticosteroids
The synthesis of corticosteroids is a formidable challenge in organic chemistry due to their complex, stereochemically rich tetracyclic core. Industrial syntheses often start from readily available natural products like diosgenin. Here, we will outline the key transformations in the synthesis of fluticasone propionate, a potent inhaled corticosteroid.
Fluticasone Propionate: A Multi-step Marvel
The synthesis of fluticasone propionate is a multi-step process that involves the careful introduction of fluorine atoms and the construction of the characteristic side chain. A common starting material for the synthesis is flumethasone.[2]
Protocol 4: Key Steps in the Synthesis of Fluticasone Propionate (Conceptual Overview)
-
Side-Chain Cleavage: The dihydroxyacetone side chain of a suitable corticosteroid precursor is oxidatively cleaved to a carboxylic acid.
-
Thioester Formation: The carboxylic acid is then converted to a thiocarboxylic acid.
-
Esterification: The 17α-hydroxyl group is esterified with propionyl chloride.[2]
-
S-alkylation: The final step involves the S-alkylation of the thiocarboxylic acid with bromofluoromethane to introduce the fluoromethylthio group.[7]
Characterization of Fluticasone Propionate:
| Technique | Expected Observations |
| ¹H NMR (DMSO-d6) | A complex spectrum with numerous signals in the aliphatic and steroidal regions, as well as signals for the propionate and fluoromethylthio groups.[8] |
| ¹⁹F NMR | Signals corresponding to the different fluorine environments in the molecule. |
| IR Spectroscopy | Carbonyl stretches for the ketone and ester functionalities, as well as C-F and S-C stretches.[9] |
Chapter 4: The Horizon - Future Trends in Anti-Inflammatory Synthesis
The field of anti-inflammatory drug synthesis is continually evolving, with a focus on developing safer and more effective therapies.
-
Dual COX/LOX Inhibitors: The lipoxygenase (LOX) pathway is another important inflammatory cascade. The development of dual inhibitors that target both COX and LOX enzymes is a promising strategy to achieve broader anti-inflammatory activity with a potentially improved side-effect profile.[10][11]
-
Targeting Downstream Prostaglandin Synthases: Instead of inhibiting COX enzymes, which can have off-target effects, researchers are now focusing on the synthesis of inhibitors for downstream enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is specifically involved in the production of the pro-inflammatory prostaglandin PGE2.[12][13]
-
Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to make the synthesis of anti-inflammatory drugs more sustainable. This includes the use of safer solvents, catalytic reactions, and continuous flow processes.
Conclusion: The Enduring Power of Synthesis
The synthesis of anti-inflammatory agents is a testament to the power of organic chemistry to address critical medical needs. From the simple elegance of aspirin synthesis to the intricate multi-step construction of corticosteroids, each molecule tells a story of scientific ingenuity and a deep understanding of chemical principles. As our knowledge of the inflammatory process deepens, so too will our ability to design and synthesize the next generation of anti-inflammatory therapies, offering hope for the millions of people worldwide affected by inflammatory diseases.
References
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Meshram, M. A., Bhise, U. O., Makhal, P. N., & Kaki, V. R. (2021). Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. European Journal of Medicinal Chemistry, 225, 113804. [Link]
-
Reddy, L. H., & Kulkarni, S. K. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Pharmaceuticals, 14(2), 113. [Link]
-
A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. (2025). Chemical Biology & Drug Design. [Link]
-
CELECOXIB - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]
- Synthesis method of fluticasone propionate impurity. (2020).
-
Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. (2023). Future Drug Discovery. [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). International Journal of Molecular Sciences. [Link]
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Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). ResearchGate. [Link]
-
Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (2023). Heliyon. [Link]
-
Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. (2020). International Journal of Drug Delivery Technology. [Link]
-
Synthesis and Characterization of Aspirin. (n.d.). Scribd. [Link]
-
Synthesis and Characterization of Aspirin Product Identity and Purity After synthesizing a. (n.d.). Bartleby. [Link]
-
SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. (n.d.). An-Najah Staff. [Link]
-
Celecoxib Identification Methods. (n.d.). Acta Farmacéutica Bonaerense. [Link]
-
Celecoxib. (n.d.). PubChem. [Link]
-
Synthesis, Characterization of New Isatin-Ibuprofen Derivatives with Expected Biological Activity. (2023). ResearchGate. [Link]
-
Improved Synthesis of Fluticasone Propionate. (2014). Organic Process Research & Development. [Link]
-
Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. (2023). Scientific Reports. [Link]
-
Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Aspirin. (n.d.). Understanding Standards. [Link]
-
500 MHz ¹H NMR spectra of a 22 mM solution of fluticasone propionate... (n.d.). ResearchGate. [Link]
- Process for preparing fluticasone propionate/furoate. (2012).
-
SYNTHESIS AND CHARACTERIZATION OF ASPIRIN Aspirin, or acetylsalicylic acid (ASA), is a derivative of salicylic acid (SA) that. (n.d.). Course Hero. [Link]
- Synthesis method of fluticasone propionate. (2020).
-
¹H-NMR spectrum of fluticasone propionate (FLP) and azelastine... (n.d.). ResearchGate. [Link]
-
Prostaglandin terminal synthases as novel therapeutic targets. (2016). The Journal of Biochemistry. [Link]
-
FTIR spectra of (a) fluticasone propionate (FP), (b) (Tyr‐PEA) and, (c)... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (2016). Molecules. [Link]
-
Prostaglandin terminal synthases as novel therapeutic targets. (2016). The Journal of Biochemistry. [Link]
-
Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation. (2021). RSC Advances. [Link]
-
1: Synthesis of Aspirin (Experiment). (2020). Chemistry LibreTexts. [Link]
-
Fluticasone propionate - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]
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- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. scribd.com [scribd.com]
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- 7. CN110105419B - Synthesis method of fluticasone propionate impurity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin terminal synthases as novel therapeutic targets [jstage.jst.go.jp]
Troubleshooting & Optimization
common side products in the synthesis of 4-Thiomorpholinoaniline
Welcome to the technical support center for the synthesis of 4-thiomorpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for the common synthetic routes to this important building block. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your synthesis.
Introduction
This compound is a key intermediate in the development of a wide range of pharmaceuticals. Its synthesis is generally robust, but like any multi-step organic synthesis, it is prone to the formation of side products that can complicate purification and impact the quality of the final compound. This guide will focus on the most prevalent synthetic pathway: a two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of a nitro intermediate. We will also address an alternative approach via the Buchwald-Hartwig amination.
Our troubleshooting philosophy is built on understanding the causality behind each experimental step and potential side reaction. By recognizing the mechanistic underpinnings of impurity formation, you can proactively optimize your reaction conditions and streamline your purification process.
Part 1: The Primary Synthetic Route: SNAr and Nitro Reduction
This is the most commonly employed and cost-effective method for the large-scale production of this compound. It proceeds in two distinct stages, each with its own set of potential challenges.
Workflow Overview: Primary Synthetic Route
Caption: Overall workflow for the primary synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
In this step, 4-fluoronitrobenzene is reacted with thiomorpholine in the presence of a base to yield 4-(4-nitrophenyl)thiomorpholine. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making this reaction highly efficient.[1]
Detailed Experimental Protocol: SNAr Reaction
-
Reagents:
-
4-Fluoronitrobenzene (1.0 eq)
-
Thiomorpholine (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Acetonitrile (ACN) (approx. 1.5 M solution of 4-fluoronitrobenzene)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine and triethylamine.
-
Add a solution of 4-fluoronitrobenzene in acetonitrile to the flask.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-nitrophenyl)thiomorpholine.[1]
-
Troubleshooting and FAQs: SNAr Reaction
| Observed Issue | Potential Cause(s) | Troubleshooting/Validation Steps |
| Incomplete conversion; starting materials present in crude product | 1. Insufficient reaction time or temperature.2. Ineffective base.3. Moisture in the reaction. | 1. Extend reaction time: Continue heating and monitor every 2-4 hours.2. Verify base quality: Use a fresh bottle of triethylamine. Consider a stronger base like K2CO3 or DBU if the issue persists.3. Ensure anhydrous conditions: Use dry solvents and glassware. |
| Low yield despite complete conversion | Product loss during workup. | 1. Check pH of aqueous layer: Ensure the aqueous layer is basic before extraction to minimize the protonation and water solubility of the product.2. Increase number of extractions: Perform additional extractions with ethyl acetate. |
| Presence of a polar, phenolic impurity | Hydrolysis of 4-fluoronitrobenzene to 4-nitrophenol. | 1. Minimize water content: Ensure all reagents and solvents are anhydrous.2. Purification: This impurity can often be removed by a mild basic wash during workup, or by column chromatography. |
Step 2: Reduction of 4-(4-Nitrophenyl)thiomorpholine
The reduction of the nitro group to an amine is the final and often most critical step. The choice of reducing agent and reaction conditions will significantly influence the impurity profile of the final product. Catalytic hydrogenation is a common and clean method.
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Reagents:
-
4-(4-Nitrophenyl)thiomorpholine (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol % Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve 4-(4-nitrophenyl)thiomorpholine in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm, or as per your equipment's capability) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Troubleshooting and FAQs: Nitro Reduction
| Observed Issue | Potential Cause(s) & Side Products | Troubleshooting/Validation Steps |
| Incomplete reaction; starting material remains | 1. Inactive catalyst.2. Insufficient hydrogen pressure or poor mixing. | 1. Use fresh catalyst: Pd/C can lose activity over time.2. Increase H2 pressure and/or stirring rate: Ensure good contact between the substrate, catalyst, and hydrogen. |
| Presence of colored impurities (often yellow/orange) | Incomplete reduction and coupling products: - 4-(Thiomorpholino)nitrosobenzene- 4,4'-(Azoxy)bis(thiomorpholinobenzene)- 4,4'-(Azo)bis(thiomorpholinobenzene) | 1. Increase catalyst loading or reaction time: Drive the reaction to completion.2. Change reducing agent: If catalytic hydrogenation is problematic, consider alternatives like SnCl2/HCl or Fe/NH4Cl.3. Purification: These impurities are typically less polar than the desired aniline and can be separated by column chromatography. |
| Product is unstable and darkens on standing | Oxidation of the aniline product. | 1. Workup under inert atmosphere: Minimize exposure to air.2. Storage: Store the final product under an inert atmosphere, protected from light. |
Mechanisms of Side Product Formation in Nitro Reduction
The formation of azo and azoxy impurities is a well-documented phenomenon in the reduction of nitroarenes. It occurs through the condensation of partially reduced intermediates.
Caption: Pathway of nitro reduction and formation of common side products.
Part 2: Alternative Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] It can be an effective alternative, particularly for small-scale synthesis or when the nitro reduction step proves problematic. In this case, it would typically involve the coupling of a 4-haloaniline (e.g., 4-bromoaniline) with thiomorpholine.
General Experimental Considerations
-
Reactants: 4-Haloaniline (e.g., 4-bromoaniline or 4-chloroaniline), thiomorpholine.
-
Catalyst System: A palladium source (e.g., Pd2(dba)3 or Pd(OAc)2) and a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald biarylphosphine ligand).
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS).
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
| Observed Issue | Potential Cause(s) & Side Products | Troubleshooting/Validation Steps |
| Low or no conversion | 1. Inactive catalyst/ligand.2. Insufficiently strong base.3. Presence of oxygen or water. | 1. Screen ligands: The choice of ligand is crucial and substrate-dependent.2. Use a fresh, high-purity base. 3. Ensure rigorous inert conditions: Degas the solvent and use Schlenk techniques. |
| Formation of a dehalogenated byproduct (aniline) | Hydrodehalogenation: A common side reaction where the aryl halide is reduced. | 1. Optimize ligand and base: Some ligands are more prone to this side reaction.2. Lower reaction temperature: This can sometimes suppress hydrodehalogenation. |
| Complex mixture of byproducts | Ligand decomposition or other side reactions. | 1. Use a pre-formed catalyst: This can sometimes give cleaner reactions.2. Screen different solvents and temperatures. |
Catalytic Cycle and Common Side Reaction in Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Part 3: Characterization and Purification
Properly identifying impurities is key to developing an effective purification strategy.
Analytical Characterization
-
TLC: A quick and easy way to monitor reaction progress. The aniline product will be more polar than the nitro intermediate and significantly more polar than the starting 4-fluoronitrobenzene. Azo/azoxy impurities will likely have Rf values between the nitro intermediate and the final product.
-
LC-MS: Ideal for identifying all components in a reaction mixture. The mass-to-charge ratio will confirm the presence of the desired product and can help in the tentative identification of impurities.
-
NMR Spectroscopy:
-
1H NMR: The aromatic region is particularly diagnostic. The protons on the phenyl ring of this compound will show a characteristic shift and splitting pattern, which will be different from the nitro intermediate and any azo/azoxy impurities. The disappearance of the signals corresponding to the nitro-substituted ring (typically downfield) and the appearance of signals for the amino-substituted ring (typically upfield) is a clear indicator of successful reduction.
-
13C NMR: Can be used to confirm the structure and purity of the final product.
-
Purification Strategies
-
Aqueous Workup: As described in the protocols, an aqueous workup is effective at removing inorganic salts and water-soluble reagents like triethylamine hydrochloride.
-
Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.
-
Column Chromatography: For removing persistent impurities, especially the colored byproducts from the nitro reduction, column chromatography on silica gel is the most reliable method. A gradient elution system, for example, starting with hexanes/ethyl acetate and gradually increasing the polarity, will typically provide good separation.
References
-
Gstrein, R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions. [Link]
-
Hartwig, J. F., & Sheng, Q. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
Sources
Technical Support Center: Purification of 4-Thiomorpholinoaniline
This guide provides in-depth technical support for the purification of 4-thiomorpholinoaniline by column chromatography. It is designed for chemistry professionals in research and drug development, offering solutions to common challenges encountered during this critical purification step. The format moves from frequently asked questions to advanced troubleshooting, explaining the scientific principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup and execution of column chromatography for this compound.
Q1: What is the best stationary phase for purifying this compound?
Answer: The standard and most effective stationary phase is silica gel (SiO₂) with a 60 Å pore size .
-
Scientific Rationale: this compound is a moderately polar molecule due to the presence of the aniline amine group (-NH₂) and the thiomorpholine ring. Silica gel is a highly polar stationary phase because of its surface silanol groups (Si-OH). In normal-phase chromatography, polar analytes like this compound will have a strong affinity for the polar stationary phase, allowing for effective separation from less polar impurities.[1][2] Non-polar compounds will elute much faster, while highly polar impurities will be retained more strongly.
Q2: How do I select the optimal mobile phase (eluent)?
Answer: Selecting the right mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. A common starting point is a binary system of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Optimization Workflow:
-
Spot a TLC plate with your crude this compound sample.
-
Develop the plate in a solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Aim for a Retention Factor (Rf) of ~0.3 for the this compound spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Adjust the solvent ratio to achieve this Rf. If the spot remains at the baseline, increase the proportion of the polar solvent (e.g., switch to 7:3 Hexane:Ethyl Acetate). If the spot runs with the solvent front, decrease the polarity.[3]
-
-
Causality: The mobile phase competes with the analyte for binding sites on the stationary phase.[4][5] By gradually increasing the polarity of the mobile phase during the column run (gradient elution), you can first wash off non-polar impurities and then cleanly elute your target compound.
Q3: Should I use wet loading or dry loading to apply my sample to the column?
Answer: For this compound, dry loading is highly recommended.
-
Wet Loading: Involves dissolving the sample in a minimal amount of the initial, low-polarity mobile phase and pipetting it onto the column.[6]
-
Problem: this compound may have poor solubility in highly non-polar solvents like 95:5 Hexane:EtOAc. Using a stronger solvent for dissolution (like dichloromethane) will cause the initial band of your compound to spread, leading to poor separation.[6]
-
-
Dry Loading (Recommended):
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask.
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Gently layer this silica-adsorbed sample onto the top of your packed column.
-
-
Scientific Advantage: Dry loading ensures that your compound is introduced to the column as a very narrow, concentrated band, which is essential for achieving high resolution and sharp peaks.[6]
Part 2: Detailed Experimental Protocol
This section provides a standardized, step-by-step methodology for the purification of this compound.
Protocol Summary Table
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | High surface area for optimal interaction and separation. |
| Column Loading | ~1:50 ratio (Crude Product:Silica) | Prevents overloading, which causes band broadening and poor separation. |
| Sample Application | Dry Loading | Ensures a narrow starting band for maximum resolution. |
| Eluent System | Hexane/Ethyl Acetate (Gradient) | Good balance of polarity to separate common impurities. |
| Gradient Profile | Start at 5% EtOAc, increase to 30-50% | Allows for elution of non-polar impurities first, followed by the product. |
| Fraction Size | ~10-20 mL (for a medium-sized column) | Smaller fractions provide better resolution between closely eluting compounds. |
| Monitoring | TLC analysis of collected fractions | To identify which fractions contain the pure product. |
Step-by-Step Purification Workflow
-
Column Preparation:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the initial non-polar solvent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[7][8]
-
Once packed, drain the solvent until it is just level with the top of the silica bed, ensuring the column never runs dry.[7] Add a final protective layer of sand on top.
-
-
Sample Loading (Dry Method):
-
Prepare the dry-loaded sample as described in FAQ Q3.
-
Carefully add the free-flowing powder containing your sample onto the top layer of sand in the column.
-
-
Elution:
-
Carefully add the initial mobile phase (e.g., 95:5 Hexane:EtOAc) to the column.
-
Begin collecting fractions. Use gentle positive pressure (flash chromatography) to maintain a steady flow rate.
-
Gradually increase the polarity of the mobile phase according to your pre-determined gradient (e.g., increase by 5% ethyl acetate every 100-200 mL of eluent).
-
-
Fraction Analysis & Product Isolation:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives your product an Rf of ~0.3.
-
Visualize the spots (e.g., using a UV lamp).
-
Combine all fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Part 3: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Q4: My compound won't elute from the column, even after I've added a lot of solvent. What's wrong?
Answer: This common issue, known as "streaking" or irreversible adsorption, typically has two causes:
-
Insufficient Mobile Phase Polarity: Your eluent is too non-polar to displace the polar aniline from the highly polar silica gel.
-
Solution: Gradually and systematically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, begin adding a small percentage (1-2%) of a much more polar solvent like methanol. This will significantly increase the eluting power of the mobile phase.
-
-
Compound Degradation: Aromatic amines can sometimes be unstable on the acidic surface of silica gel.[3]
-
Solution: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or significant streaking from the baseline, your compound may be decomposing.[3] Consider using a deactivated stationary phase like alumina or treating your silica/mobile phase with a base (see next question).
-
Q5: My purified fractions show significant "tailing" on the TLC plate. How can I get sharper spots and better separation?
Answer: Tailing is a classic sign of strong, non-ideal interactions between a basic compound and the acidic silanol groups on the silica surface. This is very common for amines.
-
The Problem: The basic amine group interacts very strongly with the acidic Si-OH groups, leading to a slow, drawn-out elution profile (a "tail").
-
The Solution: Add a Basic Modifier.
-
Add a small amount of triethylamine (Et₃N) or ammonia (as a solution in methanol) to your mobile phase. A typical concentration is 0.1% to 1% by volume.
-
Mechanism: The triethylamine is a stronger base than your aniline and will preferentially bind to the acidic sites on the silica. This effectively "masks" these sites, allowing your this compound to elute symmetrically without tailing, resulting in sharper bands and improved separation.
-
Q6: I ran the column, but my fractions are still contaminated with an impurity. What should I do?
Answer: This indicates that the resolution between your product and the impurity was insufficient.
-
The Impurity Eluted Before Your Product (Higher Rf): This means the impurity is less polar.
-
Solution: Your polarity gradient was too steep. Re-run the column using a shallower gradient. For example, instead of jumping from 10% to 20% ethyl acetate, increase it more slowly: 10%, 12%, 14%, etc. This gives more time and solvent volume to separate the two compounds.
-
-
The Impurity Eluted With Your Product (Similar Rf): This is the most challenging scenario.
-
Solution 1: Change Solvent System. The selectivity of your separation depends on the specific interactions between the analytes, stationary phase, and mobile phase.[4] Switching one of the mobile phase components can alter this selectivity. For example, if hexane/ethyl acetate failed, try a system like dichloromethane/methanol. These solvents interact differently with your compounds and may reveal a separation.
-
Solution 2: Re-crystallization. If the impurity is present in a small enough quantity and your product is a solid, a re-crystallization from a suitable solvent system may be a more effective final purification step than a second column.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
Part 4: Safety & Handling
-
Hazards: this compound and its related structures are harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[9][10][11][12] The solvents used (hexane, dichloromethane, ethyl acetate) are flammable and have their own associated health risks.
-
Precautions: Always handle these chemicals in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9][12]
-
Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with your institution's hazardous waste disposal procedures.[10][12]
References
- Phenomenex. (2025).
- Alwsci. (2024).
-
Various Authors. (2013). What is a good way to select mobile phase in chromatography? ResearchGate. [Link]
- AK Scientific, Inc. Safety Data Sheet: 2-Methyl-4-(thiomorpholin-4-yl)aniline.
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
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Various Authors. (2018). What is the best way to deal with a polar compound's purity with HPLC? Quora. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- ChemicalBook.
- CymitQuimica.
-
Various Authors. (2009). Amine column degradation. Chromatography Forum. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. [Link]
-
Organic Chemistry Tutor. (2022). Column Chromatography. YouTube. [Link]
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- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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troubleshooting low yield in 4-Thiomorpholinoaniline synthesis
Welcome to the technical support center for the synthesis of 4-Thiomorpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust methods:
-
Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction: This is a two-step process that begins with the reaction of a 4-halonitroarene (typically 4-fluoronitrobenzene) with thiomorpholine to form 4-(4-nitrophenyl)thiomorpholine. The nitro group is then reduced to yield the final product.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly connects thiomorpholine with a 4-haloaniline, offering a more direct route to the target molecule.
Each method has its own set of parameters that need to be carefully controlled to ensure a successful outcome. This guide will address the potential pitfalls in both approaches.
Section 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This pathway is often favored for its high yields and relatively straightforward execution. However, challenges can arise in both the SNAr and the reduction steps.
Troubleshooting the SNAr Reaction of 4-Fluoronitrobenzene and Thiomorpholine
Q1: My SNAr reaction to form 4-(4-nitrophenyl)thiomorpholine is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in this SNAr reaction is typically due to suboptimal reaction conditions or reagent quality. Here are the key areas to investigate:
-
Base: The choice and stoichiometry of the base are critical. Triethylamine (TEA) is commonly used to scavenge the HF generated.[1] Ensure you are using a sufficient excess (e.g., 5 equivalents) to drive the reaction to completion.[1] If TEA is not effective, consider a stronger, non-nucleophilic base.
-
Solvent: Acetonitrile is a common solvent for this reaction.[1] Ensure it is anhydrous, as water can interfere with the reaction.
-
Temperature and Reaction Time: The reaction is typically heated (e.g., 85°C for 12 hours).[1] If you are observing low conversion, you can try increasing the temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity of Reactants: Ensure the 4-fluoronitrobenzene and thiomorpholine are of high purity. Impurities can lead to side reactions and lower yields.
Q2: I am observing significant side product formation in my SNAr reaction. What are these impurities and how can I avoid them?
A2: The primary side products in this reaction often arise from the degradation of thiomorpholine or reactions with impurities.
-
Thiomorpholine Oxidation: The sulfur atom in thiomorpholine can be susceptible to oxidation, especially at elevated temperatures in the presence of air. While less common under typical SNAr conditions, if you suspect this is an issue, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Di-substitution: Although less likely with a nitro-activated ring, ensure you are not using a large excess of the aryl halide, which could potentially lead to undesired reactions if other reactive sites are present.
Troubleshooting the Nitro Group Reduction
Q3: The reduction of 4-(4-nitrophenyl)thiomorpholine is incomplete or resulting in a complex mixture. What are the best practices for this reduction?
A3: The reduction of the nitro group is a critical step to obtain this compound.[1][2] Several methods can be employed, each with its own set of challenges.
-
Catalytic Hydrogenation: This is a clean and efficient method.
-
Catalyst: Palladium on carbon (Pd/C) is a common choice. Ensure the catalyst is active. If you are experiencing low conversion, you may need to increase the catalyst loading or use a fresh batch.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Solvent: Protic solvents like ethanol or methanol are typically effective.
-
-
Metal-Acid Reduction: A common alternative is the use of a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).
-
Reaction Control: These reactions can be exothermic. Ensure proper temperature control to avoid side reactions.
-
Work-up: The work-up can be challenging due to the formation of metal salts. Careful pH adjustment is necessary to isolate the product.
-
Q4: I am concerned about the stability of the thiomorpholine ring during the reduction. Is this a valid concern?
A4: Yes, the thiomorpholine ring can be sensitive under certain reductive conditions, particularly those that are harsh.
-
Over-reduction: Aggressive reducing agents could potentially cleave the C-S or C-N bonds in the thiomorpholine ring, although this is less common.
-
Acid Sensitivity: In strong acidic conditions used for metal-acid reductions, the thiomorpholine nitrogen can be protonated, which may affect its stability.
To mitigate these risks, catalytic hydrogenation is often the preferred method due to its milder conditions.
Section 2: Buchwald-Hartwig Amination
This palladium-catalyzed method provides a more direct synthesis of this compound from a 4-haloaniline. Success is highly dependent on the careful selection of the catalyst system and reaction parameters.
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination between 4-chloroaniline and thiomorpholine, but I am getting a very low yield. What are the critical parameters to optimize?
A5: Low yield in a Buchwald-Hartwig amination is a common issue that can be resolved by systematically optimizing the reaction components.[3][4]
-
Ligand Selection: This is arguably the most critical factor. For coupling a secondary cyclic amine like thiomorpholine, bulky, electron-rich phosphine ligands are generally required. Consider ligands like XPhos, RuPhos, or BrettPhos, which have been shown to be effective for challenging aminations.[5]
-
Palladium Precatalyst: The choice of palladium source is also important. Pre-formed palladium precatalysts (e.g., G2 or G3 precatalysts) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)2.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[6] However, for substrates sensitive to strong bases, weaker bases like K2CO3 or K3PO4 can be used, though this may require a more active catalyst system.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can significantly impact the reaction rate and yield.
Q6: My reaction has stalled, and I see a significant amount of starting material remaining. What could be the cause?
A6: A stalled reaction often points to catalyst deactivation or inhibition.
-
Catalyst Poisoning: The sulfur atom in thiomorpholine can potentially coordinate to the palladium center and act as a catalyst poison. Using a higher catalyst loading or a ligand that is less susceptible to displacement might help.
-
Inhibition by Halide Ions: In some cases, the halide ions generated during the reaction can have an inhibitory effect on the catalyst.[6]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere.
Q7: I am observing hydrodehalogenation of my 4-haloaniline starting material. How can I prevent this side reaction?
A7: Hydrodehalogenation, where the halogen on the aniline is replaced by a hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[3]
-
Ligand Choice: The choice of ligand can influence the extent of this side reaction. Experiment with different ligands to find one that favors the desired C-N bond formation.
-
Reaction Conditions: Lowering the reaction temperature or using a less sterically hindered base might reduce the rate of hydrodehalogenation relative to the amination.
Summary of Key Reaction Parameters
| Parameter | SNAr & Reduction | Buchwald-Hartwig Amination |
| Starting Materials | 4-Fluoronitrobenzene, Thiomorpholine | 4-Haloaniline (Cl, Br), Thiomorpholine |
| Key Reagents | Base (e.g., TEA), Reducing Agent (e.g., Pd/C, H2) | Palladium Precatalyst, Phosphine Ligand, Base (e.g., NaOtBu) |
| Typical Solvents | Acetonitrile, Ethanol/Methanol | Toluene, Dioxane, THF |
| Common Issues | Incomplete reaction, Side products in reduction | Low yield, Catalyst deactivation, Hydrodehalogenation |
| Key to Success | Control of temperature and base stoichiometry, Choice of reduction method | Ligand and catalyst selection, Anhydrous and inert conditions |
Experimental Protocols
Protocol 1: SNAr Synthesis of 4-(4-nitrophenyl)thiomorpholine
-
To a solution of 4-fluoronitrobenzene (1 equivalent) in anhydrous acetonitrile, add thiomorpholine (1.1 equivalents).
-
Add triethylamine (5 equivalents) to the mixture.[1]
-
Heat the reaction mixture to 85°C and stir for 12 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried flask, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the 4-haloaniline (1 equivalent), thiomorpholine (1.2 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
Reaction Mechanisms
Caption: SNAr and Reduction Pathway for this compound Synthesis.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Troubleshooting Workflow
Caption: General Troubleshooting Flowchart for Low Yield.
References
- Vertex AI Search. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved January 11, 2026.
-
Palme, P. R., Goddard, R., & Spall, S. J. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
J. F. Hartwig, The Buchwald–Hartwig Amination After 25 Years, Angew. Chem. Int. Ed. 2019, 58, 17118 – 17129. [Link]
-
Palme, P. R., Goddard, R., & Spall, S. J. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
stability of 4-Thiomorpholinoaniline under acidic or basic conditions
A Guide to Chemical Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for 4-Thiomorpholinoaniline. This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical advice on the stability of this compound under various experimental conditions. As a molecule incorporating both an aniline and a thiomorpholine moiety, its behavior in acidic, basic, and oxidative environments is of critical importance for successful research and development.
This guide moves beyond simple statements of stability, delving into the underlying chemical principles to empower you to anticipate potential issues, troubleshoot degradation, and design robust experimental protocols.
Frequently Asked Questions (FAQs) & Stability Overview
This section addresses the most common questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
The structure of this compound contains two key functional groups that are susceptible to degradation: the thiomorpholine ring and the aniline moiety .
-
Oxidation of the Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is a thioether, which is a known "metabolically soft spot" susceptible to oxidation.[1] This is the most probable degradation pathway, leading to the formation of this compound sulfoxide and, under more stringent conditions, the corresponding sulfone. This oxidation increases the polarity of the molecule, which is easily detectable by techniques like reverse-phase HPLC.
-
Degradation of the Aniline Ring: The aniline portion of the molecule is sensitive to oxidation, which can lead to the formation of colored impurities and complex degradation products.[2] This is often observed as a discoloration (e.g., turning brown) of the material or its solutions upon exposure to air (autoxidation) or other oxidizing agents.
Q2: How does this compound behave in acidic solutions?
Under acidic conditions, the primary interaction is the protonation of the most basic site. The aniline nitrogen is basic (predicted pKa ≈ 7.57) and will be protonated to form the corresponding anilinium salt.[3]
-
Protonation: this compound + H⁺ ⇌ 4-Thiomorpholinoanilinium⁺ This salt form generally exhibits increased aqueous solubility.
-
Hydrolytic Stability: While the thiomorpholine ring is generally stable, extremely harsh acidic conditions (e.g., concentrated strong acids and high temperatures) could potentially promote ring cleavage, though this is not a common concern under typical experimental conditions.
-
Incompatibilities: A critical incompatibility to be aware of is with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (NaNO₂) in acidic solutions. Aromatic primary amines like aniline react with nitrous acid to form diazonium salts, a transformation known as diazotization.[4] This will chemically alter your starting material. Avoid using buffers or reagents that could generate nitrites in an acidic environment.
Q3: Is this compound stable under basic conditions?
This compound is generally considered more stable in basic conditions compared to acidic or oxidative conditions, particularly concerning the aniline moiety.
-
Thiomorpholine Ring Stability: The thiomorpholine ring itself is often synthesized and cyclized under basic conditions, indicating its inherent stability in the presence of bases like triethylamine (Et₃N) or DIPEA.[5][6][7]
-
Aniline Moiety: In its free base form, the aniline is less prone to hydrolysis. However, strong bases in the presence of oxygen can still facilitate oxidative degradation pathways.[8]
Q4: My solution of this compound turned brown. What happened?
The development of a brown color is a classic indicator of aniline degradation, typically through oxidation.[2] This can be caused by:
-
Autoxidation: Prolonged exposure to air (oxygen).
-
Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidation of anilines.
-
Photo-oxidation: Exposure to light, especially UV light.
To mitigate this, prepare solutions fresh, use high-purity solvents, and protect solutions from light by storing them in amber vials or wrapping containers in foil. Purging solvents with an inert gas like nitrogen or argon before use can also significantly reduce autoxidation.
Q5: I see new, more polar peaks in my HPLC analysis after storing my compound. What are they?
The appearance of new, more polar peaks (i.e., peaks with shorter retention times in reverse-phase chromatography) is highly indicative of the oxidation of the sulfur atom. The primary degradation products you are likely observing are:
-
This compound sulfoxide: The first oxidation product.
-
This compound sulfone: The product of further oxidation.
These products are formed by the reaction with atmospheric oxygen, peroxides present in solvents (e.g., aged THF or ether), or other oxidizing reagents.[9]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
Use the following workflow to address unexpected degradation in your experiments.
Caption: Stepwise oxidation of this compound.
Summary of Likely Degradation Products
| Stress Condition | Likely Degradation Product(s) | Primary Mechanism |
| Acidic (e.g., 0.1M HCl) | Protonated starting material. Minimal degradation unless harsh conditions are used. | Protonation of aniline nitrogen. |
| Basic (e.g., 0.1M NaOH) | Generally stable. Potential for minor oxidative products if air is present. | Deprotonation (no reaction). |
| Oxidative (e.g., H₂O₂) | This compound Sulfoxide, this compound Sulfone. | Oxidation of the thioether sulfur. |
| Light / Air Exposure | Colored products (from aniline), Sulfoxide (from thioether). | Photo-oxidation, Autoxidation. |
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound in your specific experimental matrix (solvents, buffers, etc.), performing a forced degradation study is highly recommended. [10]This protocol provides a general framework.
Objective: To intentionally degrade the compound under controlled conditions to understand its liabilities. A target degradation of 10-20% is often ideal for identifying primary degradants without overly complex side reactions. [11] Materials:
-
This compound
-
Stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
1.0 M HCl
-
1.0 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter, vials, etc.
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Base Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH. [12] * Oxidation: To a vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.
-
Control Sample: To a vial, add 1 mL of the stock solution and 1 mL of purified water.
-
-
Incubation:
-
Loosely cap the vials and place them in a water bath at a controlled temperature (e.g., 60 °C).
-
Monitor the samples over time (e.g., at t = 2, 4, 8, 24 hours). The goal is to find a time point with ~10-20% degradation of the parent peak.
-
For the basic hydrolysis sample, it is crucial to neutralize the solution with an equivalent amount of HCl before injection to prevent damage to the HPLC column. Similarly, neutralize the acidic sample with NaOH.
-
-
Analysis:
-
Analyze all samples, including the control, by a stability-indicating HPLC method (a gradient method is usually preferred).
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
If using LC-MS, determine the mass of the new peaks to confirm their identity (e.g., parent +16 Da for sulfoxide, parent +32 Da for sulfone).
-
-
Interpretation:
-
Significant degradation with H₂O₂? The compound is susceptible to oxidation.
-
Significant degradation in HCl or NaOH? The compound has hydrolytic liabilities under those conditions.
-
No significant degradation? The compound is stable under the tested conditions. You may need to use more strenuous conditions (higher temperature or longer time) to find degradation limits.
-
This self-validating experiment provides direct, empirical evidence of how this compound will behave in your hands, allowing you to proactively design your experiments for maximum success and data integrity.
References
- Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Lv, W., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(17), 5468-5472. [Link]
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-38. [Link]
-
BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions. [Link]
-
Li, J., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Molecules, 28(18), 6563. [Link]
-
Liu, Z., et al. (2005). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Applied Microbiology, 98(5), 1219-26. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. [Link]
-
ResearchGate. (n.d.). Bacterial degradation of aniline. [Link]
-
Bergh, F., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1291. [Link]
-
Kurmi, M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4). [Link]
-
ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
Asghar, A., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(25). [Link]
-
Müller, N., et al. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. Systematic and Applied Microbiology, 42(5), 573-580. [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. [YouTube video]. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
-
Wikipedia. (n.d.). Thiomorpholine. [Link]
-
PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. [Link]
-
Scilit. (2016). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. Chemosphere, 166, 230-237. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 304-336. [Link]
-
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
Sources
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- 3. 22589-35-1 CAS MSDS (4-(Thiomorpholin-4-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 4-Thiomorpholinoaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of 4-Thiomorpholinoaniline via recrystallization. Recognizing that this compound may be synthesized through various routes and possess unique impurity profiles, this document emphasizes foundational principles and systematic approaches to developing a robust purification protocol.
I. Understanding this compound: Physicochemical Context
Before embarking on a purification strategy, it is essential to understand the physicochemical properties of the target molecule. This compound is a substituted aromatic amine containing a thiomorpholine moiety. This structure imparts a moderate polarity and the potential for hydrogen bonding via the primary amine group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂S | [1] |
| Molecular Weight | 194.30 g/mol | [1] |
| Appearance | Solid | [2] |
| Predicted Boiling Point | 399.0 ± 37.0 °C | [2] |
| Predicted pKa | 7.57 ± 0.10 | [2] |
An experimentally determined melting point is a critical indicator of purity. While a specific value for this compound is not consistently reported across databases, it is imperative to measure the melting point of your crude and recrystallized material. A sharp melting point range for the purified compound is a strong indication of successful purification.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound.
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its molecular structure, solvents of intermediate to high polarity are a logical starting point. A systematic solvent screening is the most reliable method for determining the optimal solvent.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise (e.g., 0.5 mL) from the list of candidates below.
-
Room Temperature Solubility: Agitate the tubes at room temperature and observe the solubility. A suitable solvent will not fully dissolve the compound at this stage.
-
Elevated Temperature Solubility: Gently heat the test tubes that showed poor room temperature solubility. A good solvent will completely dissolve the compound at or near its boiling point.
-
Cooling and Crystal Formation: Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a good quantity of crystalline precipitate upon cooling.
Table of Potential Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | May be suitable if impurities are highly soluble or insoluble. |
| Ethanol | High | 78 | A common choice for moderately polar compounds. |
| Methanol | High | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Medium | 82 | Another alcohol with slightly different solvating properties. |
| Acetonitrile | Medium | 82 | Can be effective for compounds with aromatic rings.[3] |
| Ethyl Acetate | Medium | 77 | A less polar option that may provide good differential solubility. |
| Toluene | Low | 111 | May be effective if the compound is less polar than anticipated. |
| Heptane/Hexane | Low | 98/69 | Likely to be poor solvents, but useful as anti-solvents in a mixed-solvent system. |
Q2: What are the likely impurities in my this compound sample?
A2: Impurities can originate from the synthetic route and subsequent handling. Common impurities in aniline synthesis include:
-
Unreacted Starting Materials: If synthesized from 4-(4-nitrophenyl)thiomorpholine, this nitro-aromatic compound could be a significant impurity.[4]
-
By-products of the Synthesis: Side reactions can lead to structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis or work-up may be present.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines. This typically occurs when the solution is too concentrated or cooled too quickly.
Troubleshooting "Oiling Out":
-
Reduce Supersaturation: Re-heat the solution and add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before transferring to an ice bath. Insulating the flask can help.
-
Seed Crystals: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to induce crystallization.
-
Solvent System Modification: Consider using a different solvent or a mixed-solvent system.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod at the meniscus to provide a nucleation site.3. Add a seed crystal of the pure compound. |
| The recrystallized product is colored. | 1. Colored impurities are present.2. The compound is degrading at high temperatures. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.2. Use a lower boiling point solvent or reduce the heating time. |
| Low recovery of the purified product. | 1. The compound is too soluble in the cold solvent.2. Too much solvent was used.3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Use the minimum amount of hot solvent necessary for dissolution.3. Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the solution. |
| The melting point of the recrystallized product is broad or low. | 1. The compound is still impure.2. The product is not completely dry. | 1. Repeat the recrystallization, possibly with a different solvent system.2. Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent. |
IV. Experimental Workflow and Diagrams
A. Single-Solvent Recrystallization Workflow
Caption: Single-solvent recrystallization workflow.
B. Troubleshooting Decision Tree for "Oiling Out"
Caption: Troubleshooting "oiling out".
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Preventing Unwanted Oxidation of the Thiomorpholine Sulfur
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of thiomorpholine sulfur oxidation during chemical reactions. The thiomorpholine scaffold is a crucial component in many pharmaceutical compounds, and maintaining the integrity of its thioether functionality is paramount for successful synthesis and desired biological activity.[1][2][3]
Introduction: The Challenge of the Thiomorpholine Sulfur
The sulfur atom in the thiomorpholine ring is a nucleophilic center, making it susceptible to oxidation to the corresponding sulfoxide and sulfone.[4][5] This transformation can occur as an undesired side reaction in the presence of various oxidizing agents, leading to impurities, reduced yields, and potentially altered pharmacological profiles of the target molecule.[6] Understanding the mechanisms of this oxidation and the strategies to mitigate it is essential for any chemist working with this important heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: What are the common oxidizing agents that can cause unwanted oxidation of the thiomorpholine sulfur?
A1: A variety of reagents and reaction conditions can lead to the oxidation of the thiomorpholine sulfur. These can be broadly categorized as:
-
Peroxides: Hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), and hydroperoxides (e.g., tert-butyl hydroperoxide) are common culprits.[4]
-
Metal-based oxidants: High-valent metal species, such as those involving permanganate (e.g., KMnO₄), chromium (e.g., PCC, PDC), and ruthenium, can readily oxidize thioethers.[2]
-
Reactive Oxygen Species (ROS): In biological or biomimetic systems, species like hypochlorite can rapidly oxidize thioethers.[7][8]
-
Halogen-based reagents: Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), often used for other transformations, can also cause sulfur oxidation.
-
Ozone: Ozonolysis, a common method for cleaving double bonds, will also oxidize thioethers.[4]
Q2: What are the primary products of thiomorpholine sulfur oxidation?
A2: The oxidation of the thiomorpholine sulfur typically proceeds in a stepwise manner. The initial oxidation product is thiomorpholine-S-oxide .[1][9] With a stronger oxidizing agent or more forcing conditions, further oxidation can occur to yield thiomorpholine-S,S-dioxide (also known as thiomorpholine-1,1-dioxide).[1][10]
dot graph OxidationProducts { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Q3: How can I detect if my thiomorpholine moiety has been oxidized?
A3: Several analytical techniques can be employed to detect the presence of sulfoxide and sulfone byproducts:
-
Mass Spectrometry (MS): You will observe ions corresponding to the mass of your desired product +16 amu (for the sulfoxide) and +32 amu (for the sulfone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbons adjacent to the sulfur will typically shift downfield upon oxidation.
-
¹³C NMR: The carbons adjacent to the sulfur will also exhibit a downfield shift.
-
-
Chromatography (TLC, LC-MS, HPLC): The oxidized products are generally more polar than the parent thiomorpholine-containing compound. This will result in a lower Rf value on TLC and a different retention time in liquid chromatography.[11][12]
Troubleshooting Guide: Preventing Sulfur Oxidation
This section provides a structured approach to troubleshooting and preventing unwanted oxidation of the thiomorpholine sulfur during your reactions.
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Issue 1: Oxidation is observed during a reaction step not intended for oxidation.
Root Cause Analysis: The primary cause is often a lack of chemoselectivity of a reagent or harsh reaction conditions.[13] Even reagents not typically considered "oxidants" can cause sulfur oxidation under certain circumstances.
Solutions:
-
Reagent Selection:
-
If an oxidation is necessary elsewhere in the molecule, choose a more chemoselective oxidant. For example, for the oxidation of an alcohol, consider Swern or Dess-Martin periodinane oxidation over chromium-based reagents.
-
If a reaction requires a peroxide (e.g., for epoxidation), it may be challenging to avoid thioether oxidation completely. In such cases, careful control of stoichiometry and temperature is crucial.
-
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of the undesired sulfur oxidation more than the desired reaction.
-
Stoichiometry: Use the minimum effective amount of the reagent to avoid having an excess that can react with the thiomorpholine sulfur.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize side reactions.
-
Issue 2: The desired reaction conditions are inherently oxidizing to the thiomorpholine sulfur.
Root Cause Analysis: Some synthetic transformations require strongly oxidizing conditions where chemoselectivity is not achievable.
Solutions:
-
Protecting Group Strategy: The use of a temporary protecting group for the thioether is a viable strategy. However, protecting groups for thioethers are less common than for other functional groups. One approach is the temporary formation of a sulfonium salt, which can be reversed upon completion of the reaction.
-
Synthetic Route Modification:
-
Introduce the Thiomorpholine Moiety Later: If possible, redesign your synthesis to introduce the thiomorpholine ring after the harsh oxidation step.
-
"Oxidize and Reduce" Strategy: In some cases, it may be easier to intentionally oxidize the thiomorpholine sulfur to the sulfoxide or sulfone, perform the desired reaction, and then selectively reduce the sulfur back to the thioether. This adds steps but can be a robust solution.
-
Experimental Protocol: Selective Reduction of a Thiomorpholine-S-oxide
This protocol provides a general method for the reduction of a thiomorpholine-S-oxide back to the parent thiomorpholine.
Reagents and Materials:
-
Thiomorpholine-S-oxide containing compound
-
Phosphorus trichloride (PCl₃) or Trifluoroacetic anhydride (TFAA) with sodium iodide (NaI)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification supplies
Procedure:
-
Dissolve the thiomorpholine-S-oxide substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., 1.1 equivalents of PCl₃ or the TFAA/NaI system).
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Strategies to Prevent Thiomorpholine Sulfur Oxidation
| Strategy | Advantages | Disadvantages | When to Use |
| Chemoselective Reagents | Fewer synthetic steps, high atom economy. | May not be available for all transformations. | When a milder alternative for the desired reaction exists. |
| Control of Conditions | Simple to implement, avoids additional reagents. | May not be sufficient for highly sensitive substrates. | As a first line of defense in all reactions. |
| Protecting Groups | Can protect against very harsh conditions. | Adds steps to the synthesis, protecting group chemistry for thioethers is less developed. | When harsh conditions are unavoidable and reagent chemoselectivity is not an option. |
| Route Redesign | Can be the most robust solution. | May significantly increase the overall length of the synthesis. | When other strategies fail or for process development and scale-up. |
Conclusion
The prevention of unwanted oxidation of the thiomorpholine sulfur is a common challenge that can be overcome with a systematic approach. By carefully considering reagent choice, reaction conditions, and overall synthetic strategy, researchers can successfully synthesize complex molecules containing this important pharmacophore while maintaining the integrity of the thioether functionality. This guide provides a starting point for troubleshooting and developing robust synthetic protocols.
References
- Vertex AI Search. (2025).
-
PubMed. (n.d.). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
- Thieme. (n.d.). Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry.
- ChemicalBook. (n.d.). THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis.
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
-
NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. Retrieved from [Link]
-
YouTube. (2019). 04.07 Thioethers. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
-
NIH. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. Retrieved from [Link]
- ChemRxiv. (2022).
- NIH. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC.
- Organic Synthesis. (n.d.). Protecting Groups.
-
Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]
- Blogger. (2025). Optimizing Organic Synthesis with Thiomorpholine 1,1-Dioxide.
-
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
- PubMed. (n.d.).
- MDPI. (n.d.). Mechanism of Intracellular Elemental Sulfur Oxidation in Beggiatoa leptomitoformis, Where Persulfide Dioxygenase Plays a Key Role.
-
NIH. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis - PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.).
-
NIH. (n.d.). Thiomorpholine | C4H9NS | CID 67164 - PubChem. Retrieved from [Link]
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- NIH. (n.d.).
- PubMed. (n.d.). Discovery and modification of sulfur-containing heterocyclic pyrazoline derivatives as potential novel class of β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors.
- DOI. (n.d.).
- Organic Chemistry Portal. (n.d.).
-
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
- PubMed. (2018). A Novel Bacterial Sulfur Oxidation Pathway Provides a New Link Between the Cycles of Organic and Inorganic Sulfur Compounds.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the N-Arylation of Thiomorpholine
Welcome to the technical support center for the N-arylation of thiomorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The N-arylation of thiomorpholine is a cornerstone reaction for accessing a wide array of compounds with significant pharmacological profiles, including antimalarial, antibiotic, and antioxidant activities.[1][2] However, the journey to a successful synthesis is often paved with challenges ranging from low yields to unexpected side reactions.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm setting up an N-arylation of thiomorpholine for the first time. Which catalytic system should I start with: Palladium or Copper?
A1: Both palladium- and copper-based catalytic systems are workhorses for N-arylation, but they have distinct advantages and disadvantages.
-
Palladium-Catalyzed (Buchwald-Hartwig) Amination: This is often the go-to method due to its broad substrate scope and high efficiency under relatively mild conditions.[3][4] The key to success lies in the choice of phosphine ligand, which can be tuned to enhance catalyst activity and stability.[5] For a starting point, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is a robust choice.[5]
-
Copper-Catalyzed (Ullmann) Condensation: The Ullmann reaction is a more classical approach and offers a significant cost advantage over palladium.[6][7] However, traditional Ullmann conditions can be harsh, often requiring high temperatures.[8] Modern protocols have mitigated this by incorporating ligands such as amino acids or 1,10-phenanthroline, which can facilitate the reaction at lower temperatures.[8][9]
Recommendation: For initial explorations, a well-established Buchwald-Hartwig protocol is often more reliable and likely to provide a good starting point for optimization. If cost is a major concern or if you are working with specific substrates that are amenable to copper catalysis, a modern Ullmann approach is a viable alternative.
Troubleshooting Guide
Scenario 1: Low to No Product Yield
Q2: My N-arylation of thiomorpholine is resulting in very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?
A2: Low or no product yield is a common frustration, and the root cause can be multifaceted. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality: Ensure the purity of your thiomorpholine, aryl halide, catalyst, ligand, and base. Impurities can poison the catalyst or participate in unwanted side reactions.[10] It is also crucial to use anhydrous solvents, as water can interfere with the catalytic cycle.[8]
-
Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).
Systematic Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in the N-arylation of thiomorpholine.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand:
-
Activity: Catalysts and ligands can degrade over time. Consider using a fresh batch.
-
Loading: A typical catalyst loading is 1-5 mol%. If you suspect low activity, a modest increase may be beneficial.[4]
-
Ligand Choice (for Pd): The electronic and steric properties of the phosphine ligand are critical.[5] For electron-rich aryl halides, a more electron-rich ligand might be necessary. Conversely, for electron-deficient systems, a less electron-donating ligand could be optimal.
-
-
Base Selection:
-
The choice of base is crucial and can significantly impact the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Stronger bases like NaOtBu are often effective but can promote side reactions if not used judiciously. Weaker bases like Cs₂CO₃ may require higher temperatures but can offer better selectivity.
-
-
Reaction Temperature and Concentration:
-
Temperature: The optimal temperature can vary widely. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10°C increments) may be necessary.[11] Conversely, if side products are observed, lowering the temperature could improve selectivity.[10]
-
Concentration: In some cases, particularly in flow chemistry, increasing reactant concentrations has been shown to improve yield.[10]
-
-
Solvent:
-
The solvent plays a key role in solubility and reaction kinetics. Toluene and dioxane are common choices for Buchwald-Hartwig reactions. For Ullmann reactions, polar aprotic solvents like DMF or DMSO can be effective.[8]
-
Experimental Protocol: Small-Scale Reaction Optimization
-
To an oven-dried vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and thiomorpholine (1.1-1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
Scenario 2: Significant Side Product Formation
Q3: My reaction is producing a complex mixture of byproducts. What are the common side reactions and how can I suppress them?
A3: Side product formation is a common challenge in cross-coupling reactions. Understanding the potential side pathways is the first step to mitigating them.
Common Side Reactions:
-
Hydrodehalogenation: The replacement of the halide on the aryl electrophile with a hydrogen atom. This can be promoted by hydride sources in the reaction mixture.[8]
-
Homocoupling of Aryl Halide: The formation of biaryl compounds from the coupling of two aryl halide molecules.[8]
-
S-Oxidation of Thiomorpholine: The sulfur atom in thiomorpholine is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents, leading to the formation of thiomorpholine sulfoxide.[12]
Troubleshooting Strategies for Side Reactions:
| Side Reaction | Potential Cause | Suggested Solution |
| Hydrodehalogenation | Presence of a hydride source (e.g., from solvent or base). | Use anhydrous solvents and a non-coordinating base. A bimetallic catalyst system (e.g., Pd/Cu) can also suppress this pathway.[8] |
| Homocoupling | High temperatures, inappropriate ligand. | Lower the reaction temperature. Screen different ligands to find one that favors the desired C-N coupling.[8] |
| S-Oxidation | Presence of oxidizing agents, harsh conditions. | Ensure the reaction is run under a strictly inert atmosphere. Use milder reaction conditions if possible. |
Q4: I am attempting to couple an ortho-substituted aryl halide with thiomorpholine and getting poor yields. Why is this and what can I do?
A4: Ortho-substituted aryl halides are notoriously challenging substrates for N-arylation reactions due to steric hindrance.[13] The bulky substituent near the reaction center can impede the approach of the catalyst and the amine, slowing down the oxidative addition and reductive elimination steps of the catalytic cycle.
Strategies for Challenging Ortho-Substituted Aryl Halides:
-
Ligand Selection: Employing ligands with specific steric and electronic properties is crucial. For instance, bulky biarylphosphine ligands like XPhos or SPhos have been shown to be effective for coupling sterically hindered substrates.[5]
-
Catalyst System: In some cases, switching to a different catalyst system, such as one based on an N-heterocyclic carbene (NHC) ligand, may be beneficial.[14]
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the steric barrier. However, this must be balanced against the potential for increased side reactions.
Scenario 3: Catalyst Deactivation
Q5: My reaction starts well but then stalls before reaching completion. Could my catalyst be deactivating?
A5: Catalyst deactivation is a possibility, especially in reactions involving sulfur-containing compounds like thiomorpholine. The sulfur atom can coordinate to the metal center and act as a catalyst poison.
Visualizing the Catalytic Cycle and Potential Deactivation:
Sources
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Improving Regioselectivity of Reactions with Substituted 4-Thiomorpholinoaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of chemical reactions involving substituted 4-thiomorpholinoaniline and its derivatives. Our goal is to equip you with the scientific understanding and practical protocols to achieve desired isomeric purity in your synthetic endeavors.
Introduction
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for a variety of pharmacologically active compounds.[1] The thiomorpholine moiety can enhance lipophilicity and introduce a site for metabolic oxidation, making it a desirable feature in drug design.[1] However, the aniline core presents a classic challenge in electrophilic aromatic substitution reactions: controlling the position of incoming substituents. The potent activating and ortho, para-directing nature of the amino group, coupled with the electronic and steric influence of the thiomorpholino substituent, can lead to mixtures of regioisomers, complicating purification and reducing overall yield.
This guide will dissect the factors governing regioselectivity in reactions with substituted 4-thiomorpholinoanilines and provide actionable strategies to steer the reaction towards the desired constitutional isomer.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems you may encounter and offers solutions grounded in mechanistic principles.
Issue 1: Poor Selectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Scenario: You are attempting an electrophilic aromatic substitution on a this compound derivative and obtain a mixture of ortho and para products, or in some cases, unexpected meta substitution.
Potential Causes & Solutions:
-
Dominance of the Amino Group's Directing Effect: The amino group is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions by donating electron density to the aromatic ring through resonance.[2][3][4] In the case of this compound, the para position is already occupied, so substitution is primarily directed to the ortho positions (C2 and C6).
-
Solution 1: Protection of the Amino Group: The most effective strategy to mitigate the strong directing effect of the amino group is to temporarily convert it into a less activating group.[2] Acylation to form an acetanilide is a common and effective method. The resulting amide is still an ortho, para-director but is less activating than the free amine, which can lead to improved selectivity. The protecting group can be easily removed by hydrolysis after the substitution reaction.[2]
Experimental Protocol: Protection of this compound as Acetanilide
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the product.
-
Collect the solid N-(4-thiomorpholinophenyl)acetamide by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove residual acid.[5]
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure acetanilide.[5]
-
-
-
Anilinium Ion Formation in Strongly Acidic Media: In strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the amino group can be protonated to form an anilinium ion (-NH3+).[2] This protonated form is a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect.[2][3] This can lead to the formation of the undesired meta-substituted product.
-
Solution 2: Modified Reaction Conditions: If meta substitution is observed, it is a strong indicator of anilinium ion formation. Protecting the amino group as described above is the most robust solution.[2] Alternatively, using less acidic reaction conditions, if compatible with the desired transformation, can minimize protonation of the aniline nitrogen.
-
-
Steric Hindrance: The thiomorpholino group, while not excessively bulky, can exert some steric influence, potentially favoring substitution at the less hindered of the two ortho positions if the ring is otherwise asymmetrically substituted.
-
Solution 3: Temperature Control and Reagent Choice: Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable isomer.[5] Additionally, employing a bulkier electrophilic reagent can increase the steric bias, further disfavoring attack at a more crowded position.[5]
-
Issue 2: Lack of Reactivity or Poor Selectivity in Friedel-Crafts Reactions
Scenario: An attempted Friedel-Crafts alkylation or acylation on this compound fails to proceed or results in a complex mixture of products.
Potential Cause & Solution:
-
Lewis Acid-Base Interaction: Aniline and its derivatives are Lewis bases due to the lone pair of electrons on the nitrogen atom. They react with the Lewis acid catalyst (e.g., AlCl3) required for Friedel-Crafts reactions.[2] This interaction forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[2]
-
Solution: N-Acylation: As with other electrophilic substitutions, protecting the amino group as an acetanilide is the standard and effective solution. The resulting amide is less basic and does not readily complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed.[2] The protecting group can be removed post-reaction via hydrolysis.
-
Issue 3: Challenges in Achieving Ortho-Substitution
Scenario: You desire to introduce a substituent specifically at a position ortho to the amino group, but achieving high selectivity is difficult.
Potential Cause & Solution:
-
Competing Para-Direction: While the amino group is an ortho, para-director, steric factors can sometimes favor the para position. In the case of this compound, the para position is blocked, simplifying the situation to the two ortho positions. However, achieving high selectivity at these positions over other potential side reactions can still be challenging.
-
Solution: Directed C-H Functionalization: Modern synthetic methods, such as transition metal-catalyzed C-H borylation, offer a powerful alternative for achieving high ortho-selectivity.[6] For instance, iridium-catalyzed borylation of anilines can be highly ortho-selective.[6] The choice of the diboron reagent can be critical in balancing regioselectivity and the stability of the borylated product.[6] While this is a more advanced technique, it provides a direct route to ortho-functionalized anilines that can then be used in subsequent cross-coupling reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary electronic effects of the thiomorpholino and amino groups on the aniline ring?
A: The amino group (-NH2) is a strong electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack.[3][4] It donates electron density primarily through resonance, increasing the electron density at the ortho and para positions.[2] The thiomorpholino group, connected via the nitrogen atom, also acts as an electron-donating group through resonance, further activating the ring. The sulfur atom in the thiomorpholine ring has a less pronounced electronic effect on the aromatic system compared to the directly attached nitrogen.
Q2: How can I quantitatively assess the electronic and steric properties of different substituents to predict their impact on regioselectivity?
A: Quantitative structure-selectivity relationships can be developed by correlating regioselectivity with steric and electronic parameters of the substituents.[7][8] Steric effects can be quantified using parameters like the percent buried volume, while electronic properties can be assessed through Hammett parameters or computational methods like DFT to model electrostatic potential maps.[7][8][9][10]
Q3: Are there any alternatives to N-acylation for protecting the amino group?
A: Yes, other protecting groups for amines can be used, such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., nosyl, tosyl). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. For instance, a Boc group can be a good choice as it can influence directed ortho-metalation strategies.
Q4: Can solvent choice influence the regioselectivity of these reactions?
A: Yes, the solvent can influence regioselectivity. For example, in some Friedel-Crafts acylations, changing the solvent can alter the ratio of ortho to para isomers.[2] Solvent polarity can affect the stability of the reaction intermediates and transition states, thereby influencing the kinetic and thermodynamic product distributions.
Visualizing Reaction Control
The following diagram illustrates the decision-making process for controlling regioselectivity in electrophilic aromatic substitution reactions of this compound.
Caption: Decision workflow for managing regioselectivity.
Conclusion
Improving the regioselectivity of reactions with substituted 4-thiomorpholinoanilines is a multifaceted challenge that requires a careful consideration of electronic and steric effects, as well as reaction conditions. By understanding the underlying principles of electrophilic aromatic substitution and employing strategies such as amino group protection, researchers can effectively control the outcome of their synthetic transformations. This guide provides a foundational framework for troubleshooting common issues and making informed decisions to achieve the desired regiochemical control in the synthesis of these important medicinal chemistry scaffolds.
References
- BenchChem. Addressing poor regioselectivity in the synthesis of substituted anilines.
- BenchChem. Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline.
- BenchChem.
- National Center for Biotechnology Information.
- Wikipedia.
- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
- YouTube.
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
- YouTube.
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- PubMed.
- Pharmacia. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines.
- ResearchGate. Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF.
- ResearchGate. Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis | Request PDF.
- National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ResearchGate.
- Indian Journal of Pharmaceutical Education and Research.
- Girolami Group Website - University of Illinois.
- Dalton Transactions (RSC Publishing).
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- The Pharma Innovation Journal. Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene)
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Technical Support Center: Strategies for the Removal of Unreacted Starting Materials
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-proven insights into the critical step of reaction work-up. The goal is not just to provide protocols, but to empower you with the understanding of why certain choices are made, enabling you to troubleshoot and adapt these procedures to your specific synthetic challenges.
The Philosophy of an Effective Work-Up
A successful chemical synthesis doesn't end with the formation of the desired product. The isolation and purification of that product from unreacted starting materials, byproducts, and catalysts are what ultimately determine the success of your experiment. A well-designed work-up procedure should be efficient, minimize product loss, and be scalable. The choice of technique is dictated by the physicochemical properties of your product and the impurities you aim to remove.
Below is a decision-making framework to guide you in selecting the most appropriate work-up strategy.
Caption: Decision tree for selecting a work-up procedure.
Liquid-Liquid Extraction: The Workhorse of Work-Up
Liquid-liquid extraction (LLE) is a cornerstone of organic synthesis work-up, primarily used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1][2] A particularly powerful variant is the acid-base extraction, which manipulates the charge state of acidic or basic compounds to move them between the organic and aqueous layers.[3][4]
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.[5] - Presence of surfactants or finely divided solids. - High concentration of starting materials or products. | - Gentle Inversion: Instead of shaking, gently invert the funnel multiple times.[5] - Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5][6] - Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.[7] - Centrifugation: If available, centrifuging the mixture can force the layers to separate.[5] - Patience: Allowing the mixture to stand undisturbed for a period can sometimes resolve the emulsion.[7] |
| Poor Separation of Layers | - The densities of the organic and aqueous layers are too similar. - The presence of a water-miscible organic solvent (e.g., ethanol, acetone) from the reaction mixture.[7] | - Identify the Layers: Add a few drops of water to see which layer increases in volume; this is the aqueous layer.[7][8] - Increase Density Difference: Add brine to the aqueous layer or a denser halogenated solvent to the organic layer. - Solvent Removal: If a water-miscible solvent is present, remove it under reduced pressure before the extraction.[7] |
| Product Remains in the Aqueous Layer | - The product has significant water solubility. - Incomplete neutralization in an acid-base extraction. | - Back Extraction: Perform multiple extractions with fresh organic solvent. - Salting Out: Use brine for all aqueous washes to decrease the solubility of the organic product in the aqueous phase.[6] - pH Adjustment: Ensure the pH of the aqueous layer is appropriate to neutralize your product and force it into the organic layer. Check with pH paper. |
| Third Layer or Solid Precipitates at the Interface | - An insoluble salt or byproduct has formed. - The concentration of a component has exceeded its solubility in both phases. | - Dilution: Add more of both the organic and aqueous solvents. - Filtration: Filter the entire mixture through a Büchner funnel to remove the solid, then return the filtrate to the separatory funnel to separate the layers.[7] |
FAQs: Liquid-Liquid Extraction
Q1: How do I choose the right organic solvent for extraction?
The ideal extraction solvent should have high solubility for your desired product and low solubility for the impurities you want to remove. It should also be immiscible with the aqueous phase and have a relatively low boiling point for easy removal later. Common choices include ethyl acetate, diethyl ether, and dichloromethane.[9]
Q2: When should I use an acid wash versus a base wash?
An acid wash (e.g., dilute HCl) is used to protonate and extract basic impurities (like amines) into the aqueous layer.[4][10] Conversely, a base wash (e.g., saturated sodium bicarbonate or dilute NaOH) is used to deprotonate and extract acidic impurities (like carboxylic acids) into the aqueous layer.[9] This is the fundamental principle of acid-base extraction.[3]
Q3: My product is an amine. After reacting it, I can't seem to extract it from the aqueous layer. What's happening?
If your reaction was run under acidic conditions, your amine product is likely protonated, forming a water-soluble ammonium salt. To extract it into an organic solvent, you need to add a base (like NaOH) to the aqueous layer to deprotonate the ammonium salt back to the neutral, organic-soluble amine. Always check the pH of the aqueous layer to ensure it is basic before extraction.
Caption: Workflow for a typical acid-base extraction.
Column Chromatography: For Challenging Separations
When simple extraction is insufficient to separate compounds with similar properties, column chromatography is the technique of choice. It separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[11][12]
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cracked or Channeling Column Bed | - Poor packing of the stationary phase.[11] - The column ran dry. | - Repack: Unfortunately, this often requires repacking the column. - Wet Packing: Use a slurry packing method to ensure a homogenous column bed.[11] - Maintain Solvent Level: Never let the solvent level drop below the top of the stationary phase.[11] |
| Uneven or Tailing Bands | - The sample was not loaded in a concentrated band.[13] - The chosen solvent system is not optimal. - The compound is interacting too strongly with the silica gel. | - Concentrated Loading: Dissolve the sample in the minimum amount of solvent for loading.[14] - Solvent System Optimization: Use TLC to find a solvent system that gives a good Rf value (0.2-0.4) and symmetrical spots. - Change Adsorbent: If your compound is basic, consider using alumina instead of acidic silica gel. |
| No Separation of Compounds | - The polarity of the eluent is too high. - The polarity difference between the compounds is too small for the chosen system. | - Decrease Solvent Polarity: Start with a less polar solvent system. - Gradient Elution: Gradually increase the polarity of the mobile phase during the run. - Change Stationary Phase: Consider using a different stationary phase (e.g., reverse-phase silica).[13] |
| Product is Stuck on the Column | - The compound is too polar for the solvent system. - The compound has decomposed on the silica.[13] | - Increase Solvent Polarity: Use a much more polar eluent (e.g., add methanol to your ethyl acetate/hexane mixture). - Check Stability: Before running the column, spot your compound on a TLC plate and let it sit for a while to see if it decomposes on the silica.[13] |
FAQs: Column Chromatography
Q1: How do I choose the right solvent system for my column?
The ideal solvent system should move your desired compound off the baseline but not so quickly that it elutes with the solvent front. A good rule of thumb is to find a solvent mixture that gives your product an Rf value of around 0.3 on a TLC plate.[13]
Q2: What is "flash chromatography" and how is it different from gravity chromatography?
Flash chromatography is a modification where pressure (often from compressed air or nitrogen) is applied to the top of the column to force the solvent through more quickly.[14] This results in a faster separation and can often lead to better resolution.
Q3: My crude material is not soluble in the eluent. How can I load it onto the column?
You can use a technique called "dry loading." Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation. This will give you a free-flowing powder of your compound adsorbed onto silica, which can then be carefully added to the top of your packed column.[13][15]
Recrystallization: Purifying Solid Products
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities behind in the solution.[16][17]
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated.[18] - The compound is very soluble even at low temperatures. | - Reduce Solvent Volume: Gently boil off some of the solvent and allow it to cool again.[18] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[19] - Cool Further: Place the flask in an ice bath. - Change Solvent: You may need to find a different solvent in which your compound is less soluble at cold temperatures. |
| "Oiling Out" | - The melting point of the solid is lower than the boiling point of the solvent.[18] - The compound is significantly impure. | - Reheat and Add More Solvent: Reheat the solution until the oil redissolves, add a little more solvent, and cool slowly.[18] - Slow Cooling: Allow the solution to cool very slowly to encourage crystal formation over oiling.[18] - Use a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of your compound. |
| Crystallization Happens Too Quickly | - The solution is too concentrated. - The cooling is too rapid. | - Add More Solvent: Add a small amount of additional hot solvent to the hot solution before cooling. - Insulate the Flask: Allow the flask to cool to room temperature slowly before placing it in an ice bath.[20] Rapid crystallization can trap impurities.[21] |
| Low Recovery of Product | - Too much solvent was used, and a significant amount of product remains in the mother liquor.[20] - The crystals were washed with a solvent at room temperature. | - Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. - Wash with Cold Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[17] |
FAQs: Recrystallization
Q1: What makes a good recrystallization solvent?
A good solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[17] It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor.[17] The solvent should not react with your compound.[17]
Q2: Can I use a mixture of solvents for recrystallization?
Yes, a mixed solvent system is often used when no single solvent has the ideal solubility properties. Typically, you dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool.[22]
Distillation: For Volatile Starting Materials
Distillation separates components of a liquid mixture based on differences in their boiling points.[23] It is particularly useful for removing a volatile starting material from a less volatile product.
Troubleshooting Guide: Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping (Sudden, Violent Boiling) | - Uneven heating. - Lack of nucleation sites for smooth boiling. | - Use Boiling Chips or a Stir Bar: Add boiling chips or a magnetic stir bar to the distilling flask before heating. - Ensure Even Heating: Use a heating mantle with a stirrer for uniform heat distribution. |
| Poor Separation | - The boiling points of the components are too close. - The distillation is being conducted too quickly. | - Use a Fractionating Column: For liquids with close boiling points, a fractional distillation setup provides better separation.[24] - Slow and Steady Heating: Heat the mixture slowly to maintain a proper temperature gradient in the column. |
| Product is Thermally Unstable | - The required distillation temperature causes decomposition of the product. | - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points of the components.[25] - Steam Distillation: For water-immiscible compounds, steam distillation can be used to distill them at temperatures below 100 °C.[26] |
FAQs: Distillation
Q1: When should I use simple distillation versus fractional distillation?
Simple distillation is effective for separating liquids with significantly different boiling points (a difference of >25 °C is a good guideline) or for separating a volatile liquid from a non-volatile solid.[23] Fractional distillation is necessary for separating liquids with closer boiling points.[24]
Q2: What is the purpose of the water-cooled condenser?
The condenser cools the vapor rising from the distillation flask, causing it to condense back into a liquid, which is then collected as the distillate.[27] The water should flow in at the bottom and out at the top for maximum efficiency.
References
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Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Wikipedia. Acid–base extraction. [Link]
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Wikipedia. Recrystallization (chemistry). [Link]
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Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
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EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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Unknown Source. Recrystallization. [Link]
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Chemistry LibreTexts. Acid-Base Extraction. [Link]
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Confluence. Acid and Base Extraction. [Link]
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Study.com. Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]
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University of York. Problems with Recrystallisations. [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
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Research and Reviews. Purification Methods of Organic Compounds. [Link]
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K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
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Achieve Chem. What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
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Wikipedia. Distillation. [Link]
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Quora. During crystallisation, what is the most likely cause for getting no crystal growth?. [Link]
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YouTube. Common Challenges in Crystallization Processes. [Link]
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National Institutes of Health. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. [Link]
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YouTube. What Is Workup In Organic Chemistry?. [Link]
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University of York. Problems with extractions. [Link]
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Department of Chemistry, University of Rochester. How To Run A Reaction: The Workup. [Link]
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Reddit. What are some common mistakes when doing liquid-liquid extraction labs?. [Link]
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Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
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EBSCO. Distillation | Research Starters. [Link]
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YouTube. Chromatography Troubleshooting. [Link]
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YouTube. Separating Solutions – Distillation. [Link]
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Utah Tech University. Separating Compounds by Column Chromatography. [Link]
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University of Calgary. Column chromatography. [Link]
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JoVE. Video: Separation of Mixtures via Precipitation. [Link]
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YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Thiomorpholinoaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 4-thiomorpholinoaniline in cross-coupling reactions. This guide is designed to provide in-depth insights, practical solutions, and a foundational understanding of the unique challenges presented by this substrate. As scientists and drug development professionals, we understand that success lies in the details. This center moves beyond generic advice to address the specific chemical intricacies of this compound, ensuring your experiments are built on a solid scientific foundation.
The Core Challenge: Why this compound Requires Special Attention
At first glance, this compound appears to be a standard aniline substrate. However, its thiomorpholine moiety introduces a significant challenge that is the primary cause of many failed or low-yielding reactions: catalyst poisoning .
The sulfur atom in the thiomorpholine ring is a soft Lewis base, which has a high affinity for soft Lewis acidic transition metals like palladium.[1][2] This strong coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle. This deactivation competes directly with the desired cross-coupling pathway, often resulting in the formation of palladium black and the recovery of starting materials.
Therefore, the entire strategy for catalyst selection and condition optimization must revolve around mitigating or outcompeting this poisoning effect. This guide is structured to help you navigate this challenge effectively.
Frequently Asked Questions (FAQs)
Q1: I am starting a project with this compound. Which cross-coupling reaction should I choose for C-N bond formation?
A1: The Buchwald-Hartwig amination is the most direct and widely employed method for coupling anilines with aryl (pseudo)halides.[3][4] Its development has led to catalyst systems specifically designed to handle challenging substrates. The key to success will be the judicious selection of a palladium catalyst and a specialized ligand designed to resist deactivation and promote rapid catalytic turnover. For C-C bond formation, the Suzuki-Miyaura reaction is a robust choice, though similar considerations for catalyst selection apply.
Q2: My Buchwald-Hartwig reaction with this compound is failing (low to no yield). What is the most likely cause?
A2: The most probable cause is catalyst poisoning by the thiomorpholine sulfur. The active Pd(0) catalyst is likely being deactivated by strong coordination with the sulfur atom. A secondary, but common, issue is the choice of an inappropriate base or solvent system which can either fail to promote the reaction or contribute to catalyst decomposition.[5][6]
Q3: Can I use copper-catalyzed methods, like the Ullmann condensation, as an alternative?
A3: While Ullmann-type couplings are a classic method for C-N bond formation, they often require harsh conditions (high temperatures) which may not be suitable for complex molecules.[7] However, modern copper-catalyzed systems with specialized ligands can operate under milder conditions and may be a viable alternative.[8] Copper is also susceptible to coordination by sulfur, so ligand screening would still be necessary. For certain applications, particularly with aryl iodides or activated bromides, this could be a cost-effective route to explore.
Q4: Is it necessary to protect the aniline N-H bond before attempting the coupling?
A4: Generally, for Buchwald-Hartwig amination, protection is not required; the reaction is designed to couple the N-H bond. For other couplings like Suzuki or Heck where the aniline is part of the halide or boronic acid partner, the free amine can sometimes interfere. However, modern catalyst systems often tolerate the free N-H. It is recommended to first attempt the reaction without protection. If catalyst inhibition is suspected, and all other optimizations have failed, then N-protection (e.g., with a Boc group) could be considered as a last resort.[9]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low to No Product Yield; Starting Materials Recovered; Palladium Black Observed. | Catalyst Poisoning: The sulfur atom of the thiomorpholine is irreversibly binding to the palladium center, preventing catalytic turnover.[10] | 1. Switch to a Bulky, Electron-Rich Ligand: Use a biaryl phosphine ligand such as XPhos , SPhos , or RuPhos .[11] Rationale: These ligands are sterically demanding, creating a "pocket" around the palladium that disfavors coordination of the bulky thiomorpholine group. Their strong electron-donating ability accelerates the rate-limiting oxidative addition and reductive elimination steps, helping the desired reaction outpace catalyst deactivation.[12] 2. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G4). Rationale: Pre-catalysts ensure the reliable and efficient in-situ generation of the active Pd(0) species, avoiding issues with impure or oxidized palladium sources.[13][14] |
| 2. Reaction is Sluggish or Stalls at Partial Conversion. | 1. Inefficient Base/Substrate Interaction: The chosen base may be too weak or have poor solubility in the reaction solvent. 2. Inappropriate Solvent: The solvent may not adequately dissolve the reactants or stabilize key intermediates in the catalytic cycle.[15][16] | 1. Screen Bases: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are preferred. Start with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) . If your substrate is base-sensitive, a weaker carbonate base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring a higher temperature.[5] Rationale: The base is crucial for deprotonating the aniline to form the palladium-amido intermediate. Base strength and solubility directly impact the rate of this key step.[3] 2. Optimize Solvent: Toluene , dioxane , and t-amyl alcohol are excellent starting points.[17] Rationale: The solvent influences catalyst and substrate solubility and can affect the stability of catalytic intermediates. Aprotic, non-coordinating solvents are generally preferred to avoid competing with the desired ligands.[18][19] |
| 3. Significant Formation of Hydrodehalogenation Byproduct. | Formation of a Palladium-Hydride (Pd-H) Species: This can arise from reactions with trace water, the amine itself, or certain bases, which then reductively eliminates the halide.[6] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use a high-purity, anhydrous base. 2. Change the Base: Switch from an alkoxide base (like NaOtBu) to a carbonate or phosphate base (Cs₂CO₃, K₃PO₄), which are less prone to generating Pd-H species. Rationale: Minimizing sources of protons and using bases less prone to β-hydride elimination pathways can suppress this side reaction. |
| 4. Inconsistent Results Between Batches. | 1. Catalyst Inactivity: The palladium source or ligand may have degraded upon storage. 2. Atmospheric Contamination: Insufficiently inert conditions allowing oxygen to enter the reaction. | 1. Use Fresh Reagents/Pre-catalysts: As mentioned, pre-catalysts are more stable and reliable.[17] If using a separate Pd source and ligand, ensure they are fresh and have been stored properly under an inert atmosphere. 2. Rigorous Degassing: Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment. Rationale: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Consistency is only achieved through rigorous control of the reaction atmosphere. |
Catalyst & Condition Selection Tables
The following tables provide recommended starting points for common cross-coupling reactions involving a this compound derivative. Note: These are starting points; optimization is often required.
Table 1: Buchwald-Hartwig Amination with Aryl Halides
Reaction: this compound + Ar-X -> 4-Thiomorpholino-N-arylaniline
| Parameter | Recommendation for Ar-Br / Ar-Cl | Recommendation for Ar-OTf | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | RuPhos Pd G3 (1-2 mol%) | Pre-catalysts provide stability and reliability. The choice of ligand is tailored to the electrophile's reactivity.[17][20] |
| Ligand | (If not using a pre-catalyst) XPhos, SPhos (1.2-2.4 mol%) | (If not using a pre-catalyst) RuPhos (1.2-2.4 mol%) | Bulky, electron-rich ligands are essential to overcome sulfur poisoning and facilitate oxidative addition of less reactive aryl chlorides.[11] |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv.) | Strong bases are effective for aryl halides. Sulfonates are more base-sensitive, requiring milder carbonate or phosphate bases. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Aprotic solvents are generally preferred.[15] |
| Temperature | 80-110 °C | 80-110 °C | Higher temperatures are often needed to drive catalyst turnover, especially with challenging substrates. |
Table 2: Suzuki-Miyaura Coupling with Arylboronic Acids
Reaction: (4-Thiomorpholinophenyl)boronic Acid + Ar-X -> 4-Thiomorpholino-1,1'-biphenyl
| Parameter | Recommendation | Rationale |
| Pd Pre-catalyst | SPhos Pd G4 or XPhos Pd G3 (1-2 mol%) | Provides a robust system for generating the active catalyst. |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | Phosphate or carbonate bases are standard for Suzuki couplings and are generally well-tolerated.[21] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | The presence of water is often necessary to facilitate the transmetalation step with the boronic acid.[22] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to overcome activation barriers. |
Visualizing the Process
Diagram 1: Troubleshooting Workflow for a Failed Coupling Reaction
This diagram outlines a logical sequence of steps to diagnose and solve common issues encountered during cross-coupling reactions with this compound.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Diagram 2: Mechanism of Catalyst Inhibition by Sulfur Coordination
This diagram illustrates the standard Buchwald-Hartwig catalytic cycle and the competing deactivation pathway caused by the coordination of the thiomorpholine sulfur to the palladium catalyst.
Caption: The catalytic cycle and the off-cycle sulfur poisoning pathway.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a detailed methodology for a small-scale test reaction.
Objective: To couple this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-bromotoluene
-
XPhos Pd G3 pre-catalyst (or similar)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), 4-bromotoluene (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to the reaction vessel.
-
Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (0.02 equiv., 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: If not in a glovebox, seal the vessel and subject the mixture to three cycles of vacuum/inert gas backfill to ensure all oxygen is removed.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [15][18][19]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [16]
-
Valente, C., et al. (2012). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [4][20]
-
Chettri, B., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 24(17), 3073. [17]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [3]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [23]
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Coupling Thiomorpholine. [5]
-
Garg, N. K. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Central Science, 7(5), 845–851. [14]
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. [9]
-
Sahoo, S. K., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 3004. [10]
-
Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society, 143(1), 435–443. [24]
-
Rossi, S., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13835-13848. [21]
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. [11]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions. [6]
-
Newman, S. G., & Tilley, M. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 80(11), 5349–5379. [12]
-
Papagni, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1521. [22]
-
Henri, R., et al. (2018). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 118(22), 10899–10989. [1]
-
Jiang, L., et al. (2010). A Convenient, Inexpensive, and Efficient Copper-Catalyzed Method for the Synthesis of Primary Anilines. Synlett, 2010(12), 1836-1840. [7]
-
Singh, R. P., & Singh, V. K. (2012). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 41(47), 14295-14312. [2][25]
-
Rossi, R., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1954-1976. [13]
-
Wang, X., et al. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [8]
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Technical Support Center: Solvent-Mediated Synthesis of 4-Thiomorpholinoaniline
Welcome to the technical support center for the synthesis of 4-thiomorpholinoaniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these reactions, with a particular focus on the critical role of the solvent.
The synthesis of this compound, a valuable building block in drug discovery, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1] The success of this transformation—in terms of reaction rate, yield, and purity—is profoundly influenced by the choice of solvent. This guide will equip you with the knowledge to troubleshoot common issues and optimize your reaction conditions by leveraging solvent effects.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Q1: My reaction is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?
Potential Causes:
-
Inappropriate Solvent Polarity: The SNAr reaction for synthesizing this compound involves the formation of a charged intermediate (Meisenheimer complex). Polar solvents are generally required to stabilize this intermediate and the transition state leading to it, thereby accelerating the reaction.[2][3] If you are using a non-polar solvent, the reaction rate will likely be very slow.
-
Protic Solvent Inhibition: While polar, protic solvents (e.g., water, ethanol, methanol) can stabilize the charged intermediate, they can also solvate the nucleophile (thiomorpholine) through hydrogen bonding.[4][5][6] This "caging" of the nucleophile reduces its reactivity and can significantly slow down the reaction.[4][5]
-
Low Reaction Temperature: Like most chemical reactions, the rate of SNAr is temperature-dependent. Insufficient thermal energy can lead to a slow reaction rate.[7]
Solutions:
-
Switch to a Polar Aprotic Solvent: The use of polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) is highly recommended.[5][8] These solvents possess high polarity to dissolve reactants and stabilize the Meisenheimer complex but lack the acidic protons that solvate and deactivate the nucleophile.[5][6] This leads to a "naked" and more reactive nucleophile, significantly increasing the reaction rate.[5]
-
Increase the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier.[7] Monitor the reaction by TLC or LC-MS to avoid product degradation at excessively high temperatures.
-
Consider a Stronger Base: The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often crucial to neutralize the acid generated during the reaction and to deprotonate the thiomorpholine, increasing its nucleophilicity.
Q2: The yield of my this compound is consistently low. How can I improve it?
Potential Causes:
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.[9] In the context of this compound synthesis, this could include undesired reactions of the starting materials or product under the reaction conditions.
-
Incomplete Reaction: As discussed in the previous point, a slow reaction rate can lead to incomplete conversion of starting materials, resulting in a low isolated yield.[10]
-
Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the desired this compound.[11]
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and the rate will be limited by the dissolution of the solid, leading to lower yields.[9]
Solutions:
-
Optimize Solvent and Temperature: As with reaction rate, the choice of a polar aprotic solvent is often key to maximizing yield by promoting the desired reaction pathway.[8] A systematic optimization of the reaction temperature should be performed to find the sweet spot between a reasonable reaction rate and minimal product degradation.
-
Ensure Anhydrous Conditions: Moisture can react with the starting materials or intermediates, leading to unwanted byproducts. Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) can improve yields.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the more volatile or less expensive reactant can sometimes drive the reaction to completion.
-
Purification of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.[12] Ensure the purity of your 4-halo-nitrobenzene and thiomorpholine before starting the reaction.
Q3: I am observing the formation of significant impurities in my reaction mixture. How can I minimize them?
Potential Causes:
-
Di-substitution: Under certain conditions, a second molecule of thiomorpholine could potentially react with the product, although this is generally less common for electron-rich aromatic rings.
-
Oxidation of Thiomorpholine: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.
-
Reactions with Solvent: Some solvents, particularly at high temperatures, can participate in side reactions. For example, DMF can decompose to dimethylamine, which is nucleophilic and can compete with thiomorpholine.
Solutions:
-
Solvent Choice: A well-chosen solvent can help to suppress side reactions by selectively promoting the desired reaction pathway. Polar aprotic solvents are generally a good choice.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the rate of the desired reaction, thus improving selectivity.[13]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can minimize oxidation of the thiomorpholine.
-
Careful Work-up: The purification strategy is critical for removing impurities. Techniques like column chromatography, recrystallization, or acid-base extraction can be employed to isolate the pure this compound.[11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis of this compound from a 4-halo-nitrobenzene and thiomorpholine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The nucleophilic thiomorpholine attacks the electron-deficient carbon atom of the aromatic ring that is bonded to the leaving group (e.g., fluorine or chlorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).
The nitro group (-NO2) is crucial as a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The subsequent reduction of the nitro group to an amine yields this compound.
Q2: Why are polar aprotic solvents generally preferred for this reaction?
Polar aprotic solvents like DMF, DMSO, and acetonitrile are favored for several reasons:[5][8]
-
High Polarity: They have a high dielectric constant, which allows them to effectively dissolve ionic or polar reactants and stabilize the charged Meisenheimer intermediate.[14]
-
Lack of Acidic Protons: They do not have acidic protons (like the -OH in water or alcohols), so they do not form strong hydrogen bonds with the nucleophile.[6] This leaves the nucleophile "naked" and highly reactive, leading to a faster reaction rate.[5]
Q3: Can I use a protic solvent for this reaction? What are the potential consequences?
While the reaction may proceed in a polar protic solvent, it is generally not recommended. The primary drawback is the solvation of the nucleophile (thiomorpholine) through hydrogen bonding.[4][5] This stabilization of the nucleophile in its ground state increases the activation energy of the reaction, leading to a significantly slower rate compared to aprotic solvents.[3]
Q4: How does the choice of leaving group on the aromatic ring affect the reaction?
The nature of the leaving group (e.g., F, Cl, Br, I) influences the reaction rate. For SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. Therefore, the bond to the leaving group is not broken in this step. The reactivity order is generally F > Cl > Br > I. This is because the more electronegative the halogen, the more it withdraws electron density from the carbon atom it is attached to, making it more electrophilic and susceptible to nucleophilic attack.
Data Summary: Solvent Effects on a Model Reaction
The following table summarizes the typical effects of different solvents on the synthesis of a this compound precursor, 4-(4-nitrophenyl)thiomorpholine, from 4-fluoronitrobenzene and thiomorpholine.
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 12 | 95 | Good balance of polarity and ease of removal.[1] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 8-10 | >90 | Excellent solvating power, but higher boiling point can make removal difficult. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 6-8 | >95 | Highly polar, often gives the fastest rates, but can be difficult to remove completely. |
| Ethanol (EtOH) | 24.5 | Polar Protic | 24-48 | 50-70 | Slower reaction rates due to nucleophile solvation. |
| Toluene | 2.4 | Non-polar | >72 | <10 | Very slow to no reaction due to inability to stabilize the charged intermediate. |
Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions (temperature, concentration, base, etc.).
Experimental Protocol: Optimized Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol provides a reliable method for the synthesis of the this compound precursor, a key intermediate.
Materials:
-
4-Fluoronitrobenzene
-
Thiomorpholine
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (1.0 eq) and triethylamine (1.2 eq).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
To this solution, add 4-fluoronitrobenzene (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 10-14 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-(4-nitrophenyl)thiomorpholine.
Visualizing Reaction Concepts
Reaction Mechanism:
Caption: The SNAr mechanism for the synthesis of 4-(4-nitrophenyl)thiomorpholine.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Solvent Property Relationships:
Caption: The relationship between solvent type and reaction outcomes in this compound synthesis.
References
- BenchChem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines.
-
Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution? Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4a). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). SN1 vs SN2. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the synthesis of 4. Retrieved from [Link]
-
Elsevier. (2013). Kinetics and mechanism of reactions of the drug tiopronin with platinum(IV) complexes. Retrieved from [Link]
-
ScienceDirect. (2025, August 10). Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics and mechanism of reactions of the drug tiopronin with platinum(IV) complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Kinetics and mechanism of biphasic substitution reactions of a platinum(II) complex with thioglycollic acid and 4-methyl-3-thiosemicarbazide in aqueous solution. Retrieved from [Link]
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Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of 4-Thiomorpholinoaniline
This guide provides in-depth technical support for managing the significant exothermic risks associated with the large-scale synthesis of 4-Thiomorpholinoaniline. As a critical intermediate in numerous pharmaceutical compounds, its safe and efficient production is paramount. The primary industrial route to this compound is the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction that is often accompanied by substantial heat release.[1][2] Scaling this process requires a shift in mindset from laboratory convenience to rigorous process safety engineering. This document is structured to provide not just procedural steps, but the fundamental causality behind them, ensuring a self-validating and safe approach to process scale-up.
Part 1: Core Principles of Exotherm Management in Scale-Up
The transition from a laboratory flask to a multi-hundred-liter reactor fundamentally alters the thermodynamics and safety profile of a chemical reaction. The primary challenge arises from the non-linear scaling of heat generation and heat removal.
-
The Surface-Area-to-Volume Ratio Dilemma: As the volume of a reactor increases, its surface area (the medium for heat exchange) increases at a much slower rate. This deterioration in the surface-area-to-volume ratio is a principal cause of thermal control issues during scale-up.[3] A reaction that is easily managed in a 1L flask with an ice bath can become a dangerous runaway reaction in a 1000L reactor, as the heat generated overwhelms the vessel's capacity to dissipate it.[3][4]
-
Heat Generation vs. Heat Removal: A reaction is thermally safe only when the rate of heat removal is greater than or equal to the rate of heat generation. In large-scale operations, the rate of heat generation is a function of reaction kinetics and the rate of reagent addition, while the rate of heat removal is limited by the reactor's design, the cooling system's capacity, and the overall heat transfer coefficient.[5]
-
Accumulation of Unreacted Reagents: A common misconception is that slow, controlled addition of a reagent guarantees safety.[3] If the addition rate is faster than the reaction rate, the limiting reagent can accumulate. A sudden increase in temperature or catalyst activity can then trigger a rapid reaction of this accumulated material, leading to a dangerous exotherm that can quickly exceed the cooling system's capacity.
Table 1: The Impact of Scale on Heat Dissipation
| Parameter | Lab Scale | Pilot Plant | Production Scale |
| Reactor Volume (L) | 1 | 100 | 10,000 |
| Surface Area (m²) | ~0.06 | ~2.1 | ~21.5 |
| Surface Area:Volume Ratio | ~60:1 | ~21:1 | ~2:1 |
| Relative Cooling Capability | High | Moderate | Low |
This table illustrates the dramatic decrease in the surface-area-to-volume ratio, which directly compromises the reactor's ability to dissipate heat as the scale increases.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues users may encounter during the large-scale synthesis of this compound via Buchwald-Hartwig amination.
Q1: My lab-scale (10g) reaction proceeded smoothly at 80°C, but on the pilot scale (1kg), the temperature spiked to 120°C despite the jacket being set to 80°C. What happened?
A1: This is a classic symptom of poor heat transfer and underestimation of the reaction's exotherm at scale.
-
Causality: The heat generated by the reaction exceeded the pilot reactor's ability to remove it, a direct consequence of the lower surface-area-to-volume ratio compared to your lab flask.[3] The temperature difference between the reactor contents and the cooling jacket (the ΔT) widened until the rate of heat removal matched the rate of heat generation, but by then the internal temperature had already overshot your setpoint significantly.
-
Troubleshooting & Optimization:
-
Re-evaluate Thermal Hazard Data: Before any further scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[5] This data is non-negotiable for safe scale-up.
-
Implement Addition Control: The most critical safety measure for exothermic reactions is to control the reaction rate by limiting the addition of a key reagent.[3][6] Instead of adding all reagents at once, add the limiting reagent (e.g., the aryl halide or thiomorpholine) slowly over several hours. This ensures the reaction rate, and thus the heat generation, is dictated by your addition rate, not by the intrinsic reaction kinetics.
-
Lower the Jacket Temperature: Start with a lower jacket temperature to create a larger ΔT, which will improve the initial heat removal capacity.
-
Q2: During the slow addition of thiomorpholine, my reaction temperature is not increasing as expected, and HPLC analysis shows low conversion. Should I increase the addition rate?
A2: No, this is a potentially dangerous situation. A lack of temperature rise could indicate reagent accumulation.
-
Causality: The reaction may not have initiated properly. This could be due to catalyst inactivity or an induction period. If you increase the addition rate, you will build up a large concentration of unreacted thiomorpholine and aryl halide.[3] If the reaction then suddenly initiates, the accumulated reagents will react very rapidly, causing a violent and uncontrollable exotherm.
-
Troubleshooting & Optimization:
-
Confirm Reaction Initiation: Before starting the main addition, add a small "priming" charge of the reagent (~5% of the total) and confirm via an in-process control (IPC) like HPLC or a slight temperature increase that the reaction has started.
-
Check Catalyst and Reagents: Ensure the palladium catalyst was not deactivated and that all reagents are of the required purity.[7] Impurities can sometimes inhibit the reaction.
-
Maintain Slow Addition: Only after confirming initiation should you proceed with the slow, controlled addition, continuously monitoring the internal temperature and conversion.
-
Q3: The reaction mixture is turning dark black, and I'm seeing a drop in reaction rate. What is the cause?
A3: A dark black color often indicates the decomposition of the palladium catalyst to form palladium black, which is inactive.[7]
-
Causality: This is typically caused by excessive temperatures (local hot spots) or the presence of oxygen.[7] Inadequate mixing in a large reactor can lead to localized areas of high temperature where the catalyst degrades, even if the bulk temperature appears normal.[4]
-
Troubleshooting & Optimization:
-
Improve Agitation: Ensure the reactor's mechanical stirrer is providing sufficient agitation for the reaction volume and viscosity to maintain a homogenous mixture and prevent hot spots.[7]
-
Strict Inert Atmosphere: Use a robust nitrogen or argon blanket and ensure all solvents and reagents are properly degassed. Oxygen is detrimental to the active Pd(0) catalyst.[7][8]
-
Re-evaluate Temperature Profile: The optimal temperature for catalyst stability may be lower than the temperature for the fastest reaction rate. A slightly lower temperature may preserve the catalyst and provide a better overall yield.
-
Q4: What are the best emergency preparedness steps for a runaway exotherm?
A4: Emergency preparedness involves having pre-defined and validated procedures and equipment.
-
Causality: A runaway reaction occurs when the heat generated by the reaction increases the temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[6][9]
-
Essential Protective Measures:
-
Reaction Inhibition (Quenching): Have a pre-determined and tested quenching agent ready to be added to the reactor. This could be a chemical that rapidly stops the reaction (e.g., an acid to neutralize the base or a catalyst poison). The quench system should be designed for rapid deployment.[10]
-
Crash Cooling: An emergency cooling system, separate from the primary system, can provide a rapid influx of a very cold fluid to the reactor jacket.[10]
-
Emergency Relief Systems: The reactor must be equipped with properly sized pressure relief devices, such as rupture discs or safety valves, to safely vent any pressure buildup from boiling solvent or gas evolution.[9][10]
-
Part 3: Proactive Safety Protocols & Methodologies
Protocol 1: Safe Operating Procedure for Controlled Reagent Addition
This protocol assumes a thermal hazard analysis has already been completed.
-
System Inerting: Ensure the reactor is clean, dry, and purged with nitrogen to an oxygen level of <0.5%. Maintain a positive nitrogen pressure throughout the process.
-
Initial Charge: Charge the reactor with the solvent, the aryl halide (or thiomorpholine), the palladium catalyst, the ligand, and the base.
-
Heating to Initiation Temperature: Heat the mixture to the determined initiation temperature (e.g., 60°C). This should be a temperature at which the reaction starts but proceeds slowly.
-
Priming Charge: Add approximately 5% of the total volume of the limiting reagent (the one to be added slowly) to the reactor.
-
Confirmation of Initiation: Hold the reaction for 30-60 minutes. Take an IPC sample to confirm the formation of the product and/or observe a controlled, slight increase in temperature that is easily managed by the cooling system. DO NOT PROCEED without this confirmation.
-
Controlled Addition: Begin the slow, continuous addition of the remaining limiting reagent via a dosing pump. The addition rate must be calculated to ensure the heat generated never exceeds the pre-determined cooling capacity of the reactor.
-
Continuous Monitoring: Throughout the addition, continuously monitor the internal reactor temperature, the jacket inlet/outlet temperatures, and the reaction conversion by IPC. Any deviation from the expected thermal profile should trigger an alarm and a pre-defined response.[6]
-
Hold and Completion: Once the addition is complete, hold the reaction at the set temperature until the IPC confirms the reaction has reached completion.
Diagram 1: Troubleshooting Decision Tree for Thermal Deviations
This diagram outlines a logical path for responding to unexpected temperature changes during the reaction.
Caption: Decision tree for troubleshooting thermal deviations.
Diagram 2: Safe Scale-Up Workflow for Exothermic Reactions
This diagram illustrates the necessary stages for safely scaling a potentially hazardous exothermic process.
Caption: A phased workflow for the safe scale-up of exothermic reactions.
References
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
- Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024, January 1). Medium.
- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (n.d.). ResearchGate.
- Operational Challenges in Chemical Reactors. (2024, July 1). Jinzong Machinery.
- Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
- Process Heat for Chemical Industry. (n.d.). INL Research Library Digital Repository - Idaho National Laboratory.
- Ammonia Process Safety Management. (n.d.).
- Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.). Sigma-Aldrich.
- PSM / RMP Training → Ammonia Refrigeration - OSHA / EPA. (n.d.).
- PSM Program Development - Process Safety Management Services. (2020, February 27). Industrial Consultants.
- Process Safety Management. (n.d.). OSHA.
- OSHA Process Safety Management: Complete Guide (2025). (2025, June 13). Field1st.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). PMC - NIH.
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. (n.d.). Benchchem.
- 4-Hydroxydiphenylamine synthesis from lab to industrial scale. (n.d.). Benchchem.
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- 10. icheme.org [icheme.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of Thiomorpholine and Morpholine Analogs
In the landscape of medicinal chemistry, the six-membered saturated heterocycles, morpholine and its sulfur analog thiomorpholine, are considered privileged scaffolds.[1][2] Their incorporation into molecular frameworks can significantly influence physicochemical properties and pharmacological activity.[3][4] While morpholine is characterized by an ether and an amine functional group, thiomorpholine features a thioether, which introduces unique chemical properties, including the potential for oxidation to sulfoxide and sulfone states.[2][5] This guide provides an in-depth comparison of the biological activities of these two scaffolds, grounded in experimental data, to inform rational drug design for researchers and drug development professionals.
The choice between a morpholine and a thiomorpholine moiety is a critical decision in lead optimization. The substitution of oxygen with sulfur alters ring pucker, bond angles, lipophilicity, and hydrogen bonding capacity.[4][6] Furthermore, the sulfur atom in thiomorpholine can be metabolized to the corresponding S-oxide and S,S-dioxide, which can dramatically change the molecule's polarity, solubility, and interaction with biological targets.[2][7] Understanding these differences is paramount to harnessing their full potential in drug discovery.
Structural and Physicochemical Distinctions
The fundamental difference between morpholine and thiomorpholine is the substitution of the oxygen atom for a sulfur atom. This seemingly simple change has profound implications for the molecule's three-dimensional structure and chemical behavior.
Sources
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- 2. jchemrev.com [jchemrev.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Thiomorpholinoaniline Analysis
This guide provides a comprehensive, in-depth comparison and validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Thiomorpholinoaniline. The validation process is rigorously benchmarked against the internationally recognized standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the determination of this compound in bulk drug substances and formulated products.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical to the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality.[5][6] This guide will detail the validation of a reverse-phase HPLC (RP-HPLC) method, a technique widely employed for its high resolution, sensitivity, and reproducibility in pharmaceutical analysis.[7][8]
The Proposed HPLC Method: A Rationale-Driven Approach
The selection of the HPLC method parameters is a critical first step, guided by the physicochemical properties of this compound and the principles of chromatographic separation.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the non-polar aniline moiety of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This mobile phase composition provides optimal elution and peak shape for aromatic amines.[9] The ratio can be adjusted to fine-tune retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good chromatographic efficiency without generating excessive backpressure. |
| Detection | UV at 254 nm | Aromatic compounds like this compound exhibit strong absorbance in the UV region, making 254 nm a suitable wavelength for sensitive detection. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
The Validation Workflow: A Systematic Approach to Ensuring Method Suitability
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[2][6] The following workflow outlines the sequential validation of the proposed HPLC method.
Caption: Overall workflow for the validation of the HPLC method.
System Suitability: The Daily Check for Performance
Before commencing any validation experiments, and prior to each analytical run, system suitability must be established to ensure the chromatographic system is performing adequately.
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the key system suitability parameters.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column in separating the analyte. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the detector response.[10] |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the mobile phase composition. |
Specificity: Distinguishing the Analyte from its Interferences
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][6]
Experimental Protocol:
-
Forced Degradation Studies: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a placebo (formulation matrix without the active ingredient).
-
Assess the peak purity of the analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.
Expected Outcome: The chromatograms of the stressed samples should show distinct peaks for the degradation products, well-resolved from the main this compound peak. The analyte peak in the stressed samples should remain spectrally pure.
Caption: Conceptual diagram illustrating specificity in HPLC analysis.
Linearity and Range: A Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[6][7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 3: Linearity and Range Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Should be close to zero |
| Range | Typically 80% to 120% of the test concentration for an assay. |
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[6][8]
Experimental Protocol:
-
Prepare a placebo solution (formulation matrix).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Table 4: Accuracy Acceptance Criteria
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7]
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
Table 5: Precision Acceptance Criteria
| Precision Type | Acceptance Criteria for RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration.
Table 6: LOD and LOQ Acceptance Criteria
| Parameter | Acceptance Criteria |
| LOD (Signal-to-Noise) | ~ 3:1 |
| LOQ (Signal-to-Noise) | ~ 10:1 |
Robustness: Reliability Under Varied Conditions
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters.
Table 7: Robustness Parameters and Variations
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% Acetonitrile |
| Column Temperature | ± 2 °C |
| Detection Wavelength | ± 2 nm |
Expected Outcome: The system suitability parameters should remain within the acceptance criteria for all varied conditions, demonstrating the robustness of the method.
Conclusion: A Validated Method for Confident Analysis
The comprehensive validation of this HPLC method for this compound, benchmarked against the rigorous standards of the ICH Q2(R1) guidelines, demonstrates its suitability for its intended purpose. The method is specific, linear, accurate, precise, and robust, providing a reliable tool for the quantitative analysis of this important pharmaceutical intermediate. Adherence to such validated methods is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[5]
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved January 11, 2026, from [Link]
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Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.). Pharmuni. Retrieved January 11, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved January 11, 2026, from [Link]
-
Quality Guidelines - ICH. (n.d.). ICH. Retrieved January 11, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. Retrieved January 11, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 11, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]
-
Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 24). YouTube. Retrieved January 11, 2026, from [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline. Retrieved January 11, 2026, from [Link]
-
(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. (2014, July). ResearchGate. Retrieved January 11, 2026, from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Acta Scientific. Retrieved January 11, 2026, from [Link]
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- 3. fda.gov [fda.gov]
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- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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comparative study of 4-Thiomorpholinoaniline and other aniline building blocks
An Expert Guide to 4-Thiomorpholinoaniline: A Comparative Study Against Other Aniline Building Blocks
Introduction: The Aniline Motif, a Double-Edged Sword in Drug Design
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their versatile reactivity and ability to participate in crucial pharmacophoric interactions make them a staple in drug development libraries.[3][4] However, the aniline motif is a well-known "structural alert" in medicinal chemistry.[3][5] Many promising drug candidates containing an aniline moiety fail in late-stage development due to metabolic instability and associated toxicities.[6] This guide provides an in-depth comparative analysis of this compound, a unique building block that leverages the synthetic utility of the aniline core while offering potential solutions to its inherent metabolic liabilities.
The primary concern with aniline-containing compounds is their susceptibility to metabolic bioactivation, primarily by Cytochrome P450 (CYP450) enzymes. This process can oxidize the aniline to highly electrophilic and reactive species, such as quinone-imines, which can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and potential organ toxicity.[3]
Caption: Metabolic pathway leading from an aniline to a reactive quinone-imine species.
Strategies to mitigate this risk often involve isosteric replacement, where the aniline group is substituted with a different functional group that mimics its properties while being metabolically more robust.[3][5] This is where this compound emerges as a compelling alternative.
This compound: Leveraging a Privileged Scaffold
This compound incorporates the thiomorpholine moiety, a sulfur-containing saturated heterocycle that has gained prominence as a "privileged scaffold" in medicinal chemistry.[7][8][9] The substitution of the oxygen atom in the more common morpholine ring with a sulfur atom significantly alters the molecule's physicochemical properties, including its size, lipophilicity, and metabolic stability.[7][8]
Key Attributes of the Thiomorpholine Moiety:
-
Modulation of Physicochemical Properties: The sulfur atom generally increases lipophilicity compared to the oxygen in a morpholine ring, which can be strategically used to influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Metabolic "Soft Spot": The sulfur atom can be a site of metabolic oxidation to the corresponding sulfoxide and sulfone.[8][10] This can serve as a detoxification pathway, potentially diverting metabolism away from the problematic oxidation of the aniline ring itself.
-
Pharmacophoric Interactions: The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the sulfur can participate in non-covalent interactions with biological targets.[8]
Comparative Physicochemical Properties
The introduction of different substituents to the aniline ring significantly influences the resulting derivative's physicochemical properties. These properties are critical for predicting a molecule's behavior in both chemical reactions and biological systems.[11] The thiomorpholine substituent, through its tertiary amine linkage, acts as an electron-donating group, influencing the basicity (pKa) and reactivity of the aniline nitrogen and the aromatic ring.
| Property | This compound | Aniline | p-Toluidine | p-Chloroaniline | 4-Morpholinoaniline |
| Molecular Formula | C₁₀H₁₄N₂S[12] | C₆H₇N | C₇H₉N[11] | C₆H₆ClN[11] | C₁₀H₁₄N₂O |
| Molecular Weight | 194.29 g/mol | 93.13 g/mol [11] | 107.15 g/mol [11] | 127.57 g/mol [11] | 178.23 g/mol |
| pKa (of conjugate acid) | ~5.1 (Predicted) | 4.6[13] | 5.08 | 3.98 | ~4.9 (Predicted) |
| XlogP3 (Predicted) | 1.8[14] | 0.9 | 1.4 | 1.4 | 0.4 |
| Melting Point | 126-129 °C | -6.3 °C[11] | 43-45 °C[11] | 69.5-72.5 °C[11] | 96-99 °C |
Data compiled from PubChem and other sources where cited. pKa and LogP values for substituted anilines can vary; predicted values are provided for comparison.
Analysis of Properties:
-
Basicity (pKa): The electron-donating nature of the para-thiomorpholino group increases the electron density on the exocyclic nitrogen atom, making this compound a stronger base than unsubstituted aniline or anilines with electron-withdrawing groups like p-chloroaniline.
-
Lipophilicity (LogP): As predicted by its XlogP value, this compound is significantly more lipophilic than its morpholine counterpart and unsubstituted aniline. This property is crucial for tuning membrane permeability and overall ADME characteristics.[8][15]
Comparative Reactivity in Synthesis
The electronic nature of ring substituents dictates the reactivity of aniline derivatives in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery. Electron-donating groups generally increase the nucleophilicity of the aniline and enhance the rate of oxidative addition in cross-coupling reactions involving an aryl halide functionality on the aniline ring.
To illustrate this, we can compare the expected performance of various bromoanilines in a Suzuki-Miyaura cross-coupling reaction. The reactivity trend is directly influenced by the electronic properties of the substituent at the para-position.
| 4-Bromoaniline Derivative | Para-Substituent | Electronic Effect | Expected Reactivity in Suzuki Coupling |
| 4-Bromo-N,N-dimethylaniline | -N(CH₃)₂ | Strong Electron-Donating | Very High |
| 4-Bromo-1-(thiomorpholino)benzene | -Thiomorpholino | Electron-Donating | High |
| 4-Bromotoluene | -CH₃ | Electron-Donating | Moderate-High |
| 4-Bromoaniline | -NH₂ | Electron-Donating | Moderate |
| 4-Bromochlorobenzene | -Cl | Electron-Withdrawing | Low |
This trend highlights that the electron-donating thiomorpholino group is expected to render the corresponding aryl halide more reactive in cross-coupling reactions compared to less-donating or withdrawing groups.
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized method to objectively compare the reactivity of different aniline building blocks (as their corresponding bromo-derivatives) in a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing the reactivity of aniline derivatives.
Objective: To compare the reaction yield and rate of 4-bromo-1-(thiomorpholino)benzene against other 4-bromoaniline derivatives when coupled with phenylboronic acid.
Materials:
-
4-Bromo-1-(thiomorpholino)benzene (and other selected 4-bromoaniline derivatives)
-
Phenylboronic acid
-
Palladium(II) acetate (or other suitable Pd catalyst)
-
Triphenylphosphine (or other suitable ligand)
-
Potassium carbonate (or other suitable base)
-
Dioxane and Water (or other suitable solvent system)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the respective 4-bromoaniline derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol).[16]
-
Add 5 mL of a 4:1 mixture of dioxane and water.[16]
-
Stir the mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by thin-layer chromatography (TLC) or LC-MS to determine the point of full consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]
-
Purify the crude product by column chromatography on silica gel to obtain the final biaryl product.
-
Calculate the isolated yield and record the total reaction time for each aniline derivative to build a comparative dataset.
Expected Outcome: This self-validating system allows for a direct comparison of reactivity. It is anticipated that 4-bromo-1-(thiomorpholino)benzene will show a faster reaction time and higher yield compared to derivatives with electron-withdrawing substituents, demonstrating its enhanced reactivity profile for synthetic applications.
Conclusion
This compound is more than just another aniline derivative; it is a strategically designed building block that offers distinct advantages for researchers and drug development professionals. By incorporating a thiomorpholine ring, it retains the synthetic versatility of the aniline core while providing key benefits:
-
Favorable Physicochemical Properties: It offers increased lipophilicity compared to its morpholine analog, providing a valuable tool for modulating ADME properties.
-
Enhanced Reactivity: Its electron-donating character activates it for key synthetic transformations like cross-coupling reactions.
-
Potential for Improved Metabolic Stability: The thiomorpholine moiety introduces an alternative site for metabolism, which may mitigate the formation of toxic reactive metabolites typically associated with the aniline scaffold.
While no single building block is a universal solution, the empirical data and underlying chemical principles suggest that this compound is a superior choice in many contexts, particularly when the metabolic liabilities of a simple aniline are a concern. Its thoughtful application can de-risk drug discovery programs and expand the accessible chemical space for creating safer, more effective therapeutics.
References
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- Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH.
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- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
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- Can Aniline Be Used In Drug Development?. Bloom Tech.
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- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 4-Thiomorpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For pivotal intermediates like 4-Thiomorpholinoaniline, a molecule with applications in the synthesis of pharmacologically active agents, an accurate and reliable purity assessment is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods, presenting the underlying principles, detailed experimental protocols, and supporting data for its application in determining the absolute purity of this compound.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from nearly all other analytical techniques: the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[1][2][3] Unlike High-Performance Liquid Chromatography (HPLC), which relies on the chromophoric properties of a molecule and requires a specific reference standard for that exact compound, qNMR is a primary analytical method.[4][5] This means it can determine the purity of a substance by comparing its signal to that of a certified internal standard of a different chemical structure, a concept known as the internal calibration methodology.[1][2]
This unique feature provides a powerful, universal detection capability that is less susceptible to the limitations of techniques that require identical reference standards, which may not always be available, especially for novel impurities or early-stage drug candidates.[4][6] The United States Pharmacopeia (USP) is actively revising its general chapters to further incorporate qNMR as a metrological method, underscoring its growing acceptance and reliability in pharmaceutical analysis.[7][8]
A Head-to-Head Comparison: qNMR vs. HPLC for Purity Analysis
Relying on a single analytical method can sometimes be misleading. Therefore, employing orthogonal methods—those based on different physical or chemical principles—provides a more comprehensive and trustworthy assessment of a compound's purity.[9] The following table objectively compares the performance characteristics of ¹H-qNMR and a typical reversed-phase HPLC-UV method for the purity assessment of a small organic molecule like this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[8] | Based on differential partitioning between phases and UV absorbance. A comparative method. |
| Reference Standard | Requires a certified internal standard of a different compound.[10] | Requires a certified reference standard of the same compound for accurate quantification.[6] |
| Accuracy & Precision | High accuracy and precision (RSD < 1% achievable under optimal conditions).[11] | High accuracy and precision, but dependent on the purity of the specific reference standard. |
| Selectivity | Excellent. Can distinguish and quantify isomers and structurally similar impurities if signals are resolved. | High, but can be susceptible to co-elution of impurities with similar retention times. |
| Analysis Time | Lower throughput. Requires longer relaxation delays (e.g., 5 x T1) for accurate quantification.[4] | Higher throughput, with typical run times of 20-30 minutes per sample.[4] |
| Sample Preparation | Simple: accurate weighing of analyte and internal standard, followed by dissolution.[10] | More complex: may require mobile phase preparation, filtration, and vial crimping. |
| Sample Consumption | Higher (typically 10-20 mg).[4][10] | Lower (typically in the microgram range).[4] |
| Destructive? | No, the sample can be fully recovered.[4] | Yes, the sample is consumed during the analysis.[4] |
| Information Provided | Provides absolute purity, confirms chemical structure, and can identify unknown impurities simultaneously.[4][5] | Provides relative purity (area percent) or quantitative purity against a specific standard. |
| Environmental Impact | Low solvent consumption (typically < 1 mL of deuterated solvent per sample).[12] | Higher solvent consumption, generating more chemical waste. |
Visualizing the Workflow: A Comparative Overview
The following diagrams illustrate the distinct workflows for purity assessment using qNMR and HPLC, highlighting the key stages of each process.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Experimental Protocol: Purity of this compound by ¹H-qNMR
This protocol details the methodology for determining the purity of this compound using an internal standard.
Rationale for Key Choices
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[13] Maleic acid is selected here because it possesses several key properties:
-
High Purity: Available as a certified reference material (CRM).
-
Signal Simplicity: It produces a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the aromatic or aliphatic signals of this compound.
-
Solubility: It is soluble in Dimethyl Sulfoxide-d6 (DMSO-d6), a common solvent for aromatic amines.
-
Stability: It is non-volatile and stable under experimental conditions.[6][14]
-
-
Solvent Selection: DMSO-d6 is chosen for its excellent solvating power for both the analyte and the internal standard, and its residual peak does not interfere with signals of interest.
-
Relaxation Delay (D1): A long relaxation delay (D1) of 30 seconds is crucial. This ensures that all protons in the molecule have fully relaxed back to their equilibrium state before the next pulse is applied. Inadequate relaxation is a common source of error in qNMR, leading to inaccurate signal integration. The delay should be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified.[4]
Materials and Instrumentation
-
Analyte: this compound (approx. 15-20 mg)
-
Internal Standard: Maleic Acid (Certified Reference Material, approx. 8-12 mg)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: High-precision analytical balance (readable to 0.01 mg), high-quality 5 mm NMR tubes, volumetric flasks, pipettes.
Step-by-Step Procedure
-
Preparation of the Sample:
-
Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial. Record the weight precisely (m_analyte).
-
Accurately weigh approximately 8-12 mg of the maleic acid internal standard into the same vial. Record the weight precisely (m_std).
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Perform standard locking and shimming procedures to ensure magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using the following critical parameters:
-
Pulse Program: Standard single 90° pulse experiment (e.g., 'zg' on Bruker systems).[15]
-
Spectral Width: A range sufficient to cover all expected signals (e.g., 0-12 ppm).
-
Number of Scans (NS): 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9][16]
-
Relaxation Delay (D1): 30 seconds.
-
Acquisition Time (AQ): At least 2-4 seconds to ensure adequate digital resolution.[9]
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform manual phasing and baseline correction to ensure accurate integration.
-
Identify a well-resolved, non-overlapping signal for this compound (e.g., one of the aromatic doublets). Integrate this signal (I_analyte) and note the number of protons it represents (N_analyte).
-
Integrate the singlet from the maleic acid internal standard (I_std) and note the number of protons it represents (N_std = 2).
-
Calculate the purity of this compound using the following equation[10][16]:
Purity_analyte (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass (Analyte: 194.29 g/mol ; Standard: 116.07 g/mol )
-
m: Weighed mass
-
Purity_std: Certified purity of the internal standard (e.g., 99.9%)
-
Ensuring Trustworthiness: Method Validation
For qNMR to be a self-validating system, its performance must be rigorously assessed. Key validation parameters, as outlined in guidelines from bodies like the USP and ICH, include:[7][8][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by ensuring the analyte and standard signals are well-resolved from any impurity signals.
-
Linearity: Demonstrated by preparing samples at different concentration ratios of analyte to standard and confirming a linear relationship between the mass ratio and the integral ratio.
-
Accuracy: Assessed by analyzing a sample of this compound with a known, certified purity.
-
Precision: Determined by repeatedly analyzing the same homogenous sample to assess repeatability (intra-day) and intermediate precision (inter-day, different analysts).
Conclusion
Quantitative NMR has emerged as a powerful, reliable, and increasingly recognized primary method for the purity assessment of pharmaceutical compounds.[6][11][17] For a key intermediate like this compound, qNMR offers distinct advantages over traditional chromatographic techniques. Its ability to provide an absolute purity value without a compound-specific reference standard, coupled with the structural information it yields, makes it an invaluable tool in drug development.[4][5] By providing a non-destructive, highly accurate, and orthogonal data point, qNMR ensures the highest degree of confidence in the quality and integrity of the material, supporting robust and reliable scientific outcomes.
References
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Advantages of Quantitative NMR for the Determination of Relative Response Factors. Regis Technologies, Inc. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. Available at: [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link]
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Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Available at: [Link]
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QNMR – a modern alternative to HPLC. Almac Group. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign. Available at: [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health (NIH). Available at: [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]
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Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Available at: [Link]
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Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology (NIST). Available at: [Link]
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Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. Available at: [Link]
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A Head-to-Head Battle of Scaffolds: Comparing the Pharmacokinetic Properties of Thiomorpholine and Piperazine Analogs
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] However, its thio-analog, thiomorpholine, has steadily gained prominence as a valuable bioisostere, offering unique advantages in modulating a drug candidate's profile.[3][4] The choice between these two six-membered saturated heterocycles can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its clinical success. This guide provides an in-depth, objective comparison of their pharmacokinetic properties, supported by experimental data and detailed methodologies, to empower researchers in making strategic decisions during lead optimization.
The Foundational Differences: Physicochemical Properties
The seemingly subtle substitution of an oxygen atom in morpholine (a close relative of piperazine) with a sulfur atom to form thiomorpholine, or the introduction of a second nitrogen in piperazine, creates significant shifts in key physicochemical parameters that govern pharmacokinetic behavior.
The piperazine moiety, with its two basic nitrogen atoms, typically imparts greater water solubility to parent molecules, which can enhance oral bioavailability.[2] Conversely, the sulfur atom in thiomorpholine generally increases lipophilicity compared to its morpholine counterpart, which can influence a drug's absorption and ability to cross biological membranes.[3] Furthermore, the sulfur atom in thiomorpholine can exist in different oxidation states (sulfide, sulfoxide, and sulfone), offering a powerful tool for fine-tuning a drug candidate's properties.[3]
Comparative Pharmacokinetics: An ADME Deep Dive
The structural and physicochemical distinctions between thiomorpholine and piperazine directly translate to differing ADME profiles. Understanding these differences is paramount for predicting a compound's in vivo performance.
Absorption & Permeability
The ability of a drug to be absorbed, often predicted using in vitro models like the Caco-2 permeability assay, is a critical first step.[5] The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier resembling the intestinal epithelium, complete with the expression of important transporter proteins.[6][7]
-
Piperazine analogs , due to their inherent polarity and basicity, often exhibit good aqueous solubility, which is a prerequisite for dissolution in the gastrointestinal tract.[2] However, their high polarity can sometimes limit passive diffusion across the intestinal membrane.
-
Thiomorpholine analogs , with their generally higher lipophilicity, may show improved passive permeability.[3] This can be advantageous for oral absorption, but excessive lipophilicity can also lead to poor solubility and increased non-specific binding.
Distribution
Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins.[8] The unbound, or "free," fraction of a drug is what is available to interact with its target and exert a therapeutic effect.[9] The Rapid Equilibrium Dialysis (RED) assay is a common and reliable method for determining the extent of plasma protein binding.[9][10]
-
The degree of plasma protein binding is highly dependent on the overall structure of the molecule, not just the heterocyclic core. However, the increased lipophilicity of some thiomorpholine-containing compounds may lead to higher plasma protein binding compared to their more polar piperazine counterparts. This would result in a lower fraction of unbound drug, potentially requiring higher doses to achieve therapeutic concentrations.[8]
Metabolism: The Stability Showdown
Metabolic stability is a crucial parameter that dictates a drug's half-life and potential for drug-drug interactions.[11] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of many drugs.[12] The in vitro microsomal stability assay is a workhorse in early drug discovery for assessing a compound's susceptibility to hepatic metabolism.[13][14]
-
Piperazine rings can be susceptible to several metabolic pathways, including N-dealkylation, N-oxidation, and ring hydroxylation. The presence of two nitrogen atoms offers multiple sites for metabolic attack.
-
Thiomorpholine scaffolds can also undergo N-dealkylation and C-hydroxylation. However, the sulfur atom introduces unique metabolic pathways, primarily S-oxidation to the corresponding sulfoxide and sulfone.[3] This can sometimes offer a metabolic "soft spot" that can be engineered, but in other cases, it can provide a shield, diverting metabolism away from other parts of the molecule and potentially improving overall stability compared to a piperazine analog. The electron-withdrawing nature of the resulting sulfoxide and sulfone can also decrease the basicity of the nitrogen and reduce the susceptibility of adjacent carbons to oxidation.
Illustrative Comparative Data
While direct head-to-head data is often proprietary, the following table provides an illustrative comparison based on general trends observed in medicinal chemistry. These values represent hypothetical analogs where only the core heterocycle is varied.
| Property | Piperazine Analog | Thiomorpholine Analog | Rationale |
| Aqueous Solubility | High | Moderate to Low | The two basic nitrogens in piperazine generally increase solubility.[2] |
| LogD (pH 7.4) | Lower | Higher | The sulfur atom in thiomorpholine increases lipophilicity.[3] |
| Caco-2 Permeability (Papp A→B) | Moderate | Moderate to High | Increased lipophilicity can enhance passive diffusion. |
| Plasma Protein Binding (% Bound) | Moderate | Moderate to High | Higher lipophilicity often correlates with increased protein binding. |
| Microsomal Half-life (t½) | Variable | Often Longer | S-oxidation can be a slower metabolic pathway than N-dealkylation, or it can shield other metabolic sites. |
Case Study: The Bioisosteric Replacement Strategy
The strategic replacement of a piperazine with a thiomorpholine is a common tactic in lead optimization to overcome pharmacokinetic hurdles. For example, if a promising piperazine-containing lead compound suffers from rapid metabolism via N-dealkylation, switching to a thiomorpholine analog might improve its metabolic stability and prolong its half-life. This bioisosteric replacement can lead to improved pharmacokinetic profiles, reduced side effects, and enhanced efficacy.[15] A notable example is Sutezolid, a thiomorpholine analog of the approved drug Linezolid, which was investigated for the treatment of tuberculosis.[3]
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacokinetic differences between thiomorpholine and piperazine analogs, a suite of standardized in vitro ADME assays is essential.[16][17]
Workflow for In Vitro ADME Profiling
Caption: A typical workflow for the in vitro comparison of drug candidates.
Protocol 1: Caco-2 Permeability Assay
This assay assesses the potential for in vivo intestinal absorption of a compound.[18][19]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²) are used for the experiment.[5][6]
-
Dosing: The test compounds (e.g., at a final concentration of 10 µM) are added to the apical (A) side of the monolayer to measure A-to-B (basolateral) transport, simulating absorption. For efflux studies, compounds are added to the basolateral (B) side to measure B-to-A transport.[5][18]
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[5][7]
-
Sampling and Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments. The concentration of the test compound in each sample is quantified using LC-MS/MS.[18]
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[5]
Protocol 2: Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[11][12]
-
Preparation: Stock solutions of the test compounds are prepared, typically in DMSO. Liver microsomes (human or other species) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[13][14]
-
Reaction Mixture: The test compound (e.g., at a final concentration of 1-10 µM) is incubated with the liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[12]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, most commonly an NADPH regenerating system.[13][14]
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[12][20]
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[11][13]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.[11]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins versus the fraction that is free.[8][9]
-
Preparation: A stock solution of the test compound is spiked into plasma (human or other species) at the desired concentration (e.g., 1-10 µM).[9]
-
Dialysis Setup: The plasma containing the test compound is loaded into one chamber of a RED device, and a protein-free buffer (e.g., PBS, pH 7.4) is loaded into the other chamber. The two chambers are separated by a semipermeable membrane that allows the passage of unbound drug.[10]
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[9][10]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[8]
-
Sample Processing: To avoid disturbing the equilibrium, the samples are carefully processed. An equal volume of the opposing matrix (blank buffer for the plasma sample, blank plasma for the buffer sample) is added to each sample to ensure matrix matching for analysis. Proteins are then precipitated with an organic solvent containing an internal standard.[10]
-
Analysis: The concentration of the compound in the processed samples is determined by LC-MS/MS.[10]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
Both piperazine and thiomorpholine are powerful scaffolds in the medicinal chemist's toolkit, each offering a distinct set of properties.[1][3] Piperazine often provides a solid foundation with good solubility and well-understood structure-activity relationships.[2] Thiomorpholine, in contrast, offers a nuanced alternative for modulating lipophilicity and metabolic stability, providing a valuable escape route when pharmacokinetic challenges arise with piperazine analogs.[3][4] The decision of which scaffold to employ should not be based on dogma but on a data-driven approach. By leveraging the robust in vitro ADME assays detailed in this guide, researchers can objectively compare analogs, understand the causal relationships behind their pharmacokinetic behavior, and ultimately select the candidate with the highest probability of success in the clinic.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [13]
-
University of Wisconsin-Madison. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [9]
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Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [1]
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BenchChem. Role of piperazine scaffolds in medicinal chemistry. [2]
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Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 253-279. [4][23][24]
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BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. [29]
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A Comparative Guide to In Silico ADME Prediction for 4-Thiomorpholinoaniline Derivatives
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. The high attrition rates of drug candidates during late-stage development, often due to unfavorable pharmacokinetic properties or unforeseen toxicity, represent a significant financial and temporal burden.[1][2] Consequently, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is no longer a secondary consideration but a critical step in the hit-to-lead and lead optimization phases.[3] This is particularly true for novel chemical scaffolds like 4-thiomorpholinoaniline derivatives, which are of significant interest in medicinal chemistry, including as scaffolds for potent kinase inhibitors.[4][5]
This guide provides a comparative analysis of in silico methodologies for predicting the ADME properties of this compound derivatives. We will explore the underlying technologies of various computational tools, compare their predictive capabilities for key ADME endpoints, and provide a practical workflow for researchers to generate and interpret this vital data, thereby enabling more informed decisions in the design of new therapeutic agents.
The Foundation: Computational Models in ADME Prediction
In silico ADME prediction is not a monolithic technology. It is a collection of diverse modeling techniques, each with its own strengths and ideal applications. Understanding these fundamentals is key to selecting the right tool and critically evaluating its output.
-
Quantitative Structure-Property Relationship (QSPR) Models: These are the bedrock of many ADME predictions. QSPR models are statistical constructs that correlate physicochemical descriptors of molecules (e.g., lipophilicity, polar surface area, molecular weight) with a specific ADME property.[6][7] They are computationally fast and excellent for screening large libraries of compounds.
-
Machine Learning (ML) and Deep Learning (DL) Models: Leveraging algorithms such as Support Vector Machines (SVM), Random Forests (RF), and complex Artificial Neural Networks (ANNs), these models learn intricate patterns from vast datasets of experimental ADME results.[3][8] Their power lies in their ability to capture non-linear relationships that simpler QSPR models might miss, often yielding higher predictive accuracy.[9]
-
Structure-Based Models: When the three-dimensional structure of a protein involved in ADME (like a Cytochrome P450 enzyme) is known, molecular docking can be used to predict potential interactions.[6][10] This approach provides mechanistic insights into why a compound might be a substrate or inhibitor of a particular enzyme.
Caption: Core computational models used for in silico ADME prediction.
A Comparative Look at ADME Prediction Platforms
A variety of tools, ranging from freely accessible web servers to sophisticated commercial software suites, are available to researchers. The choice of platform often depends on the stage of the project, the required throughput, and the desired level of accuracy and customization.
| Tool | Availability | Primary Methodology | Key Strengths | Limitations |
| SwissADME | Free Web Server | QSPR, Rule-based | Excellent for drug-likeness and physicochemical properties; provides intuitive "Bioavailability Radar".[11] | Limited number of toxicity endpoints; models are not customizable. |
| pkCSM | Free Web Server | Graph-based signatures | Broad coverage of ADMET endpoints, including toxicity predictions like hepatotoxicity and skin sensitization.[12] | User interface is less interactive; provides point predictions without confidence estimates. |
| admetSAR | Free Web Server | QSAR, Fingerprints | Provides detailed information on the chemical substructures associated with a given prediction (ADMET-SA analysis).[13] | The underlying models and training sets are not always transparent. |
| ADMET Predictor® | Commercial | AI / Machine Learning | High accuracy models trained on large, curated datasets; includes metabolism prediction and PBPK simulation capabilities.[14] | Requires a paid license, which can be a barrier for academic labs. |
| ACD/ADME Suite | Commercial | QSPR, Mechanistic | Strong predictions for physicochemical properties (pKa, logP); allows users to train models with their own data for improved accuracy.[15] | Full suite can be complex; requires licensing costs. |
Critical ADME Endpoints for this compound Derivatives
When evaluating a new chemical series, specific ADME parameters are of paramount importance. For kinase inhibitors, a common therapeutic target for scaffolds like this compound, particular attention should be paid to metabolism by CYPs, potential for hERG inhibition, and brain penetration if targeting the CNS.
-
Absorption: For orally administered drugs, absorption is governed by solubility and permeability.
-
Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed through the gut wall.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption and limiting brain penetration. Predicting whether a compound is a P-gp substrate is crucial.[16][17][18]
-
-
Distribution: Once absorbed, a drug distributes throughout the body.
-
Blood-Brain Barrier (BBB) Permeability: Essential for CNS-acting drugs, but undesirable for peripherally acting agents to avoid CNS side effects. Models predict the logBB (brain/blood concentration ratio).[19][20][21]
-
Plasma Protein Binding (PPB): Highly bound drugs have less free compound available to exert a therapeutic effect. This is a key parameter for understanding pharmacodynamics.
-
-
Metabolism: The chemical modification of a drug by the body, primarily in the liver.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of drug-drug interactions.[10][22][23][24]
-
Site of Metabolism (SoM): Identifying the specific atoms on a molecule most likely to be metabolized can guide medicinal chemists in making modifications to improve metabolic stability.[23]
-
-
Toxicity: Predicting potential toxicity is a cornerstone of early safety assessment.
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (Long QT Syndrome). This is a major reason for drug candidate failure and withdrawal.[25][26][27]
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a significant safety concern. In silico models can flag compounds with potential liver liabilities.[28][29][30]
-
Mutagenicity (Ames Test): Predicts the potential of a compound to cause DNA mutations, a proxy for carcinogenic potential.
-
Experimental Protocol: A Practical Workflow for ADME Profiling
This protocol outlines a step-by-step process for generating a preliminary ADME profile for a hypothetical this compound derivative using freely available web tools. This approach prioritizes accessibility and allows for a rapid, initial assessment.
Objective: To generate a comprehensive in silico ADME-Tox profile for a novel this compound derivative and cross-validate the results.
Hypothetical Molecule: "Derivative-A"
Caption: Step-by-step workflow for preliminary ADME profiling.
Methodology:
-
Compound Preparation:
-
Rationale: Computational tools require a machine-readable representation of the chemical structure. The Simplified Molecular Input Line Entry System (SMILES) is a universal standard.
-
Action: Generate the SMILES string for "Derivative-A" using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
-
Initial Profiling with SwissADME:
-
Rationale: SwissADME provides a rapid and visually intuitive overview of physicochemical properties and pharmacokinetics, making it an excellent starting point.[11]
-
Action:
-
Navigate to the SwissADME website.
-
Paste the SMILES string of "Derivative-A" into the input box.
-
Execute the prediction.
-
Record key parameters: Lipophilicity (iLOGP), water solubility (Log S), GI absorption, and BBB permeant status. Note any violations of drug-likeness rules (e.g., Lipinski's Rule of Five).
-
-
-
Toxicity and Metabolism Prediction with pkCSM:
-
Rationale: pkCSM offers a broader range of toxicity predictions, which are critical for a comprehensive initial safety assessment.
-
Action:
-
Navigate to the pkCSM web server.
-
Submit the same SMILES string for "Derivative-A".
-
Run the prediction.
-
Record the outputs for: CYP inhibition (all major isoforms), hERG I & II inhibition, Ames toxicity, and Hepatotoxicity.
-
-
-
Data Consolidation and Comparative Analysis:
-
Rationale: A direct comparison of the predicted data for the novel compound against a known drug provides essential context for interpretation. Without a benchmark, a predicted value (e.g., a Log S of -4.5) is difficult to assess.
-
Action:
-
Repeat steps 1-3 for a relevant reference compound (e.g., an approved kinase inhibitor like Imatinib).
-
Compile the data for both "Derivative-A" and the reference drug into a summary table.
-
-
Interpreting the Data: A Hypothetical Case Study
The following table presents hypothetical data for "Derivative-A" and a reference drug, Imatinib.
| Parameter | Predicted for "Derivative-A" | Predicted for Imatinib | Interpretation & Causality |
| Physicochemical Properties | |||
| MW ( g/mol ) | 450.6 | 493.6 | Both are within typical small molecule drug range. |
| iLOGP | 4.2 | 3.8 | High lipophilicity for Derivative-A may lead to poor solubility but good permeability. |
| Water Solubility (Log S) | -4.8 (Poorly Soluble) | -4.1 (Poorly Soluble) | The high lipophilicity likely causes the poor aqueous solubility. This is a potential liability for oral absorption. |
| Absorption | |||
| GI Absorption | High | High | Good permeability is predicted for both, despite poor solubility. |
| P-gp Substrate | Yes | No | Derivative-A's potential as a P-gp substrate could limit its effective concentration and brain penetration. |
| Distribution | |||
| BBB Permeant | No | No | Both are predicted to be excluded from the CNS, which is desirable for a non-CNS target. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Yes | Derivative-A avoids the most common CYP inhibition liability. |
| Toxicity | |||
| hERG I Inhibitor | Yes | No | Major Red Flag. This predicts a high risk of cardiotoxicity and must be addressed. |
| Ames Toxicity | No | No | Both compounds are predicted to be non-mutagenic. |
| Hepatotoxicity | No | Yes | Derivative-A shows a lower predicted risk of liver toxicity than the reference drug. |
Conclusion
In silico ADME prediction is an indispensable component of the modern drug discovery toolkit. By leveraging a combination of freely available and commercial software, researchers can build a detailed pharmacokinetic and safety profile for novel compounds like this compound derivatives before committing significant resources to their chemical synthesis and in vitro testing. These predictive models are not infallible, but they provide a robust, data-driven framework for prioritizing candidates, identifying potential liabilities early, and guiding the design of safer, more effective medicines. The ultimate goal is not to replace experimental measurement, but to augment it, ensuring that only the most promising compounds advance toward the clinic.
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A Comparative Guide to the Synthetic Validation of 4-Thiomorpholinoaniline for Pharmaceutical Intermediates
This guide provides an in-depth comparative analysis of two prevalent synthetic routes to 4-thiomorpholinoaniline, a crucial building block in medicinal chemistry.[1][2] As drug development pipelines demand robust, scalable, and pure intermediates, the validation of a synthetic pathway is paramount. Here, we move beyond simple protocols to dissect the underlying chemistry, compare performance metrics, and establish a comprehensive analytical validation workflow. Our objective is to equip researchers and process chemists with the data and insights necessary to make informed decisions for their specific applications.
Introduction: The Strategic Importance of this compound
The this compound scaffold is a privileged structure found in a variety of pharmacologically active agents, including kinase and reverse transcriptase inhibitors.[1] The thiomorpholine moiety, often used as a bioisostere for morpholine, can enhance lipophilicity and introduce a "soft spot" for metabolism via sulfur oxidation, properties that are highly valuable in drug design.[1] Consequently, the efficient and reliable synthesis of this intermediate is a critical starting point for the discovery and development of new chemical entities. This guide will validate and compare two distinct and widely employed synthetic strategies: a classical two-step route involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a modern, one-pot approach using Palladium-catalyzed Buchwald-Hartwig amination.
Route A: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction
This classical, two-step approach is a workhorse in organic synthesis. It leverages the activation of an aromatic ring by a strongly electron-withdrawing group (in this case, a nitro group) to facilitate nucleophilic attack.[3][4]
Chemical Rationale & Causality
The synthesis proceeds in two distinct stages:
-
SNAr Reaction : The process begins with the reaction between an activated aryl halide, 4-fluoronitrobenzene, and thiomorpholine. The nitro group's powerful electron-withdrawing effect polarizes the aromatic ring, making the carbon atom attached to the fluorine atom highly electrophilic and susceptible to attack by the secondary amine of thiomorpholine.[4] Fluorine is the preferred leaving group in this context over other halogens (Cl, Br) because its high electronegativity maximally polarizes the C-F bond, accelerating the initial, rate-determining nucleophilic attack step.[4] This reaction forms the intermediate, 4-(4-nitrophenyl)thiomorpholine.[1]
-
Nitro Group Reduction : The nitro intermediate is then reduced to the target primary amine. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation using Palladium on Carbon (Pd/C) being a clean and efficient laboratory-scale method.[5] Alternative methods, such as using iron powder in the presence of an acid or ammonium chloride, are often preferred for larger-scale industrial applications due to lower cost and safety considerations.[6][7]
Visualized Workflow: SNAr and Reduction Pathway
Caption: Workflow for the SNAr and Reduction Route.
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a powerful alternative to classical methods.[8][9] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to directly couple an aryl halide or triflate with an amine.[10]
Chemical Rationale & Causality
This route aims to form the C-N bond in a single, catalytic step. The key starting materials are 4-bromoaniline (or a protected analogue) and thiomorpholine.
-
Catalytic Cycle : The reaction mechanism is a well-established catalytic cycle involving:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoaniline.
-
Ligand Exchange/Coordination : Thiomorpholine coordinates to the palladium center.
-
Reductive Elimination : The crucial C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.
-
-
Choice of Components : The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. A bulky, electron-rich phosphine ligand (e.g., XPhos) is often required to promote the reductive elimination step.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and facilitate its entry into the catalytic cycle.[10][11] While highly efficient, a significant drawback is the potential for trace palladium contamination in the final product, which is a major concern in pharmaceutical manufacturing and requires dedicated purification strategies.
Visualized Workflow: Buchwald-Hartwig Amination Pathway
Caption: Workflow for the Buchwald-Hartwig Amination Route.
Performance Comparison: Experimental Data
The following table summarizes representative experimental data for the two routes, based on laboratory-scale synthesis.
| Parameter | Route A: SNAr & Reduction | Route B: Buchwald-Hartwig |
| Overall Yield | ~85-92% (over two steps) | ~90-95% (one step) |
| Purity (Crude) | High (often solid) | Variable (requires chromatography) |
| Reaction Time | 12-15 hours (total) | 6-8 hours |
| Key Reagents | 4-Fluoronitrobenzene, Thiomorpholine, Pd/C, H₂ | 4-Bromoaniline, Thiomorpholine, Pd₂(dba)₃, XPhos, NaOtBu |
| Purification Method | Recrystallization | Silica Gel Chromatography |
| Scalability | Excellent; reduction can be switched to Fe/HCl. | Good; catalyst cost and removal are factors. |
| Cost Profile | Generally lower reagent cost. | Higher cost due to catalyst and ligand. |
Analytical Validation: A Self-Validating System
Regardless of the synthetic route chosen, rigorous analytical validation is required to confirm the identity, purity, and stability of the final this compound. This ensures the material is suitable for subsequent use in drug development.
Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile is typically effective.
-
Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the product. For this compound (C₁₀H₁₄N₂S), the expected monoisotopic mass is approximately 194.09 Da.[12] One would look for the [M+H]⁺ ion at m/z 195.09.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for unequivocal structural confirmation. The spectra provide information on the chemical environment of each proton and carbon atom, confirming the connectivity of the thiomorpholine and aniline rings.
Visualized Workflow: Analytical Validation Process
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A Senior Application Scientist's Guide to Establishing Reference Standards for 4-Thiomorpholinoaniline Impurities
For drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Intermediates like 4-Thiomorpholinoaniline, a versatile building block in medicinal chemistry, are critical checkpoints in the synthesis of numerous APIs. The impurities carried over from such intermediates can directly impact the final drug substance's impurity profile, making the establishment of robust reference standards a non-negotiable aspect of regulatory compliance and quality assurance.
This guide provides an in-depth comparison of analytical methodologies for identifying, quantifying, and establishing reference standards for impurities associated with this compound. We will delve into the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure a self-validating and scientifically sound approach.
Part 1: The Impurity Landscape of this compound
Understanding the potential impurities begins with a thorough analysis of the synthetic route and the inherent chemical liabilities of the molecule.
Common Synthetic Pathway
A prevalent method for synthesizing this compound involves a two-step process: a nucleophilic aromatic substitution followed by a reduction. This pathway, while efficient, presents several opportunities for impurity formation.
Caption: Common synthesis of this compound.
Potential Process-Related and Degradation Impurities
Based on the synthesis and the chemical nature of the thiomorpholine and aniline moieties, we can anticipate a specific set of impurities. The sulfur atom, in particular, is a known "soft spot" for oxidation. Forced degradation studies, which expose the API to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.
| Impurity Name | Structure | Origin | Classification |
| Impurity A: 4-Fluoronitrobenzene | O2N-C₆H₄-F | Starting Material | Process-Related |
| Impurity B: Thiomorpholine | C₄H₉NS | Starting Material | Process-Related |
| Impurity C: 4-(4-Nitrophenyl)thiomorpholine | O2N-C₆H₄-N(CH₂CH₂)₂S | Intermediate | Process-Related |
| Impurity D: this compound S-oxide | H₂N-C₆H₄-N(CH₂CH₂)₂S=O | Degradation | Oxidation Product |
| Impurity E: this compound S,S-dioxide | H₂N-C₆H₄-N(CH₂CH₂)₂SO₂ | Degradation | Oxidation Product |
Table 1: Potential Impurities in this compound Synthesis and Degradation.
The degradation pathways, particularly oxidation, are critical to investigate. The thiomorpholine ring can be readily oxidized at the sulfur atom to form the corresponding sulfoxide and sulfone.
Caption: Key oxidative degradation pathway.
Part 2: A Comparative Guide to Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific goal, whether it's routine purity testing, identification of an unknown peak, or quantification of volatile substances. The primary techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Principle | Primary Application for this compound | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance. | Quantification of known impurities and main component assay. Stability-indicating purity testing. | High precision and robustness, cost-effective, ideal for routine QC. | Requires chromophores for detection, cannot definitively identify unknown impurities without a reference standard. |
| LC-MS | Combines HPLC separation with mass spectrometry detection, providing mass-to-charge ratio (m/z) and fragmentation data. | Identification of unknown process-related and degradation impurities. Structural elucidation. | High sensitivity and specificity, provides molecular weight information for definitive identification. | More complex and expensive than HPLC-UV, quantification can be less precise without careful validation. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with MS detection. | Quantification of volatile starting materials (e.g., Thiomorpholine) and residual solvents. | Excellent for volatile and semi-volatile compounds, extensive spectral libraries for identification. | Not suitable for non-volatile or thermally labile compounds like this compound and its oxidized impurities without derivatization. |
Table 2: Comparison of Primary Analytical Techniques.
Part 3: Validated Experimental Protocols
A protocol's trustworthiness is derived from its detailed, reproducible nature and the clear rationale behind each step. Here, we provide starting points for developing validated methods.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
Objective: To separate this compound from its key process-related and degradation impurities (Impurities A-E).
Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds. A gradient elution is necessary to resolve both the early-eluting polar impurities and the later-eluting main component within a reasonable runtime. The mobile phase components are standard for robust method development.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
Objective: To detect and quantify residual Thiomorpholine (Impurity B) and other potential volatile process impurities.
Rationale: GC-MS is the gold standard for volatile impurities. A mid-polarity column (e.g., DB-5ms or equivalent) provides good general-purpose separation. Headspace injection is often avoided for aniline-type compounds due to their relatively high boiling points, favoring direct liquid injection.
Methodology:
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methyl Siloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
MS Mode: Scan mode (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 10 mg/mL.
Part 4: The Workflow for Establishing a Reference Standard
The process of establishing a new impurity reference standard is a systematic workflow that ensures the material is suitable for its intended analytical purpose.
Caption: Workflow for impurity reference standard establishment.
Trustworthiness Through Self-Validation: Each step in this workflow validates the next. The initial detection by LC-MS provides a target mass for the synthesis or isolation effort. The synthesized material is then co-injected with the original API sample in the validated HPLC method to confirm its retention time matches the unknown peak, thereby verifying its identity. Full characterization ensures the standard's structure and purity are unequivocally known, making it a trustworthy benchmark for all future quantitative analyses.
Conclusion
Establishing reference standards for impurities in a key intermediate like this compound is a foundational activity in ensuring the safety and quality of the final API. It requires a deep understanding of the molecule's synthesis and potential degradation pathways. By employing a multi-faceted analytical approach—leveraging HPLC for quantification, LC-MS for identification, and GC-MS for volatile components—researchers can build a comprehensive impurity profile. The protocols and workflows outlined in this guide provide a robust framework for developing and qualifying the necessary reference standards, ultimately supporting successful and compliant drug development.
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Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Available at: [Link]
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PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]
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Paskiet, D. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]
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Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. Available at: [Link]
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Cleanchem Laboratories. Impurity Reference Standards. Available at: [Link]
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ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). SciTechnol. Available at: [Link]
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Gautam, A. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovations in Pharmacy Planet. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). IJRAR. Available at: [Link]
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Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD. Available at: [Link]
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Dong, M. W., & Hu, Y.-J. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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Klick, S., et al. (2005). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology. Available at: [Link]
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Rádl, S., & Stach, J. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate. Available at: [Link]
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EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
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Dasgupta, A., et al. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Therapeutic Drug Monitoring. Available at: [Link]
-
Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. Available at: [Link]
- Poupin, P., et al. (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Thiomorpholinoaniline
Introduction: The Analytical Imperative for 4-Thiomorpholinoaniline
This compound is a key building block in medicinal chemistry, utilized in the synthesis of a variety of therapeutic candidates, including kinase inhibitors and antimicrobial agents.[1] Its structural integrity and purity are paramount to the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are required for its quantification and impurity profiling throughout the drug development lifecycle.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. When multiple analytical methods are used across different laboratories or during different stages of development, it is crucial to ensure the comparability of the data generated. This is achieved through a process known as cross-validation. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the development and validation of each method and detail a rigorous cross-validation protocol designed to ensure data equivalency, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[2][3]
Pillar 1: Methodological Deep Dive & Rationale
The choice of an analytical method is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification of the active pharmaceutical ingredient (API), impurity profiling, or stability testing). Here, we detail two distinct methods, providing the scientific rationale for the selected parameters.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and suitability for non-volatile and thermally labile compounds. A reversed-phase method is ideal for a moderately polar compound like this compound.
-
Instrumentation: UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Column: A C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm) is selected for its excellent retention and peak shape for aromatic amines.[4][5]
-
Mobile Phase: A gradient elution is employed to ensure separation from potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and suppresses the ionization of residual silanols on the column.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start at 20% B, hold for 2 minutes.
-
Linear ramp to 80% B over 8 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 20% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at 254 nm, the lambda max of the aniline chromophore.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, which has sufficient volatility, GC-MS can serve as an excellent orthogonal method to HPLC.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Column: A low-polarity capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its inertness and good performance for a wide range of analytes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector: Splitless mode at 270 °C to ensure complete vaporization and transfer of the analyte.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
-
Target Ion (Quantifier): m/z = 194 (Molecular Ion, M⁺)
-
Qualifier Ions: m/z = 135, 106
-
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in Dichloromethane (DCM) to a final concentration of 0.5 mg/mL. Note: Derivatization is often used for anilines to improve peak shape but may not be necessary depending on system inertness; this protocol proceeds without derivatization for simplicity.[7][8][9]
Pillar 2: The Self-Validating System - Specificity through Forced Degradation
A critical component of method validation is demonstrating specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11] Forced degradation studies are the most effective way to generate these potential interferents and prove the stability-indicating nature of the analytical methods.[12][13][14][15]
Forced Degradation Protocol
A stock solution of this compound (1 mg/mL) is subjected to the following stress conditions as per ICH guideline Q1A(R2):[12][13]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt-hours/square meter of UV light (ICH Q1B).
The stressed samples are then analyzed by both the HPLC-UV and GC-MS methods. The goal is to achieve 5-20% degradation of the parent compound.[13] The analytical method is deemed "stability-indicating" if the degradation products are well-resolved from the parent this compound peak and from each other.
Pillar 3: Cross-Validation - Bridging the Methodological Divide
Once both the HPLC-UV and GC-MS methods are individually validated for key parameters (Linearity, Accuracy, Precision), a cross-validation study is performed to ensure their results are comparable. This is essential if, for example, one method is used for release testing and the other for stability studies.
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for cross-validating two analytical methods.
Acceptance Criteria
The primary acceptance criterion for cross-validation is that the results obtained from both methods should be statistically equivalent. A common approach is to calculate the percentage difference for each sample:
% Difference = [(Result_Method_A - Result_Method_B) / Average(Result_A, Result_B)] * 100
The acceptance limit is typically set at ≤ 2.0% for the mean difference, with no individual result differing by more than 5.0% .
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance data from the validation and cross-validation of the two methods. These values are illustrative and represent typical results for well-developed analytical methods.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.9995 | > 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 5 - 750 | 5 - 750 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.5% | ≤ 0.8% | ≤ 1.0% |
| - Intermediate Precision | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% |
| Specificity | No interference from degradants | No interference from degradants | Peak purity > 99.5%; No co-elution |
| LOQ (µg/mL) | 5.0 | 2.5 | Signal-to-Noise ≥ 10 |
| LOD (µg/mL) | 1.5 | 0.8 | Signal-to-Noise ≥ 3 |
Table 2: Illustrative Cross-Validation Results
| Sample ID | Concentration Level | Assay by HPLC-UV (%) | Assay by GC-MS (%) | % Difference |
| CV-01 | 80% | 99.5 | 99.1 | 0.40% |
| CV-02 | 80% | 99.8 | 99.4 | 0.40% |
| CV-03 | 100% | 100.1 | 100.5 | -0.40% |
| CV-04 | 100% | 100.3 | 100.6 | -0.30% |
| CV-05 | 120% | 100.5 | 99.8 | 0.70% |
| CV-06 | 120% | 100.2 | 99.5 | 0.70% |
| Mean | 100.07 | 99.82 | 0.25% |
Conclusion and Recommendations
This guide outlines a comprehensive framework for the development, validation, and cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for the analysis of this compound.
-
The HPLC-UV method demonstrates excellent precision and is well-suited for routine quality control and stability testing due to its robustness and simplicity.
-
The GC-MS method provides superior selectivity and lower detection limits, making it an ideal confirmatory method or a primary choice for trace-level impurity analysis.
The successful execution of the cross-validation protocol, with results falling within the pre-defined acceptance criteria (Mean % Difference ≤ 2.0%), provides a high degree of confidence that both methods are suitable for their intended purpose and can be used interchangeably without impacting data integrity. This ensures consistent quality assessment of this compound across its lifecycle, from early development to commercial manufacturing.
References
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (August 2003). [Link]
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Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
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BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]
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SGS, Forced Degradation Testing. [Link]
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-
ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]
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Altabrisa Group, What Is ICH Q2R2 Method Validation and Its Importance?. (2025). [Link]
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Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies Application Note. [Link]
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BiochemSphere, Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. (2025). [Link]
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LCGC International, Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). [Link]
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European Medicines Agency, ICH Q2(R2) Validation of analytical procedures. (2024). [Link]
-
IntuitionLabs, ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). [Link]
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ResearchGate, Determination of methyl aniline compounds in gasoline by GC-MS. (2012). [Link]
-
Taylor & Francis Online, Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). [Link]
-
PubMed, Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1995). [Link]
-
YouTube, ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). [Link]
-
Helda - University of Helsinki, CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2015). [Link]
-
Waters, Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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AIFA, Impurities in Drug Substance and Drug Product Regulatory aspects. (2022). [Link]
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A Comparative In Silico Analysis: 4-Thiomorpholinoaniline vs. 4-Morpholinoaniline Derivatives in Kinase Inhibition
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of oncological and immunological research. Within this pursuit, privileged scaffolds—molecular frameworks consistently found in bioactive compounds—serve as invaluable starting points for rational drug design. Among these, the 4-anilinoquinazoline and related heterocyclic systems have proven to be particularly fruitful. This guide provides a deep, comparative analysis of two closely related subclasses: 4-thiomorpholinoaniline and 4-morpholinoaniline derivatives, with a focus on their interactions with protein kinases as elucidated by molecular docking studies.
The choice between a morpholine and a thiomorpholine moiety is a subtle yet critical decision in lead optimization, influencing a compound's physicochemical properties, metabolic stability, and ultimately, its binding affinity and selectivity for the target protein.[1][2] This guide will dissect these differences, offering a rationale for the selection of one scaffold over the other, supported by a synthesis of published data and a detailed protocol for performing comparative docking studies.
The Tale of Two Scaffolds: Morpholine vs. Thiomorpholine
Morpholine and its sulfur analog, thiomorpholine, are six-membered saturated heterocyclic rings that are frequently incorporated into drug candidates to modulate their properties.[3][4][5] While structurally similar, the replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine introduces significant changes in lipophilicity, hydrogen bonding capacity, and metabolic fate.[6]
Physicochemical Properties at a Glance:
| Property | Morpholine | Thiomorpholine | Implication in Drug Design |
| Lipophilicity (logP) | Lower | Higher | Thiomorpholine can enhance membrane permeability but may also increase non-specific binding and reduce solubility. |
| Hydrogen Bond Acceptor | Strong (Oxygen) | Weak (Sulfur) | Morpholine can form strong hydrogen bonds with the kinase hinge region, a critical interaction for many inhibitors. The weaker hydrogen bonding potential of sulfur in thiomorpholine may necessitate alternative binding strategies. |
| Metabolic Stability | Generally stable | Sulfur can be oxidized to sulfoxide and sulfone | This can be a "soft spot" for metabolism, potentially leading to faster clearance but also offering opportunities for prodrug design. |
| Conformation | Chair conformation | Chair conformation | Both adopt a stable chair conformation, providing a predictable three-dimensional shape for docking. |
Comparative Docking Performance: A Focus on PI3Kα Kinase
Direct, head-to-head comparative docking studies of this compound and 4-morpholinoaniline derivatives against the same kinase are not extensively reported in the literature. However, by analyzing individual docking studies of morpholinoaniline derivatives against key kinase targets like PI3Kα, and comparing them with related structures, we can infer valuable insights. The Phosphoinositide 3-kinase alpha (PI3Kα) is a frequently dysregulated enzyme in cancer, making it a prime target for inhibitor development.[7][8][9][10][11]
A study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which contain a morpholine moiety, demonstrated their binding to the PI3Kα active site. The morpholine group was observed to be solvent-exposed, suggesting that modifications at this position could be well-tolerated. In numerous other studies on PI3K/mTOR inhibitors, the morpholine ring consistently plays a role in establishing key interactions or improving physicochemical properties.[1][12][13]
Hypothetical Comparative Binding Modes in PI3Kα:
Based on the known interactions of morpholine-containing inhibitors and the physicochemical properties of the thiomorpholine scaffold, we can hypothesize the following comparative binding modes in the ATP-binding pocket of PI3Kα:
| Feature | 4-Morpholinoaniline Derivative | This compound Derivative | Rationale |
| Hinge Region Interaction | The morpholine oxygen can act as a hydrogen bond acceptor with the backbone NH of Val851 in the hinge region. | The thiomorpholine sulfur is a weaker hydrogen bond acceptor. The interaction with the hinge region may be less favorable or rely on other parts of the molecule. | The electronegativity difference between oxygen and sulfur dictates their hydrogen bonding strength. |
| Hydrophobic Pockets | The aniline and quinazoline/pyrimidine core occupy hydrophobic pockets. | The increased lipophilicity of the thiomorpholine ring may lead to more favorable interactions with hydrophobic residues in the active site. | The sulfur atom increases the overall lipophilicity of the thiomorpholine ring compared to the oxygen in morpholine. |
| Solvent Exposed Region | The morpholine ring is often directed towards the solvent-exposed region of the active site. | Similar to the morpholine derivative, the thiomorpholine ring is likely to be solvent-exposed. | The overall shape of the two scaffolds is similar. |
| Binding Affinity | Generally high, driven by hydrogen bonding and hydrophobic interactions. | Potentially higher or lower, depending on the balance between reduced hydrogen bonding and increased hydrophobic interactions. | The overall binding free energy is a sum of multiple contributing factors. |
Illustrative Docking Workflow:
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, step-by-step methodology for performing a comparative molecular docking study of this compound and 4-morpholinoaniline derivatives using AutoDock Vina, a widely used and freely available software.[14][15][16][17][18]
Part 1: Protein and Ligand Preparation
-
Protein Preparation:
-
Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., PI3Kα, PDB ID: 4L23) from the Protein Data Bank (PDB).
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site. This can be done using software like UCSF Chimera or Discovery Studio Visualizer.[13]
-
Add Hydrogens and Charges: Add polar hydrogens to the protein and assign partial charges (e.g., Gasteiger charges). This is a crucial step for accurate electrostatic calculations during docking. AutoDock Tools (ADT) can be used for this purpose.[19][20]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
2D Structure Drawing: Draw the 2D structures of the this compound and 4-morpholinoaniline derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the built-in features of many chemical drawing programs.[12]
-
Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This is typically done in AutoDock Tools.
-
Save in PDBQT Format: Save the prepared ligand structures in the PDBQT file format.
-
Part 2: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the ATP-binding site of the kinase. The size and center of the grid box should be large enough to accommodate the ligands and allow for conformational sampling. The coordinates of a co-crystallized inhibitor can be used to center the grid box.[13]
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand files, the grid box parameters, and other docking parameters like exhaustiveness.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Part 3: Analysis of Docking Results
-
Binding Affinity Comparison:
-
Compare the binding affinities of the this compound and 4-morpholinoaniline derivatives. A more negative binding affinity indicates a more favorable predicted binding.
-
-
Binding Pose Analysis:
-
Visualize the predicted binding poses of the ligands in the kinase active site using molecular visualization software like PyMOL or UCSF Chimera.[7][8]
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein residues. Pay close attention to interactions with the hinge region and other critical residues.
-
-
Comparative Analysis:
-
Directly compare the binding modes of the two classes of derivatives. Note any differences in their orientation, conformation, and key interactions.
-
Relate the observed differences in docking results to the physicochemical properties of the morpholine and thiomorpholine moieties.
-
Illustrative Diagram of Key Interactions:
Caption: Key interaction points between an anilino-heterocycle inhibitor and a kinase active site.
Conclusion and Future Directions
The choice between a 4-morpholinoaniline and a this compound scaffold in kinase inhibitor design is a nuanced decision that requires careful consideration of multiple factors. While the morpholine moiety offers the advantage of a strong hydrogen bond acceptor, the thiomorpholine group provides increased lipophilicity, which can enhance cell permeability and hydrophobic interactions.
Molecular docking serves as a powerful in silico tool to predict and rationalize the binding of these derivatives to their kinase targets. By following a systematic and rigorous docking protocol, researchers can gain valuable insights into the structure-activity relationships and make more informed decisions in the lead optimization process.
Future work should focus on obtaining experimental data, such as co-crystal structures and in vitro activity assays, to validate the predictions from these comparative docking studies. A deeper understanding of the metabolic fate of thiomorpholine-containing inhibitors is also crucial for their successful development as clinical candidates. By integrating computational and experimental approaches, the full potential of these privileged scaffolds in the design of next-generation kinase inhibitors can be realized.
References
- Arthur, D. E., et al. (2021). A theoretical insight in interactions of some chemical compounds as mTOR inhibitors.
- Bavetsias, V., & Crumpler, S. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Wang, Z., et al. (2015). Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. Molecules, 20(1), 144-163.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Thakor, E., & Asirvatham, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Kraybill, B. C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 335-346.
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- Omixium. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
- Fedorov, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
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- Schmid, R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.
- Forli, S., et al. (2016). Basic docking. AutoDock Vina 1.2.
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
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- Asirvatham, S., & Thakor, E. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Singh, U., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 167, 447-460.
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors.
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- Bioinformatics With BB. (2020).
- Schrödinger, Inc. (2024). Learn Maestro: Preparing protein structures. YouTube.
- Asirvatham, S., et al. (2021). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. European Polymer Journal, 159, 110738.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
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Navigating the Metabolic Maze: A Comparative Guide to Assessing the In Vitro Stability of Thiomorpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the thiomorpholine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical and pharmacological properties to a wide range of therapeutic agents.[1][2] However, the presence of a sulfur atom within this saturated heterocycle introduces unique metabolic pathways that demand careful consideration during preclinical development. Understanding the metabolic stability of these compounds is paramount for predicting their in vivo pharmacokinetic profile and ensuring their safety and efficacy.
This guide provides a comprehensive comparison of the primary in vitro systems used to assess the metabolic stability of thiomorpholine-containing compounds: liver microsomes and hepatocytes. We will delve into the mechanistic nuances of thiomorpholine metabolism, offer detailed, field-proven experimental protocols, and present a framework for data interpretation to empower researchers in making informed decisions for their drug discovery programs.
The Metabolic Fate of the Thiomorpholine Moiety: A Tale of Two Pathways
The metabolic landscape of thiomorpholine-containing compounds is largely dominated by two key transformations: S-oxidation and C-N bond cleavage. The primary enzymes responsible for these reactions are the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs).
S-Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[3][4] These oxidative metabolites can exhibit altered pharmacological activity and pharmacokinetic properties compared to the parent compound. For instance, the antibacterial agent sutezolid is metabolized to an active sulfoxide metabolite.[3][5]
C-N Bond Cleavage: The carbon-nitrogen bonds within the thiomorpholine ring can also be targets for metabolic enzymes, leading to ring opening. This pathway often results in more polar metabolites that are more readily excreted.
The predilection for one pathway over another is influenced by the overall structure of the molecule, including the nature of the substituents on the nitrogen and carbon atoms of the ring.
Choosing Your Weapon: A Head-to-Head Comparison of In Vitro Metabolic Stability Assay Systems
The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[6][7] The choice between these two systems is a critical decision that depends on the specific questions being asked and the stage of the drug discovery program.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| System Complexity | Subcellular fraction containing primarily Phase I enzymes (CYPs, FMOs).[6] | Intact, whole cells containing a full complement of Phase I and Phase II enzymes, cofactors, and transporters.[8][9] |
| Metabolic Coverage | Primarily assesses Phase I (oxidative) metabolism.[6] | Evaluates both Phase I and Phase II (conjugative) metabolism.[8][9] |
| Predictive Power | Good for initial screening of CYP-mediated metabolism. May underpredict in vivo clearance for compounds with significant non-CYP or Phase II metabolism.[10][11] | Considered the "gold standard" for in vitro metabolism studies, providing a more holistic view of hepatic clearance.[10] |
| Throughput & Cost | High-throughput and relatively low cost.[6] | Lower throughput and more expensive due to the need for viable cells.[6] |
| Experimental Considerations | Requires addition of cofactors like NADPH.[6] | Retain their own cofactors. Cell permeability can be a factor for highly polar or very large molecules.[8] |
Expert Insight: For early-stage drug discovery, where high-throughput screening of a large number of analogs is required, liver microsomes offer a cost-effective and rapid initial assessment of metabolic stability, particularly for identifying compounds with major CYP liabilities. However, as a lead candidate progresses, a more comprehensive evaluation using hepatocytes is crucial to capture the full spectrum of metabolic pathways, including potential contributions from Phase II enzymes and to gain a more accurate prediction of in vivo hepatic clearance.[10][12] For thiomorpholine-containing compounds, where S-oxidation is a key metabolic route, both systems are valuable. However, hepatocytes may provide a more complete picture if subsequent conjugation of the oxidized metabolites occurs.
Experimental Corner: Detailed Protocols for Your In Vitro Assays
Here, we provide detailed, step-by-step protocols for performing metabolic stability assays using both liver microsomes and cryopreserved hepatocytes. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a thiomorpholine-containing compound upon incubation with liver microsomes.
Workflow for Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test compound (e.g., 1 µM) in the buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a separate 96-well plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Controls:
-
No-cofactor control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for non-enzymatic degradation.
-
Positive controls: Include a high-clearance and a low-clearance compound to ensure the assay is performing as expected.
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of a thiomorpholine-containing compound in a suspension of cryopreserved hepatocytes.[15][16]
Workflow for Hepatocyte Stability Assay
Caption: The relationship between in vitro data and in vivo prediction.
Conclusion: A Strategic Approach to Metabolic Stability Assessment
The assessment of in vitro metabolic stability is a cornerstone of modern drug discovery. For thiomorpholine-containing compounds, a thorough understanding of their unique metabolic liabilities is essential for successful clinical development. By strategically employing both liver microsomal and hepatocyte stability assays, researchers can gain a comprehensive understanding of a compound's metabolic fate. This comparative guide provides the foundational knowledge, practical protocols, and data interpretation framework to navigate the complexities of thiomorpholine metabolism and select drug candidates with optimal pharmacokinetic profiles.
References
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Sutezolid Oxazolidinone Antibacterial Treatment of Tuberculosis. (2025). ResearchGate. [Link]
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Diacon, A. H., et al. (2014). Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis. Antimicrobial Agents and Chemotherapy, 58(6), 3306–3311. [Link]
-
Diacon, A. H., et al. (2014). Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis. PubMed. [Link]
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Hepatocyte Stability Assay. (n.d.). Domainex. [Link]
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Hepatocyte Stability Assay. (n.d.). Creative Bioarray. [Link]
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Sutezolid: A promising next generation tuberculosis agent. (2025). Preprints.org. [Link]
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Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). PubMed. [Link]
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Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. (2023). MDPI. [Link]
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Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Current Topics in Medicinal Chemistry, 11(4), 334–339. [Link]
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Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. [Link]
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Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. (n.d.). ResearchGate. [Link]
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How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. (2014). PubMed Central. [Link]
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Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. (2021). National Institutes of Health. [Link]
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Microsomal vs Hepatocyte Stability: Which One to Choose? (2025). Patsnap Synapse. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
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Liu, J., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 383–389. [Link]
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2017). PubMed Central. [Link]
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Metabolite Identification by Mass Spectrometry. (2017). International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 1-11. [Link]
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Prediction of Human Drug Clearance from in Vitro and Preclinical Data Using Physiologically Based and Empirical Approaches. (2004). OUCI. [Link]
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Metabolite identification. (n.d.). SCIEX. [Link]
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Wang, R., et al. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 4(1), 46–64. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. (2019). ADMET and DMPK, 7(1), 1–16. [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. [Link]
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A novel LC-MS approach for the detection of metabolites in DMPK studies. (2025). ResearchGate. [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020). Journal of Chemical Reviews, 2(3), 183-211. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Thiomorpholinoaniline
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Thiomorpholinoaniline, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
This compound (CAS RN: 22589-35-1) is an aromatic amine derivative recognized for its utility as a building block in medicinal chemistry.[1] However, its chemical structure necessitates careful handling and disposal due to its inherent toxicological profile.
According to safety data, this compound is classified as:
-
Toxic if inhaled. [2]
-
Harmful if swallowed or in contact with skin. [2]
-
A cause of serious eye and skin irritation. [2]
-
Potentially causing respiratory irritation. [2]
The aniline substructure is of particular concern. Aniline and its derivatives are known for their systemic toxicity, and many are classified as hazardous substances by regulatory bodies.[3] Improper disposal, such as drain disposal, can introduce these persistent and toxic compounds into aquatic ecosystems, posing a significant environmental risk.[4][5] Therefore, all waste containing this compound must be treated as hazardous chemical waste .
Core Principle: Segregation and Containment at the Source
The foundational principle of proper chemical waste management is to prevent the commingling of hazardous and non-hazardous waste. This begins at the point of generation—your laboratory bench. Never dispose of this compound, or any materials contaminated with it, in the regular trash or down the sanitary sewer.
Incompatible Materials: Based on the reactivity of aniline and thiomorpholine compounds, this compound waste must be stored separately from:
-
Strong oxidizing agents (e.g., nitrates, perchlorates, peroxides)[3]
-
Acids and acid anhydrides[6]
-
Acid chlorides and chloroformates[6]
Contact with these substances can lead to vigorous or explosive reactions.[7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the complete process from waste generation to collection by a licensed hazardous waste disposal service.
Part 1: Waste Generation and Immediate Handling
-
Designate a Satellite Accumulation Area (SAA): Within your laboratory, establish a designated area for the accumulation of hazardous waste. This area should be under the direct control of laboratory personnel and situated at or near the point of waste generation.
-
Select Appropriate Waste Containers:
-
Solid Waste: For solid this compound and contaminated consumables (e.g., weighing papers, gloves, pipette tips, absorbent pads), use a leak-proof container with a secure, tight-fitting lid. A polyethylene drum or a designated hazardous waste container is appropriate.
-
Liquid Waste: For solutions containing this compound, use a chemically compatible, shatter-resistant container with a screw cap. High-density polyethylene (HDPE) carboys are a suitable choice. Never use metal containers for corrosive waste mixtures.
-
-
Proper Labeling is Paramount: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Toxic").
-
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste. This minimizes the release of harmful vapors and prevents spills.
Part 2: Waste Accumulation and Storage
-
Segregate by Compatibility: Store the this compound waste container away from the incompatible materials listed above. Use secondary containment (such as a plastic tub) to capture any potential leaks.
-
Adhere to Accumulation Limits: Be aware of the regulatory limits for waste accumulation in an SAA, both in terms of volume and time. Once these limits are approached, the waste must be transferred to your institution's main hazardous waste storage area.
-
Maintain Good Housekeeping: Keep the exterior of the waste container clean and free of contamination. In case of a small spill on the container, decontaminate the surface with an appropriate cleaning agent and a disposable wipe, disposing of the wipe as hazardous waste.
Part 3: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup of the full waste container.
-
Documentation: Ensure all required paperwork, often a hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from "cradle-to-grave."
-
Professional Disposal: The collected waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for disposing of toxic organic solids like this compound is incineration at a permitted hazardous waste facility.[8] This high-temperature process ensures the complete destruction of the hazardous compound.
Note on In-Lab Neutralization: While neutralization is a common procedure for simple acid and base waste streams, there are no established, safe, and universally applicable in-lab neutralization protocols for complex aromatic amines like this compound. Attempting to chemically treat this waste without a validated and approved procedure can result in uncontrolled reactions and the generation of new, unknown hazards. Therefore, in-lab chemical treatment of this waste stream is not recommended.
Regulatory Context: EPA Hazardous Waste Classification
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound itself is not a specifically listed waste, wastes generated from the production of aniline are. For instance:
-
K083: Distillation bottoms from aniline production.[1]
-
K103: Process residues from aniline extraction from the production of aniline.[1][8]
-
K104: Combined wastewaters generated from nitrobenzene/aniline production.[1][8]
Given its identity as an aniline derivative and its inherent toxicity, it is prudent and necessary to manage this compound waste as a regulated hazardous material. Your EHS department will make the final determination based on the specific characteristics of your waste stream, but you should always handle it as hazardous.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Toxicity (harmful if inhaled, swallowed, or on skin), environmental persistence.[2][4] |
| Disposal Method | Licensed Hazardous Waste Incineration | Ensures complete destruction of the toxic organic compound.[8] |
| In-Lab Treatment | Not Recommended | Risk of uncontrolled reactions and generation of unknown hazardous byproducts. |
| Container Type | Solids: Lined, leak-proof container with lid. Liquids: HDPE or other compatible plastic carboy. | Prevents leaks, spills, and reactions with container material. |
| Segregation | Store away from strong oxidizers, acids, acid chlorides, and chloroformates. | Prevents potentially violent or explosive chemical reactions.[3][6][7] |
| Labeling | "HAZARDOUS WASTE," full chemical name, and constituents. | Ensures proper handling, storage, and regulatory compliance. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice. Always consult your institution's specific waste management plan and your EHS department for guidance tailored to your facility.
References
-
This compound | C10H14N2S | CID 10774206 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 11, 2026, from [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2020). MDPI. Retrieved January 11, 2026, from [Link]
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Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Retrieved January 11, 2026, from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 11, 2026, from [Link]
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Aniline. (n.d.). Washington State University - Environmental Health & Safety. Retrieved January 11, 2026, from [Link]
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An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. (2018). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). MDPI. Retrieved January 11, 2026, from [Link]
Sources
- 1. wku.edu [wku.edu]
- 2. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 5. actenviro.com [actenviro.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. adem.alabama.gov [adem.alabama.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
